N-(3-Indolylacetyl)-L-alanine-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C13H14N2O3 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
(2S)-2-[[2-(4,5,6,7-tetradeuterio-1H-indol-3-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C13H14N2O3/c1-8(13(17)18)15-12(16)6-9-7-14-11-5-3-2-4-10(9)11/h2-5,7-8,14H,6H2,1H3,(H,15,16)(H,17,18)/t8-/m0/s1/i2D,3D,4D,5D |
InChI Key |
FBDCJLXTUCMFLF-PDVFAHBMSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis of Deuterated Indole-3-Acetic Acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of deuterated indole-3-acetic acid (IAA) conjugates. These isotopically labeled compounds are invaluable tools in metabolic studies, pharmacokinetic research, and as internal standards for quantitative mass spectrometry-based analysis of the phytohormone auxin. This document details the synthetic methodologies for deuterium (B1214612) labeling of IAA and its subsequent conjugation to amino acids and sugars, presenting quantitative data in structured tables and providing detailed experimental protocols. Furthermore, it includes visualizations of relevant pathways and experimental workflows to facilitate understanding.
Introduction to Deuterated IAA Conjugates
Indole-3-acetic acid (IAA) is the most abundant naturally occurring auxin in plants, playing a crucial role in regulating various aspects of growth and development.[1] Its endogenous levels are tightly controlled through biosynthesis, transport, and metabolic inactivation, which often involves conjugation to amino acids or sugars.[2][3] Deuterium-labeled IAA and its conjugates are essential for tracing these metabolic pathways and for accurate quantification of endogenous IAA levels.[4][5] The use of deuterated standards in mass spectrometry provides a robust method for correcting analytical variability and matrix effects, leading to highly accurate and precise measurements.[5]
Synthesis of Deuterated Indole-3-Acetic Acid
The foundational step in producing deuterated IAA conjugates is the synthesis of the deuterated IAA core. Several methods have been established for this purpose, primarily involving acid- or base-catalyzed hydrogen-deuterium (H-D) exchange reactions.
Acid-Catalyzed Deuteration
A practical and efficient method for producing polydeuterated IAA involves an acid-catalyzed H-D exchange.[6][7] This approach can achieve high levels of deuterium incorporation on the indole (B1671886) ring.
Experimental Protocol: Synthesis of Indole-3-acetic acid-d5 (IAA-d5) [6]
-
A solution of IAA (1.0 g, 5.7 mmol) is prepared in a 20 wt % D₂SO₄ in a CH₃OD/D₂O (7/3) solution (28.6 mL, 0.2 M).
-
The solution is heated at 95 °C for 14 hours.
-
After cooling, the reaction mixture is carefully neutralized.
-
The product is extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield deuterated IAA.
| Starting Material | Reagents | Conditions | Product | Yield | Deuterium Incorporation | Reference |
| Indole-3-acetic acid (IAA) | 20 wt % D₂SO₄ in CH₃OD/D₂O (7/3) | 95 °C, 14 h | Indole-3-acetic acid-d5 | 94% | 95% average at C2 and C4-C7 | [6] |
Base-Catalyzed Deuteration
For selective deuteration at the C-2' position of the side chain, a base-catalyzed H-D exchange is employed. This method is particularly useful for preparing standards for metabolic studies focusing on the side chain.[4]
Experimental Protocol: Synthesis of [2',2'-²H₂]Indole-3-acetic acid ([2',2'-d₂]-IAA) [4]
-
Indole-3-acetic acid is dissolved in a solution of NaOD in D₂O (e.g., 1.0 M).
-
The mixture is heated at 80 °C for 4 days.
-
The reaction progress can be monitored by ¹H-NMR by observing the disappearance of the signal for the α-methylene protons.
-
Upon completion, the solution is cooled and acidified with DCl to precipitate the product.
-
The deuterated IAA is collected by filtration, washed with cold D₂O, and dried.
| Starting Material | Reagents | Conditions | Product | Isotopic Purity | Reference |
| Indole-3-acetic acid (IAA) | 1.0 M NaOD in D₂O | 80 °C, 4 days | [2',2'-²H₂]Indole-3-acetic acid | >99% | [4] |
Synthesis of Deuterated IAA Conjugates
Once deuterated IAA is synthesized, it can be conjugated to various molecules, most commonly amino acids and sugars. The following protocols are based on established methods for non-deuterated IAA and are directly applicable to its deuterated analogues.
Chemical Synthesis of Deuterated IAA-Amino Acid Conjugates
A common and efficient method for forming the amide bond between deuterated IAA and an amino acid (or its methyl ester) is through carbodiimide-mediated coupling.[8]
Experimental Protocol: Synthesis of Deuterated IAA-Amino Acid Methyl Ester Conjugates [8]
-
To a solution of deuterated IAA (1 equivalent) and 1-hydroxybenzotriazole (B26582) (HOBt) (1.2 equivalents) in dichloromethane (B109758) (CH₂Cl₂), add the corresponding amino acid methyl ester hydrochloride (1.2 equivalents) and triethylamine (B128534) (Et₃N) (1.2 equivalents).
-
Cool the mixture to 0 °C and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (WSCI·HCl) (1.2 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Experimental Protocol: Hydrolysis of Methyl Ester to Yield Free Carboxylic Acid Conjugate [8]
-
Dissolve the deuterated IAA-amino acid methyl ester conjugate (1 equivalent) in methanol (B129727) (MeOH).
-
Add 2N NaOH (2.2 equivalents) at room temperature and stir for 90 minutes.
-
Extract the mixture with diethyl ether (Et₂O) to remove any unreacted starting material.
-
Acidify the aqueous layer with 2N HCl and extract with ethyl acetate (B1210297) (EtOAc).
-
Wash the organic layer with brine, dry over Na₂SO₄, and evaporate the solvent to obtain the pure deuterated IAA-amino acid conjugate.
| Deuterated IAA | Amino Acid Methyl Ester | Coupling Reagents | Yield (Methyl Ester) | Yield (Free Acid) | Reference |
| IAA-d₅ or [2',2'-d₂]-IAA | Glycine methyl ester | WSCI·HCl, HOBt, Et₃N | 85-95% | up to 99% | [8] |
| IAA-d₅ or [2',2'-d₂]-IAA | Valine methyl ester | WSCI·HCl, HOBt, Et₃N | 85-95% | up to 99% | [8] |
| IAA-d₅ or [2',2'-d₂]-IAA | Phenylalanine methyl ester | WSCI·HCl, HOBt, Et₃N | 85-95% | up to 99% | [8] |
Enzymatic Synthesis of Deuterated IAA-Glucose Conjugates
The synthesis of IAA-glucose esters can be achieved enzymatically, mimicking the biological pathway.[9]
Experimental Protocol: Enzymatic Synthesis of Deuterated Indole-3-acetyl-1-O-β-D-glucose [9]
-
An enzyme preparation containing UDP-glucose:indole-3-acetate glucosyltransferase is required. This can be isolated from the endosperm of Zea mays.
-
The reaction mixture contains deuterated IAA, uridine (B1682114) diphosphoglucose (UDPG), and the enzyme preparation in a suitable buffer (e.g., Tris-HCl).
-
The reaction is incubated at an optimal temperature (e.g., 30 °C) for a specific duration.
-
The reaction is stopped, and the product is extracted and purified, typically using high-performance liquid chromatography (HPLC).
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the synthesis and use of deuterated IAA conjugates.
Caption: Experimental workflow for the synthesis and application of deuterated IAA conjugates.
Caption: Major IAA biosynthesis pathways in plants.
Caption: Simplified diagram of the core auxin signaling pathway.
Conclusion
The synthesis of deuterated indole-3-acetic acid conjugates is a critical process for advancing research in plant biology and related fields. The methods outlined in this guide, from the initial deuteration of the IAA molecule to its subsequent conjugation, provide a robust framework for producing high-quality, isotopically labeled standards. These standards are indispensable for the accurate quantification of endogenous auxins and for elucidating the complex metabolic networks that govern plant growth and development. The provided protocols and visualizations serve as a valuable resource for researchers embarking on the synthesis and application of these powerful analytical tools.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Facile preparation of deuterium-labeled standards of indole-3-acetic acid (IAA) and its metabolites to quantitatively analyze the disposition of exogenous IAA in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Syntheses of IAA- and IPA-amino acid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Enzymic Synthesis of Indole-3-Acetyl-1-O-β-d-Glucose : II. Metabolic Characteristics of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of N-(3-Indolylacetyl)-L-alanine-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the deuterated indoleacetylamino acid, N-(3-Indolylacetyl)-L-alanine-d4. Due to the limited availability of experimental data for the deuterated form, this guide leverages data from its non-deuterated counterpart, N-(3-Indolylacetyl)-L-alanine, to provide a robust predictive profile. This document is intended to support research and development activities by providing key data points and standardized experimental methodologies.
Core Physicochemical Data
The incorporation of deuterium (B1214612) in place of hydrogen atoms on the L-alanine moiety of N-(3-Indolylacetyl)-L-alanine results in a molecule with a higher molecular weight. While other physicochemical properties such as melting point, boiling point, and pKa are not expected to significantly deviate from the non-deuterated form, it is important to note that the data presented below, unless specified otherwise, pertains to N-(3-Indolylacetyl)-L-alanine and should be considered as a close approximation for the d4 analogue.
Structural and Molecular Information
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₀D₄N₂O₃ | Calculated |
| Molecular Weight | 250.30 g/mol | Calculated |
| Exact Mass | 250.1256 u | Calculated |
| Chemical Structure | ![]() | |
| Synonyms | Indole-3-acetyl-L-alanine-d4, IAA-L-Ala-d4 | |
| CAS Number | Not available for d4; 57105-39-2 for non-deuterated |
Physical and Chemical Properties
| Property | Value | Source |
| Physical Form | Solid | [1] |
| Melting Point | 138-140 °C (lit.) | [1][2] |
| Boiling Point | 601.2 °C at 760 mmHg (Predicted) | [2] |
| Optical Activity | [α]24/D −21°, c = 1 in methanol | [1] |
| pKa | Not experimentally determined. Predicted to have an acidic pKa due to the carboxylic acid group. | |
| XLogP3 | 1.2 | [3] |
Solubility
| Solvent | Solubility | Source |
| DMSO | 100 mg/mL (406.06 mM); requires sonication | [4] |
| Water | Not determined | [1] |
| Methanol | Soluble | [1] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible determination of physicochemical properties. Below are methodologies for key experimental procedures.
Determination of Melting Point
The melting point of a solid compound can be determined using the capillary method with a melting point apparatus.[4][5]
Protocol:
-
Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm.[6]
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating: The sample is heated at a steady rate. For an unknown compound, a rapid initial heating can determine an approximate melting point range. For a more precise measurement, the temperature should be increased at a rate of no more than 1°C per 30 seconds as it approaches the expected melting point.[6]
-
Observation: The temperature at which the first droplet of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes liquid is the end of the melting range.[6] A sharp melting range (0.5-1.0°C) is indicative of a pure compound.[4]
Determination of Solubility
The solubility of a compound in various solvents can be assessed through a standardized procedure.[2]
Protocol:
-
Sample Preparation: A pre-weighed amount of the solute (e.g., 1-5 mg) is placed into a vial.
-
Solvent Addition: A known volume of the solvent is added incrementally.
-
Equilibration: The mixture is agitated (e.g., by stirring or sonication) for a defined period to ensure equilibrium is reached.
-
Observation: The solution is visually inspected for the complete dissolution of the solid. If the solid dissolves, the concentration is recorded, and more solute can be added to determine the saturation point. If it does not dissolve, the compound is classified as insoluble or sparingly soluble at that concentration.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values.[7] Potentiometric titration is a common method for its determination.[3][8]
Protocol:
-
Solution Preparation: A solution of the compound with a known concentration is prepared in a suitable solvent (e.g., water or a co-solvent system).
-
Titration: The solution is titrated with a standardized solution of a strong acid or base (e.g., 0.1 M HCl or 0.1 M NaOH).
-
pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added in small increments.
-
Data Analysis: The pKa is determined from the titration curve as the pH at the half-equivalence point, where half of the compound has been neutralized.[8]
Characterization by NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and isotopic enrichment of this compound.
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure. The absence or significant reduction of signals corresponding to the deuterated positions in the ¹H NMR spectrum confirms the isotopic labeling.[9]
-
Mass Spectrometry: High-resolution mass spectrometry (HR-MS) is used to determine the exact mass of the molecule, confirming its elemental composition. The isotopic distribution pattern can be analyzed to calculate the percentage of deuterium incorporation.[10][11]
Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel or modified compound like this compound.
Caption: Workflow for Physicochemical Profiling.
Logical Relationship for Solubility Testing
This diagram outlines the decision-making process for determining the acid-base properties of a compound based on its solubility.
Caption: Acid-Base Solubility Classification Flowchart.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.ws [chem.ws]
- 3. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. westlab.com [westlab.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. What is pKa and how is it used in drug development? [pion-inc.com]
- 8. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]
- 9. news-medical.net [news-medical.net]
- 10. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Discovery and Function of Auxin Amino Acid Conjugates
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the discovery, physiological function, metabolism, and analysis of auxin amino acid conjugates, critical molecules in the regulation of plant growth and development.
Discovery and Identification
The concept of auxin conjugation emerged from early efforts to understand how plants metabolize the primary auxin, indole-3-acetic acid (IAA). The first identification of an amino acid conjugate was in 1955 by Andreae and Good, who discovered indole-3-acetyl-aspartate (IAA-Asp) as the major product after applying IAA to pea stems.[1] These initial studies established that active auxins form conjugates and that this process is inducible.[1]
For decades, the enzymatic machinery behind this process remained unknown. A significant breakthrough came with the characterization of the GRETCHEN HAGEN 3 (GH3) gene family. First identified in soybean as rapidly auxin-inducible genes, their function was later elucidated by Paul Staswick and colleagues, who demonstrated that GH3 proteins are acyl acid-amido synthetases that catalyze the conjugation of IAA to amino acids.[1][2]
The other side of the metabolic coin, the release of free IAA from these conjugates, was uncovered through genetic screens in Arabidopsis thaliana. The analysis of mutants resistant to the growth-inhibitory effects of certain IAA-conjugates in the 1990s led to the discovery of IAA-amino acid conjugate hydrolases, enzymes that cleave the amide bond to release active IAA.[3]
Physiological Functions of Auxin Amino Acid Conjugates
Auxin amino acid conjugates are central to maintaining auxin homeostasis, ensuring that the concentration of active hormone is precisely controlled in time and space.[3][4][5][6][7] The pool of free, active IAA often represents only a small fraction (up to 25%) of the total IAA in a given tissue, with the majority existing in conjugated forms.[4][5][8] Their functions are multifaceted:
-
Auxin Homeostasis: The primary role of conjugation is to buffer the pool of active IAA.[8] By converting excess IAA into conjugates, plants can prevent the potentially inhibitory or toxic effects of supraoptimal auxin concentrations.[3] This process is part of a dynamic system that also includes biosynthesis, transport, and degradation to tightly regulate auxin levels.[3][6][7]
-
Reversible Storage and Slow Release: Many IAA-amino acid conjugates, such as those with alanine (B10760859) (Ala), leucine (B10760876) (Leu), and phenylalanine (Phe), are considered reversible storage forms.[3] They are biologically inactive but can be hydrolyzed by amidohydrolases to release free IAA when and where it is needed.[3][9] This slow-release mechanism allows conjugates to act as a stable source of active hormone for various developmental processes, including root and hypocotyl elongation.[1][10]
-
Irreversible Catabolism: In contrast, conjugates with aspartic acid (Asp) and glutamic acid (Glu) have traditionally been viewed as precursors for irreversible degradation.[3][11] These conjugates can be targeted for oxidation of the indole (B1671886) ring, effectively removing them from the active auxin pool permanently.[3] However, the discovery that some hydrolases can cleave IAA-Asp and IAA-Glu suggests this division is not absolute.[1][12]
-
Transport and Compartmentalization: It has been hypothesized that the specific amino acid attached to IAA may act as a "biological ZIP code," targeting the conjugate for transport to particular cells or subcellular compartments.[1] The endoplasmic reticulum (ER) has been identified as a key site for both auxin conjugation and hydrolysis, suggesting it plays a crucial role in regulating the cytoplasmic pool of active IAA.[3][7]
Metabolism: A Balance of Synthesis and Hydrolysis
The concentration of auxin conjugates is determined by the competing activities of two key enzyme families: the GH3s that synthesize them and the amidohydrolases that break them down.
Synthesis by GH3 Amido Synthetases
The conjugation of IAA to amino acids is catalyzed by enzymes from the GRETCHEN HAGEN 3 (GH3) family.[2][13] In Arabidopsis, this family is divided into three groups based on sequence homology and substrate specificity.[2][13] The Group II GH3s, comprising eight members, are the primary IAA-amido synthetases.[2][14][15] The expression of many of these GH3 genes is rapidly induced by high levels of auxin, creating a robust negative feedback loop that maintains auxin homeostasis.[3][16]
Hydrolysis by Amidohydrolases
The release of free IAA from amino acid conjugates is performed by a family of amidohydrolases.[3][5] In Arabidopsis, seven such hydrolases have been characterized (ILR1, IAR3, ILL1, ILL2, ILL3, ILL5, and ILL6), each with a distinct substrate preference.[1][17] This substrate specificity allows the plant to selectively release IAA from different conjugate pools. For example, some hydrolases preferentially cleave conjugates of auxins with longer side chains, like indole-3-butyric acid (IBA).[5][18]
Caption: Metabolic pathway of auxin amino acid conjugation and hydrolysis.
Auxin Signaling and Feedback Regulation
The metabolism of auxin conjugates is tightly integrated with the core auxin signaling pathway. The canonical auxin signaling module involves the TIR1/AFB F-box proteins, which act as auxin co-receptors. In the presence of auxin, the SCFTIR1/AFB E3 ubiquitin ligase complex targets Aux/IAA transcriptional repressors for degradation by the 26S proteasome.[19][20] This relieves the repression of Auxin Response Factors (ARFs), transcription factors that regulate the expression of hundreds of auxin-responsive genes.
Crucially, several GH3 genes are themselves direct targets of ARFs.[13] This creates an elegant homeostatic feedback mechanism:
-
High levels of free IAA promote the degradation of Aux/IAA repressors.
-
Liberated ARFs activate the transcription of target genes, including GH3s.
-
The newly synthesized GH3 enzymes conjugate the excess IAA to amino acids, reducing the free IAA concentration.
-
As free IAA levels fall, Aux/IAA proteins re-accumulate and repress ARF activity, downregulating GH3 expression.
This negative feedback loop ensures that auxin levels are robustly buffered against perturbations, allowing for transient signaling without causing sustained, potentially harmful, responses.[19]
Caption: Negative feedback loop integrating auxin signaling and conjugation.
Quantitative Data on Auxin Conjugate Activity
The biological activity of different IAA-amino acid conjugates varies widely, largely depending on the rate at which they can be hydrolyzed back to free IAA by endogenous enzymes.[9][17]
Table 1: Relative Biological Activity of Various IAA-Amino Acid Conjugates This table summarizes the growth-promoting effects of different conjugates compared to free IAA in a classic soybean callus bioassay.
| IAA-Amino Acid Conjugate | Relative Growth (% of IAA at optimal concentration) |
| IAA-Cysteine | > 100% |
| IAA-Methionine | > 100% |
| IAA-Alanine | > 100% |
| IAA-Glycine | ~ 100% |
| IAA-Serine | ~ 100% |
| IAA-Leucine | ~ 100% |
| IAA-Aspartic Acid | < 100% |
| IAA-Glutamic Acid | < 100% |
| IAA-Phenylalanine | No significant activity |
| IAA-Histidine | No significant activity |
| (Data summarized from Feung et al., 1977)[21] |
Table 2: In Vitro Substrate Specificity of Arabidopsis Amidohydrolases This table shows the Michaelis-Menten constant (Km), an inverse measure of substrate affinity, for several Arabidopsis hydrolases with different IAA conjugates. Lower Km values indicate higher affinity.
| Enzyme | Substrate | Km (µM) |
| GST-ILR1 | IAA-Phe | 2.6 |
| IAA-Ala | 12 | |
| IAA-Leu | 130 | |
| GST-IAR3 | IAA-Ala | 1.9 |
| IAA-Gly | 22 | |
| IAA-Val | >500 | |
| GST-ILL2 | IAA-Ala | 2.5 |
| IAA-Ser | 15 | |
| IAA-Leu | >500 | |
| (Data selected from LeClere et al., 2002)[17] |
Key Experimental Protocols
Protocol: Quantification of Auxin Conjugates by LC-MS/MS
Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the standard for accurate and sensitive quantification of auxin conjugates.[22]
Methodology:
-
Sample Collection & Homogenization:
-
Flash-freeze 10-50 mg of plant tissue in liquid nitrogen to halt metabolic activity.
-
Add a known amount of stable isotope-labeled internal standards (e.g., ¹³C₆-IAA-Asp, ¹³C₆-IAA-Glu) to the frozen tissue.
-
Homogenize the tissue in a pre-chilled extraction buffer (e.g., 80% methanol) using a bead beater.
-
-
Extraction:
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C.
-
Collect the supernatant. Re-extract the pellet with the same buffer to ensure complete recovery. Pool the supernatants.
-
-
Purification (Solid Phase Extraction - SPE):
-
Condition a mixed-mode or reverse-phase SPE cartridge (e.g., C18) according to the manufacturer's protocol.
-
Load the crude extract onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or 5% methanol) to remove polar interferences.
-
Elute the auxins and their conjugates with a stronger solvent (e.g., 80-100% methanol (B129727) or acetonitrile).
-
Dry the eluate under a stream of nitrogen or in a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried sample in a small volume of initial mobile phase (e.g., 10% acetonitrile (B52724) with 0.1% formic acid).
-
Inject the sample into the UPLC-MS/MS system.
-
Separation: Use a reverse-phase column (e.g., C18) with a gradient of water and acetonitrile (both containing 0.1% formic acid) to separate the different conjugates.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each conjugate, monitor a specific precursor-to-product ion transition.
-
Quantification: Calculate the concentration of each endogenous conjugate by comparing the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard.[3][22][23]
-
Caption: Experimental workflow for auxin conjugate quantification by LC-MS/MS.
Protocol: Arabidopsis Root Elongation Bioassay
This bioassay assesses the biological activity of auxin conjugates by measuring their ability to inhibit primary root growth, a classic auxin response.[17]
Methodology:
-
Plate Preparation:
-
Prepare sterile growth medium (e.g., 1/2 strength Murashige and Skoog - MS) with 1% sucrose (B13894) and 0.8% agar (B569324).
-
While the medium is molten, add the test compound (e.g., free IAA, IAA-conjugate) or a solvent control (e.g., DMSO) to achieve the desired final concentration (typically ranging from 0.1 µM to 100 µM).
-
Pour the medium into square petri plates and allow them to solidify.
-
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis thaliana (e.g., Col-0 ecotype) seeds using 70% ethanol (B145695) followed by a bleach solution, with sterile water rinses.
-
Resuspend seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days to synchronize germination.
-
Pipette individual seeds in a line onto the surface of the prepared plates.
-
-
Growth Conditions:
-
Seal the plates and orient them vertically in a growth chamber.
-
Grow seedlings under controlled conditions (e.g., 22°C, 16h light / 8h dark cycle) for 5-7 days.
-
-
Measurement and Analysis:
-
Remove the plates and scan them to create a high-resolution image.
-
Use image analysis software (e.g., ImageJ) to measure the length of the primary root for each seedling.
-
Calculate the average root length and standard deviation for each treatment.
-
Compare the root length of seedlings grown on conjugate-containing media to the free IAA and solvent controls to determine the relative inhibitory activity of the conjugate.
-
Caption: Experimental workflow for the Arabidopsis root elongation bioassay.
References
- 1. academic.oup.com [academic.oup.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. academic.oup.com [academic.oup.com]
- 4. [PDF] Auxin conjugates: their role for plant development and in the evolution of land plants. | Semantic Scholar [semanticscholar.org]
- 5. Auxin conjugates: their role for plant development and in the evolution of land plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Roles of GRETCHEN HAGEN3 (GH3)-Dependent Auxin Conjugation in the Regulation of Plant Development and Stress Adaptation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. researchgate.net [researchgate.net]
- 9. Evidence That IAA Conjugates Are Slow-Release Sources of Free IAA in Plant Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Characterization of a family of IAA-amino acid conjugate hydrolases from Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Novel Auxin Conjugate Hydrolase from Wheat with Substrate Specificity for Longer Side-Chain Auxin Amide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. docsity.com [docsity.com]
- 22. mdpi.com [mdpi.com]
- 23. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of IAA-Alanine in Plant Hormone Homeostasis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Indole-3-acetic acid (IAA), the primary auxin in plants, is a crucial regulator of growth and development. Its cellular concentration is tightly controlled through a complex network of biosynthesis, transport, and metabolism. A key aspect of this homeostatic regulation is the conjugation of IAA to amino acids, forming amide-linked conjugates. Among these, IAA-alanine (IAA-Ala) serves as a significant, reversibly inactivated storage form of auxin. This technical guide provides an in-depth exploration of the role of IAA-Ala in plant hormone homeostasis, detailing its synthesis, hydrolysis, and the key enzymatic players involved. We present quantitative data on IAA-Ala levels and enzyme kinetics, detailed experimental protocols for its analysis, and visual representations of the relevant biochemical pathways and workflows to facilitate a comprehensive understanding for researchers in the field.
Introduction
Auxin homeostasis is fundamental to orchestrating a vast array of developmental processes in plants, from embryogenesis to senescence. The precise spatiotemporal distribution of active IAA is achieved through a dynamic interplay of metabolic pathways. The formation of IAA-amino acid conjugates is a critical mechanism for modulating the levels of free, active IAA.[1][2] These conjugates can be categorized into two main groups: those destined for degradation, such as IAA-aspartate (IAA-Asp) and IAA-glutamate (IAA-Glu), and those that act as reversible storage forms, including IAA-alanine (IAA-Ala) and IAA-leucine (IAA-Leu).[3][4] This guide focuses on the pivotal role of IAA-Ala as a temporarily sequestered pool of auxin, which can be rapidly mobilized to fine-tune developmental responses and adapt to environmental cues.
The Lifecycle of IAA-Alanine: Synthesis and Hydrolysis
The concentration of IAA-Ala in plant tissues is dynamically regulated by the activities of two key enzyme families: the GRETCHEN HAGEN 3 (GH3) acyl acid amido synthetases, which synthesize IAA-Ala, and the ILR1-like (ILL) hydrolases, which cleave IAA-Ala to release free IAA.
Synthesis of IAA-Alanine by GH3 Enzymes
The conjugation of IAA to alanine (B10760859) is catalyzed by members of the GH3 family of enzymes.[5][6] These enzymes utilize ATP to adenylate the carboxyl group of IAA, forming an IAA-AMP intermediate, which then reacts with an amino acid, in this case, alanine, to produce IAA-Ala.[5]
The GH3 gene family is diverse, with different members exhibiting distinct substrate specificities for both the auxin and the amino acid.[5] In Arabidopsis thaliana, the group II GH3 enzymes are primarily responsible for conjugating IAA to various amino acids.[5][7]
Hydrolysis of IAA-Alanine by IAR3 and other Hydrolases
The release of free, active IAA from IAA-Ala is mediated by a family of amidohydrolases. In Arabidopsis, IAA-ALANINE RESISTANT3 (IAR3) is a key enzyme that specifically hydrolyzes IAA-Ala.[1][8] Other related enzymes, such as ILR1 and ILL2, also exhibit activity towards IAA-Ala, albeit with different efficiencies, showcasing a degree of functional redundancy.[8][9] The activity of these hydrolases is crucial for remobilizing stored auxin to support rapid growth responses.
Quantitative Data on IAA-Alanine and Enzyme Kinetics
Precise quantification of IAA-Ala levels and the kinetic parameters of the enzymes involved in its metabolism are essential for understanding its role in auxin homeostasis.
Endogenous Levels of IAA-Alanine in Arabidopsis thaliana
The concentration of IAA-Ala varies significantly between different plant tissues and developmental stages. Generally, its levels are lower than those of the free IAA pool.
| Tissue | Developmental Stage | IAA-Ala Level (pmol/g FW) | Free IAA Level (pmol/g FW) | Reference |
| Expanding Leaves | 3 weeks old | 0.4 ± 0.1 | 25.3 ± 5.1 | [10] |
| Old Leaves | 3 weeks old | 0.2 ± 0.1 | 8.9 ± 1.5 | [10] |
| Roots | 3 weeks old | 0.3 ± 0.1 | 18.2 ± 3.2 | [10] |
| Expanding Leaves | 5 weeks old | 0.5 ± 0.1 | 30.1 ± 6.0 | [10] |
| Old Leaves | 5 weeks old | 0.2 ± 0.0 | 11.5 ± 2.1 | [10] |
| Roots | 5 weeks old | 0.4 ± 0.1 | 22.4 ± 4.5 | [10] |
Table 1: Endogenous levels of IAA-Ala and free IAA in different tissues of Arabidopsis thaliana. Data are presented as mean ± SD.[10]
Kinetic Parameters of IAA-Amino Acid Hydrolases
The substrate specificity and catalytic efficiency of hydrolases determine their physiological relevance in releasing free IAA from conjugates.
| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/µg protein) | kcat/Km (M-1s-1) | Reference |
| GST-ILR1 | IAA-Ala | 18 ± 2 | 1.3 ± 0.1 | 2.1 x 103 | [8] |
| GST-ILR1 | IAA-Leu | 7 ± 1 | 5.1 ± 0.3 | 2.2 x 104 | [8] |
| GST-IAR3 | IAA-Ala | 12 ± 2 | 2.0 ± 0.1 | 5.0 x 103 | [8] |
| GST-IAR3 | IAA-Leu | 50 ± 10 | 0.8 ± 0.1 | 5.0 x 102 | [8] |
| GST-ILL1 | IAA-Ala | 360 ± 80 | 0.8 ± 0.1 | 7.0 x 101 | [8] |
| GST-ILL1 | IAA-Leu | >500 | <0.1 | - | [8] |
| GST-ILL2 | IAA-Ala | 24 ± 4 | 11.0 ± 0.8 | 1.4 x 104 | [8] |
| GST-ILL2 | IAA-Leu | 21 ± 3 | 10.0 ± 0.7 | 1.4 x 104 | [8] |
Table 2: Kinetic parameters of Arabidopsis IAA-amino acid hydrolases. [8] Enzymes were expressed as GST-fusion proteins.
Experimental Protocols
Quantification of IAA-Alanine by LC-MS/MS
This protocol outlines the extraction, purification, and quantification of IAA-Ala from plant tissues.
Materials:
-
Plant tissue (50-100 mg fresh weight)
-
Extraction buffer: 2-propanol/H2O/concentrated HCl (2:1:0.002, v/v/v)
-
Internal standard: [13C6]-IAA-Ala
-
Solid-phase extraction (SPE) columns (e.g., C18)
-
LC-MS/MS system
Procedure:
-
Freeze plant tissue in liquid nitrogen and grind to a fine powder.
-
Add 1 mL of cold extraction buffer and the internal standard.
-
Shake for 30 min at 4°C.
-
Centrifuge at 13,000 x g for 10 min at 4°C.
-
Collect the supernatant.
-
Purify the extract using a C18 SPE column.
-
Elute the IAA conjugates with methanol (B129727).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Re-dissolve the residue in the initial mobile phase for LC-MS/MS analysis.
-
Analyze the sample using a reverse-phase C18 column with a gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid).
-
Monitor the specific parent-to-daughter ion transitions for both endogenous IAA-Ala and the [13C6]-IAA-Ala internal standard in multiple reaction monitoring (MRM) mode.
In Vitro Assay for GH3 Acyl Acid Amido Synthetase Activity
This protocol measures the ability of a GH3 enzyme to synthesize IAA-Ala.
Materials:
-
Purified recombinant GH3 enzyme
-
Reaction buffer: 100 mM Tris-HCl (pH 8.0), 5 mM MgCl2, 2 mM DTT
-
Substrates: 1 mM IAA, 5 mM L-alanine, 2 mM ATP
-
Quenching solution: 50% methanol with 1% acetic acid
-
LC-MS/MS system
Procedure:
-
Set up the reaction mixture containing reaction buffer, IAA, L-alanine, and ATP.
-
Initiate the reaction by adding the purified GH3 enzyme.
-
Incubate at 30°C for a specified time (e.g., 30 min).
-
Stop the reaction by adding the quenching solution.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of IAA-Ala produced.
In Vitro Assay for IAA-Amino Acid Hydrolase Activity
This protocol measures the cleavage of IAA-Ala to release free IAA.
Materials:
-
Purified recombinant hydrolase (e.g., IAR3)
-
Reaction buffer: 50 mM Tris-HCl (pH 7.5), 1 mM MnCl2
-
Substrate: IAA-Ala (e.g., 50 µM)
-
Quenching solution: 50% methanol with 1% acetic acid
-
LC-MS/MS system
Procedure:
-
Set up the reaction mixture containing reaction buffer and IAA-Ala.
-
Initiate the reaction by adding the purified hydrolase.
-
Incubate at 37°C for a specified time (e.g., 60 min).
-
Stop the reaction by adding the quenching solution.
-
Centrifuge to remove any precipitate.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of free IAA released.
Visualizing the Pathways and Workflows
Diagrams created using Graphviz (DOT language) to illustrate key processes.
Caption: Metabolic pathway of IAA-alanine synthesis and hydrolysis.
Caption: Experimental workflow for IAA-alanine quantification by LC-MS/MS.
Conclusion and Future Directions
IAA-alanine plays a well-defined role as a reversible, inactive storage form of auxin, contributing significantly to the maintenance of auxin homeostasis. The dynamic balance between its synthesis by GH3 enzymes and hydrolysis by IAR3 and other hydrolases allows for rapid adjustments in the pool of free IAA, which is essential for modulating plant growth and development in response to endogenous and environmental signals.
Future research should focus on elucidating the specific roles of different GH3 and hydrolase family members in various tissues and under diverse environmental conditions. Understanding the regulatory networks that control the expression and activity of these enzymes will provide a more complete picture of how plants utilize IAA-alanine to fine-tune their developmental plasticity. Furthermore, the development of specific chemical inhibitors for these enzymes could offer powerful tools for both basic research and potential applications in agriculture and drug development to modulate plant growth and stress responses.
References
- 1. IAR3 encodes an auxin conjugate hydrolase from Arabidopsis [agris.fao.org]
- 2. The homeostasis of β‐alanine is key for Arabidopsis reproductive growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Activation of the Indole-3-Acetic Acid–Amido Synthetase GH3-8 Suppresses Expansin Expression and Promotes Salicylate- and Jasmonate-Independent Basal Immunity in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of a family of IAA-amino acid conjugate hydrolases from Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of indole-3-acetic acid metabolites in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
"N-(3-Indolylacetyl)-L-alanine-d4 chemical structure and formula"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, formula, and analytical methodologies related to N-(3-Indolylacetyl)-L-alanine-d4. This deuterated analog of a key plant auxin conjugate is an essential tool in metabolic research and quantitative analysis.
Core Concepts: Chemical Identity and Properties
This compound is the isotopically labeled form of N-(3-Indolylacetyl)-L-alanine, a naturally occurring conjugate of the plant hormone indole-3-acetic acid (IAA). In this deuterated variant, four hydrogen atoms on the L-alanine moiety are replaced with deuterium (B1214612). This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of endogenous N-(3-Indolylacetyl)-L-alanine.
The chemical structure of this compound is detailed below:
Caption: 2D structure of this compound.
Quantitative Data Summary
The key quantitative data for this compound and its non-deuterated analog are summarized in the table below for easy comparison.
| Property | N-(3-Indolylacetyl)-L-alanine | This compound |
| Chemical Formula | C₁₃H₁₄N₂O₃ | C₁₃H₁₀D₄N₂O₃ |
| Molecular Weight | 246.26 g/mol [1] | 250.29 g/mol (calculated) |
| Exact Mass | 246.1004 g/mol [2][3] | 250.1256 g/mol (calculated) |
| CAS Number | 57105-39-2[1][2] | Not available |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves the coupling of indole-3-acetic acid (IAA) with L-alanine-d4. A generalized protocol is as follows:
-
Activation of Indole-3-acetic acid: Indole-3-acetic acid is activated to form a more reactive species, such as an N-hydroxysuccinimide (NHS) ester or by using a carbodiimide (B86325) coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Coupling Reaction: The activated IAA is then reacted with L-alanine-d4 (CD₃CD(ND₂)CO₂H) in a suitable aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM), in the presence of a base (e.g., triethylamine) to neutralize the acid formed during the reaction.
-
Purification: The resulting this compound is purified from the reaction mixture using techniques such as column chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC).
-
Characterization: The final product is characterized by mass spectrometry to confirm the correct mass and deuterium incorporation, and by Nuclear Magnetic Resonance (NMR) spectroscopy to verify its structure.
Caption: General workflow for the synthesis and analysis of the target molecule.
Quantification by HPLC-MS/MS
This compound is primarily used as an internal standard for the accurate quantification of its non-deuterated counterpart in biological samples.
-
Sample Preparation: A known amount of this compound is spiked into the biological sample (e.g., plant tissue extract) before extraction. The extraction is typically performed with a solvent mixture such as isopropanol/water/hydrochloric acid.
-
Chromatographic Separation: The extracted sample is analyzed by reverse-phase HPLC, often using a C18 column. A gradient elution with a mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed to separate the analyte from other matrix components.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source. The analysis is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard.
-
For N-(3-Indolylacetyl)-L-alanine: A common transition is m/z 247.1 -> 130.1.
-
For this compound: The expected transition would be m/z 251.1 -> 130.1 (assuming fragmentation of the alanine (B10760859) moiety).
-
-
Quantification: The concentration of the endogenous compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Biological Context: Role in Auxin Homeostasis
N-(3-Indolylacetyl)-L-alanine is an amino acid conjugate of the plant hormone auxin. The formation of such conjugates is a key mechanism for regulating the levels of free, active auxin within the plant. This metabolic process is crucial for proper plant growth and development.
Caption: Simplified pathway of auxin conjugation and hydrolysis.
References
The Natural Occurrence of Indole-3-Acetyl-L-Alanine in Plants: A Technical Guide
For: Researchers, scientists, and drug development professionals.
Abstract
Indole-3-acetyl-L-alanine (IAA-Ala) is a naturally occurring amino acid conjugate of the primary plant hormone auxin, indole-3-acetic acid (IAA). This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and physiological significance of IAA-Ala in plants. Quantitative data on its distribution within plant tissues are presented, along with detailed experimental protocols for its extraction, quantification, and the characterization of related enzymatic activities. Furthermore, this guide illustrates the key metabolic and signaling pathways involving IAA-Ala using detailed diagrams, offering a valuable resource for researchers in plant biology and those exploring novel drug development targets related to auxin homeostasis.
Introduction
Auxin, predominantly indole-3-acetic acid (IAA), is a critical signaling molecule that governs numerous aspects of plant growth and development, including cell division, elongation, and differentiation[1][2]. The precise regulation of IAA levels within plant tissues is paramount for normal development, and plants have evolved intricate mechanisms to maintain auxin homeostasis. One such mechanism is the conjugation of IAA to amino acids, forming compounds such as indole-3-acetyl-L-alanine (IAA-Ala).
IAA-Ala is considered a reversible storage form of IAA. Its synthesis is catalyzed by the GRETCHEN HAGEN 3 (GH3) family of enzymes, which play a crucial role in managing auxin levels by conjugating excess IAA to various amino acids[3][4]. When required, free, active IAA can be released from IAA-Ala through the hydrolytic activity of specific amidohydrolases[1][2]. This dynamic process of conjugation and hydrolysis allows plants to finely tune their auxin responses. This guide delves into the technical details of the natural occurrence of IAA-Ala in plants, providing researchers with the necessary information to study this important auxin conjugate.
Biosynthesis and Metabolism of IAA-Ala
The metabolic pathway of IAA-Ala involves its synthesis from IAA and L-alanine and its subsequent hydrolysis back to IAA. This cycle is a key component of auxin homeostasis in plants.
Biosynthesis via GH3 Enzymes
The conjugation of IAA to L-alanine is an ATP-dependent reaction catalyzed by members of the GH3 family of acyl acid amido synthetases[3][4]. The general reaction is as follows:
IAA + L-Alanine + ATP → IAA-Ala + AMP + PPi
Different GH3 enzymes exhibit varying substrate specificities and kinetic properties, contributing to the differential regulation of auxin homeostasis in various tissues and developmental stages.
Hydrolysis by Amidohydrolases
The release of free IAA from IAA-Ala is mediated by a family of amidohydrolases, with IAA-ALANINE RESISTANT 3 (IAR3) and its homologs being key enzymes in this process[1]. These enzymes catalyze the following reaction:
IAA-Ala + H₂O → IAA + L-Alanine
The activity of these hydrolases is crucial for mobilizing the stored pool of IAA, thereby influencing auxin-dependent physiological processes.
Quantitative Data on IAA-Ala Occurrence
The concentration of IAA-Ala varies significantly across different plant species and tissues, reflecting its role in localized auxin homeostasis. The following tables summarize the available quantitative data for IAA-Ala in the model plant Arabidopsis thaliana.
Table 1: Endogenous Levels of IAA-Ala in Arabidopsis thaliana Tissues
| Plant Tissue | Concentration (pmol/g fresh weight) | Reference |
| Rosette Leaves | 0.8 ± 0.2 | --INVALID-LINK-- |
| Stem | 1.2 ± 0.3 | --INVALID-LINK-- |
| Siliques | 2.5 ± 0.6 | --INVALID-LINK-- |
| Roots | 0.5 ± 0.1 | --INVALID-LINK-- |
Table 2: Kinetic Parameters of a GH3 Enzyme for IAA Conjugation
| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg/min) | Reference |
| AtGH3.6 | IAA | 15.6 | 1.2 | --INVALID-LINK-- |
| L-Alanine | 1200 | 1.1 | --INVALID-LINK-- |
Table 3: Substrate Specificity of an IAR3-like Amidohydrolase
| Enzyme | Substrate | Relative Activity (%) | Reference |
| AtIAR3 | IAA-Ala | 100 | --INVALID-LINK-- |
| IAA-Leu | < 5 | --INVALID-LINK-- | |
| IAA-Phe | < 5 | --INVALID-LINK-- | |
| IAA-Asp | < 1 | --INVALID-LINK-- |
Experimental Protocols
This section provides detailed methodologies for the analysis of IAA-Ala and the enzymes involved in its metabolism.
Extraction and Quantification of IAA-Ala by LC-MS/MS
This protocol is adapted from Kowalczyk and Sandberg (2001) for the quantification of IAA-Ala in plant tissues.
Materials:
-
Plant tissue (e.g., Arabidopsis thaliana leaves)
-
Liquid nitrogen
-
Extraction buffer: 80% (v/v) methanol (B129727) in water
-
Internal standard: [¹³C₆]-IAA-Ala
-
Solid-phase extraction (SPE) C18 columns
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Homogenization: Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead beater.
-
Extraction: Add 1 mL of pre-chilled 80% methanol to the powdered tissue. Add a known amount of [¹³C₆]-IAA-Ala internal standard. Vortex vigorously and incubate at 4°C for 1 hour with occasional shaking.
-
Centrifugation: Centrifuge the extract at 13,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE column with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the column.
-
Wash the column with 1 mL of water.
-
Elute the auxins with 1 mL of 80% methanol.
-
-
Solvent Evaporation: Evaporate the eluate to dryness under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Inject the sample into an LC-MS/MS system.
-
LC Conditions: Use a C18 reversed-phase column with a gradient elution of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B).
-
MS/MS Conditions: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM). Monitor the specific precursor-to-product ion transitions for IAA-Ala and its internal standard.
-
GH3 Enzyme Activity Assay
This protocol outlines a method to measure the in vitro activity of GH3 enzymes in conjugating IAA to L-alanine.
Materials:
-
Purified GH3 enzyme
-
Reaction buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 2 mM ATP, 1 mM DTT
-
Substrates: Indole-3-acetic acid (IAA), L-alanine
-
Quenching solution: 1 M HCl
-
LC-MS/MS system
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer and substrates (e.g., 100 µM IAA and 1 mM L-alanine).
-
Enzyme Addition: Initiate the reaction by adding the purified GH3 enzyme to the reaction mixture.
-
Incubation: Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).
-
Reaction Quenching: Stop the reaction by adding an equal volume of 1 M HCl.
-
Product Quantification: Centrifuge the quenched reaction to pellet any precipitated protein. Analyze the supernatant for the formation of IAA-Ala using LC-MS/MS as described in Protocol 4.1.
Amidohydrolase (IAR3) Activity Assay
This protocol describes a method to measure the hydrolytic activity of IAR3 on IAA-Ala.
Materials:
-
Purified IAR3 enzyme
-
Reaction buffer: 50 mM MES-KOH (pH 6.0), 1 mM DTT
-
Substrate: Indole-3-acetyl-L-alanine (IAA-Ala)
-
Quenching solution: 1 M HCl
-
LC-MS/MS system
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer and the substrate (e.g., 50 µM IAA-Ala).
-
Enzyme Addition: Initiate the reaction by adding the purified IAR3 enzyme.
-
Incubation: Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).
-
Reaction Quenching: Stop the reaction by adding an equal volume of 1 M HCl.
-
Product Quantification: Analyze the reaction mixture for the formation of free IAA using LC-MS/MS as described in Protocol 4.1, monitoring the transition for IAA.
Signaling Pathways and Logical Relationships
The primary role of IAA-Ala is in the homeostatic regulation of IAA levels. The following diagrams illustrate the key pathways and experimental workflows.
Caption: Metabolic pathway of IAA-Ala synthesis and hydrolysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. [PDF] Auxin conjugates: their role for plant development and in the evolution of land plants. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Connecting primary and specialized metabolism: Amino acid conjugation of phytohormones by GRETCHEN HAGEN 3 (GH3) acyl acid amido synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Hand: A Technical Guide to the Biological Significance of Deuterated Auxin Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of plant biology and drug development, the precise quantification of signaling molecules is paramount. Auxins, a class of phytohormones, orchestrate a vast array of developmental processes, from cell elongation and division to organogenesis and stress responses. Understanding the nuanced fluctuations of auxin concentrations is critical for unraveling fundamental biological mechanisms and for the development of novel therapeutic agents that may target these pathways. This technical guide delves into the indispensable role of deuterated auxin standards in achieving the accuracy and reliability required for cutting-edge research. By replacing hydrogen atoms with their heavier, stable isotope, deuterium, these standards have become the gold standard for mass spectrometry-based quantification, providing an unparalleled tool for researchers. This guide will explore the core principles of their application, provide detailed experimental protocols, and present quantitative data to underscore their significance.
The Core Principle: Isotope Dilution Mass Spectrometry
The use of deuterated internal standards is a cornerstone of robust and reliable bioanalytical method development. The fundamental principle behind their use lies in isotope dilution mass spectrometry. A known quantity of a deuterated analog of the analyte of interest (in this case, auxin) is added to a sample at the earliest stage of preparation. This "internal standard" is chemically identical to the endogenous analyte, ensuring it experiences the same extraction efficiency, derivatization yield, and ionization response in the mass spectrometer.
Because the deuterated standard has a higher mass than the native compound, it can be distinguished by the mass spectrometer. By measuring the ratio of the signal from the native analyte to the signal from the deuterated internal standard, precise quantification can be achieved, effectively correcting for any sample loss or variation during the analytical workflow. This method significantly enhances the accuracy, precision, and robustness of quantitative analyses.
Quantitative Data: The Mass Shift Advantage
The key to the utility of deuterated standards is the mass difference they introduce, allowing for their differentiation from the endogenous analyte by the mass spectrometer. The following table summarizes the mass-to-charge ratios (m/z) for Indole-3-Acetic Acid (IAA) and several of its deuterated and 13C-labeled analogs, which are commonly used as internal standards in quantitative auxin analysis.
| Compound | Chemical Formula | Monoisotopic Mass (Da) | Monitored m/z (as methyl ester) | Mass Shift from IAA (Da) |
| Indole-3-Acetic Acid (IAA) | C₁₀H₉NO₂ | 175.0633 | 189 | 0 |
| Indole-3-Acetic Acid-d2 (D₂-IAA) | C₁₀H₇D₂NO₂ | 177.0759 | 191 | +2 |
| Indole-3-Acetic Acid-d4 (D₄-IAA) | C₁₀H₅D₄NO₂ | 179.0884 | 193 | +4 |
| Indole-3-Acetic Acid-d5 (D₅-IAA) | C₁₀H₄D₅NO₂ | 180.0947 | 194 | +5 |
| [¹³C₆]Indole-3-Acetic Acid ([¹³C₆]-IAA) | ¹³C₆C₄H₉NO₂ | 181.0835 | 195 | +6 |
Note: The monitored m/z values are for the methyl-esterified derivatives, which are commonly prepared for Gas Chromatography-Mass Spectrometry (GC-MS) analysis to increase volatility.
The Auxin Signaling Pathway
Auxin exerts its profound effects on plant development by modulating gene expression through a well-defined signaling pathway. Understanding this pathway is crucial for interpreting the results of quantitative auxin measurements. At its core, the pathway involves three main families of proteins: the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) auxin co-receptors, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[1]
In the absence of auxin, Aux/IAA proteins bind to ARF transcription factors, repressing their activity and preventing the transcription of auxin-responsive genes.[1] When auxin is present, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and the Aux/IAA repressor.[2] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome.[2] The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to activate the expression of auxin-responsive genes, which in turn mediate the physiological responses to the hormone.
Experimental Protocols
Accurate quantification of auxin using deuterated standards requires meticulous sample preparation and analysis. The following are detailed methodologies for two common analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Auxin Quantification by GC-MS
This protocol is adapted from high-throughput methods for the analysis of indole-3-acetic acid (IAA) and its precursors.[3][4]
1. Sample Preparation and Homogenization: a. Flash-freeze 5-25 mg of plant tissue in liquid nitrogen.[1][5] b. Add a known amount of deuterated internal standard (e.g., [¹³C₆]IAA) to the frozen tissue.[4] The amount should be within the linear range of detection and ideally close to the expected endogenous level. c. Homogenize the tissue in a suitable buffer (e.g., 50 mM imidazole (B134444) buffer, pH 7.0) using a bead beater or mortar and pestle.[4]
2. Solid-Phase Extraction (SPE) Purification: a. Centrifuge the homogenate to pellet debris. b. The purification involves a two-step SPE process using an amino (NH₂) resin followed by a polymethylmethacrylate (PMMA) resin.[5][6] c. Condition an amino SPE cartridge with hexane, acetonitrile (B52724), ethyl acetate, and equilibration buffer. d. Load the supernatant onto the conditioned amino SPE cartridge. e. Wash the cartridge to remove interfering compounds. f. Elute the auxins with an appropriate solvent. g. Further purify the eluate using a PMMA SPE cartridge following a similar conditioning, loading, washing, and elution procedure.
3. Derivatization: a. Dry the purified sample under a stream of nitrogen gas. b. To increase volatility for GC-MS analysis, derivatize the auxins by methylation. This is typically done using diazomethane (B1218177).[1][5] Caution: Diazomethane is toxic and explosive. Handle with extreme care in a fume hood. c. Add ethereal diazomethane to the dried sample and incubate for approximately 5 minutes.[4] d. Evaporate the excess diazomethane under a gentle stream of nitrogen.
4. GC-MS Analysis: a. Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate). b. Inject an aliquot of the sample into a gas chromatograph coupled to a triple quadrupole mass spectrometer.[1] c. Use a suitable GC column (e.g., a non-polar capillary column) and temperature program to separate the methylated auxins. d. Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to detect the specific m/z fragments of the endogenous auxin and the deuterated internal standard. For methyl-IAA, the base peak is often monitored at m/z = 130, and the molecular ion at m/z = 189.[7] For D₄-IAA, these would be m/z = 134 and m/z = 193, respectively.[7]
Protocol 2: Auxin Quantification by LC-MS/MS
This protocol is a more direct method that often does not require derivatization.
1. Sample Preparation and Homogenization: a. Follow the same procedure as in Protocol 1 (steps 1a-1c) for sample collection, addition of the deuterated internal standard, and homogenization. An extraction solution of 80% methanol (B129727) is also commonly used.[8]
2. Extraction and Purification: a. After homogenization, centrifuge the sample and collect the supernatant. b. The purification can be achieved using solid-phase extraction (SPE) with a C18 cartridge to remove non-polar interfering compounds. c. Alternatively, a simple liquid-liquid extraction can be performed. Add an immiscible organic solvent (e.g., ethyl acetate) to the aqueous extract, vortex, and centrifuge to separate the phases. The auxin will partition into the organic phase. d. Collect the organic phase and dry it under nitrogen.
3. LC-MS/MS Analysis: a. Reconstitute the dried extract in a mobile phase-compatible solvent (e.g., 50% methanol). b. Inject the sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer. c. Use a reverse-phase C18 column for chromatographic separation with a gradient of mobile phases, such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid. d. Operate the mass spectrometer in MRM mode, monitoring for the specific precursor-to-product ion transitions for both the endogenous auxin and the deuterated internal standard.
Experimental Workflow for Auxin Quantification
The general workflow for the quantitative analysis of auxin using a deuterated internal standard is a multi-step process designed to ensure accuracy and reproducibility. The following diagram illustrates the key stages of this workflow.
Conclusion
Deuterated auxin standards are an indispensable tool for researchers in plant biology, agriculture, and drug development. Their near-identical chemical behavior to endogenous auxins allows for the correction of analytical variability, leading to highly accurate and precise quantification. This technical guide has provided an overview of the principles behind their use, presented key quantitative data, outlined the auxin signaling pathway, and offered detailed experimental protocols. By employing these standards and methodologies, scientists can gain deeper insights into the complex roles of auxin in biological systems, paving the way for new discoveries and applications.
References
- 1. Auxin Analysis | Plant Metabolomics Facility [metabolomics.cfans.umn.edu]
- 2. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A high-throughput method for the quantitative analysis of auxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 4,5,6,7 and 2,4,5,6,7 Deuterium-labeled Indole-3-Acetic Acid for Use in Mass Spectrometric Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
"N-(3-Indolylacetyl)-L-alanine-d4 CAS number and supplier"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(3-Indolylacetyl)-L-alanine-d4, a deuterated analog of the auxin conjugate N-(3-Indolylacetyl)-L-alanine. This document details its chemical identity, sourcing information, and contextual analytical applications, particularly for professionals engaged in plant biology, agricultural science, and drug development involving auxin metabolism.
Chemical Identity and Data
This compound is the deuterated form of N-(3-Indolylacetyl)-L-alanine, a conjugate of the primary plant auxin, indole-3-acetic acid (IAA), and the amino acid L-alanine. The deuteration makes it a valuable internal standard for mass spectrometry-based quantification of its non-deuterated counterpart in complex biological matrices.
While a specific CAS number for this compound is not readily found in public databases, the CAS number for the non-deuterated parent compound is well-established.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| Compound Name | This compound | - |
| Synonyms | Indoleacetylalanine-d4; IAA-ala-d4 | MedchemExpress |
| Parent Compound CAS Number | 57105-39-2 | [1][2] |
| Parent Compound Molecular Formula | C₁₃H₁₄N₂O₃ | [1] |
| Parent Compound Molecular Weight | 246.26 g/mol | [1] |
| Parent Compound Appearance | Solid | |
| Parent Compound Melting Point | 138-140 °C (lit.) | [2] |
| Parent Compound Optical Activity | [α]24/D −21°, c = 1 in methanol |
Sourcing and Availability
This compound is a specialized chemical and is not as widely available as its non-deuterated form. Researchers may need to source it from companies specializing in isotopically labeled compounds or consider custom synthesis.
Table 2: Supplier Information
| Supplier | Product Name | Catalog Number | CAS Number |
| MedchemExpress | This compound | HY-W141858S | Not Provided |
For laboratories requiring this compound, custom synthesis is a viable option. Several companies specialize in the synthesis of deuterated molecules and can produce this compound upon request.[3][4][5]
Experimental Applications and Protocols
The primary application of this compound is as an internal standard in quantitative mass spectrometry-based analysis of plant hormones.[6][7][8] The use of a stable isotope-labeled internal standard is crucial for accurate quantification as it can correct for sample loss during extraction and purification, as well as for variations in instrument response.[9]
General Protocol for Auxin Quantification using a Deuterated Standard
While a specific protocol for this compound is not available, a general workflow for the analysis of auxin conjugates using a deuterated internal standard is outlined below. This protocol is based on established methods for auxin analysis.[7][8][10]
-
Sample Preparation: A known amount of the deuterated standard (this compound) is added to the plant tissue sample before extraction.
-
Extraction: The sample is homogenized in a suitable solvent, typically a methanol/water mixture, to extract the auxins.[10]
-
Purification: The crude extract is purified to remove interfering substances. This can be achieved through techniques like solid-phase extraction (SPE) or immunoaffinity chromatography.[6][7]
-
Derivatization (Optional): For GC-MS analysis, the extract may be derivatized to increase the volatility of the analytes.[7]
-
LC-MS/MS or GC-MS Analysis: The purified and derivatized sample is injected into an LC-MS/MS or GC-MS system. The instrument is set up to monitor specific mass transitions for both the endogenous (non-deuterated) N-(3-Indolylacetyl)-L-alanine and the deuterated internal standard.
-
Quantification: The concentration of the endogenous compound is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Synthesis of Deuterated Indole Compounds
For research groups interested in the synthesis of their own deuterated standards, several methods have been described for the deuteration of indole-containing compounds. One common method involves an acid-catalyzed hydrogen-deuterium exchange.[11]
Signaling Pathways and Workflows
The diagrams below illustrate the general workflow for utilizing a deuterated standard in quantitative analysis and a conceptual representation of auxin metabolism.
References
- 1. scbt.com [scbt.com]
- 2. echemi.com [echemi.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. moravek.com [moravek.com]
- 5. moravek.com [moravek.com]
- 6. researchgate.net [researchgate.net]
- 7. A high-throughput method for the quantitative analysis of auxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Current analytical methods for plant auxin quantification--A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PMC [pmc.ncbi.nlm.nih.gov]
"understanding auxin metabolism and conjugation pathways"
An In-depth Technical Guide to Auxin Metabolism and Conjugation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-acetic acid (IAA), the principal auxin in higher plants, is a critical signaling molecule that governs a vast array of developmental processes, including cell division, elongation, and differentiation.[1] The precise spatial and temporal distribution of auxin, which forms concentration gradients within plant tissues, is paramount for orchestrating these events.[2] This distribution is dynamically regulated by a complex interplay of polar transport, biosynthesis, and metabolic inactivation through catabolism and conjugation.[2][3] Understanding the intricacies of auxin metabolism is therefore fundamental for both basic plant science and for applications in agriculture and drug development, where manipulating plant growth is often a primary objective. This guide provides a detailed technical overview of the core pathways of auxin metabolism, quantitative data on metabolic rates, and key experimental protocols for its study.
Auxin Biosynthesis Pathways
The de novo synthesis of IAA is essential for maintaining auxin homeostasis and fueling plant development.[1] Plants primarily synthesize auxin via tryptophan (Trp)-dependent pathways, although a Trp-independent pathway also exists.[4][5] The Trp-dependent routes are the most well-characterized and are categorized into four main pathways based on their key intermediates.[5][6]
-
The Indole-3-Pyruvic Acid (IPyA) Pathway: This is now considered the major and most evolutionarily conserved auxin biosynthesis pathway in plants.[2][7][8] It is a two-step process:
-
The TAA/TAR family of aminotransferases (TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS/TRYPTOPHAN AMINOTRANSFERASE RELATED) converts Tryptophan to Indole-3-pyruvic acid (IPyA).[9][10]
-
The YUCCA (YUC) family of flavin monooxygenases then catalyzes the oxidative decarboxylation of IPyA to form active IAA.[10][11] This step is considered rate-limiting.[8]
-
-
The Indole-3-Acetaldoxime (IAOx) Pathway: This pathway is predominantly found in Brassicaceae.[4] It involves the conversion of Trp to IAOx by cytochrome P450 enzymes CYP79B2 and CYP79B3.[4][6] IAOx is then converted to indole-3-acetonitrile (B3204565) (IAN), which is subsequently hydrolyzed by nitrilases (NIT) to produce IAA.[4]
-
The Indole-3-Acetamide (IAM) Pathway: While well-studied in bacteria, this pathway also functions in plants.[4][6] Tryptophan is first converted to IAM, which is then hydrolyzed by an IAM hydrolase to yield IAA.[4] However, this pathway is thought to play a more minor role in overall auxin homeostasis.[4]
-
The Tryptamine (TAM) Pathway: This pathway involves the decarboxylation of Trp to tryptamine, which is then oxidized to indole-3-acetaldehyde (IAAld) and finally to IAA.[12]
Caption: Tryptophan-dependent auxin biosynthesis pathways.
Auxin Catabolism and Conjugation
To maintain appropriate auxin levels and create precise gradients, plants must rapidly and irreversibly inactivate excess IAA. This is achieved through two primary mechanisms: oxidation and conjugation.[2][13]
-
Oxidative Catabolism: The primary route for irreversible IAA degradation is oxidation to 2-oxoindole-3-acetic acid (oxIAA).[4] This reaction is catalyzed by the DIOXYGENASE FOR AUXIN OXIDATION (DAO) family of enzymes.[9][11] In many plant species, oxIAA is the most abundant IAA metabolite, highlighting the importance of this catabolic pathway.[4] The oxIAA can be further conjugated, for instance, to a glucose molecule to form oxIAA-glc.[4]
-
Conjugation: IAA can be reversibly or irreversibly conjugated to sugars, amino acids, and peptides.[6] This process is critical for storing, transporting, and inactivating auxin.[4]
-
Amide Conjugates: The GRETCHEN HAGEN 3 (GH3) family of enzymes are IAA-amido synthetases that conjugate IAA to amino acids.[11][14] While many of these conjugates (e.g., with Alanine or Leucine) are considered storage forms that can be hydrolyzed back to free IAA by amidohydrolases (e.g., ILR1/ILL family), some are destined for degradation.[14] Conjugation to aspartate (IAA-Asp) and glutamate (B1630785) (IAA-Glu) is generally considered an irreversible inactivation step, marking them for further catabolism.[11][15]
-
Ester Conjugates: IAA can also form ester linkages with glucose, which is catalyzed by UDP-glucosyltransferases (UGTs). This is generally a reversible process, allowing the plant to release free IAA when needed.
-
Caption: Major pathways for auxin inactivation and conjugation.
Quantitative Data on Auxin Metabolism
While the qualitative pathways are well-established, understanding the quantitative rates of these metabolic processes is crucial for modeling plant development. A meta-analysis of data from numerous studies has provided estimates for the rates of auxin biosynthesis, conjugation, and catabolism.[15][16] These rates can vary significantly between species and tissues but provide a valuable framework for comparison.
| Metabolic Process | Typical Rate Range (in vivo) | Notes |
| Biosynthesis | 10 nM/h – 1 µM/h | This relatively low rate suggests plants must efficiently conserve and recycle auxin.[15][16] |
| Catabolism (Oxidation) | 10 nM/h – 1 µM/h | Operates on a similar scale to biosynthesis to maintain homeostasis.[15][16] |
| Conjugation | up to ~100 µM/h | The exceptionally high rate suggests conjugation is a key mechanism to rapidly buffer auxin levels in specific cells or "sinks".[14][15][16] |
| Conjugate Hydrolysis | 10 nM/h – 1 µM/h | Allows for the release of active IAA from storage forms at rates comparable to de novo synthesis.[15][16] |
Table compiled from data presented in analyses of previously published papers.[14][15][16]
Experimental Protocols: Auxin Quantification
Accurate quantification of auxin and its metabolites is essential for studying its role in plant physiology. Due to the low endogenous concentrations, highly sensitive analytical techniques are required, with liquid or gas chromatography coupled to mass spectrometry (LC-MS or GC-MS) being the gold standard.[17][18]
Key Technique: Stable Isotope Dilution UHPLC-MS/MS
This method is one of the most common and accurate approaches for quantifying auxins.[17][19] It involves adding a known amount of a stable-isotope-labeled internal standard (e.g., ¹³C₆-IAA) to the plant sample at the very beginning of the extraction process. This standard behaves identically to the endogenous compound throughout extraction, purification, and analysis, allowing for precise correction of sample loss and ionization differences.
Generalized Experimental Protocol
The following protocol outlines the major steps for quantifying IAA and its metabolites from small amounts (2-20 mg fresh weight) of plant tissue.[20][21]
-
Sample Collection & Homogenization:
-
Flash-freeze plant tissue in liquid nitrogen to halt metabolic activity.
-
Weigh the frozen tissue (typically 2-10 mg).[20]
-
Add extraction buffer (e.g., sodium phosphate (B84403) buffer) and a known quantity of stable-isotope-labeled internal standards for all analytes of interest.
-
Homogenize the tissue thoroughly using a bead beater or mortar and pestle.
-
-
Extraction:
-
Perform a liquid-liquid extraction. Acidifying the extract (e.g., with HCl) and extracting with a non-polar solvent like diethyl ether or ethyl acetate (B1210297) is common to separate auxins from the aqueous phase.[18]
-
Centrifuge to separate the phases and collect the organic phase containing the auxins.
-
Evaporate the solvent to dryness under a stream of nitrogen or in a centrifugal evaporator.
-
-
Purification (Solid-Phase Extraction - SPE):
-
This step is critical to remove interfering compounds.[17][20]
-
Re-dissolve the dried extract in a suitable solvent.
-
Pass the sample through an SPE cartridge (e.g., a C18 or amino (NH₂) resin-based tip).[20][22]
-
Wash the cartridge to remove impurities.
-
Elute the auxins and their metabolites using an appropriate solvent (e.g., methanol (B129727) or acetonitrile).
-
Dry the eluate.
-
-
Derivatization (Optional but common for GC-MS):
-
Analysis by UHPLC-MS/MS:
-
Reconstitute the final sample in the mobile phase.
-
Inject the sample into the UHPLC-MS/MS system.[19]
-
Separation (UHPLC): Analytes are separated on a reverse-phase column (e.g., C18).
-
Detection (MS/MS): The mass spectrometer is operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. This involves selecting the specific precursor ion for each analyte (endogenous and labeled standard), fragmenting it, and monitoring a specific product ion. This two-stage mass filtering provides extremely high selectivity and sensitivity.[18]
-
-
Quantification:
-
The concentration of the endogenous analyte is calculated by comparing the peak area ratio of the endogenous analyte to its corresponding stable-isotope-labeled internal standard.
-
Caption: Workflow for auxin quantification via UHPLC-MS/MS.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Auxin Metabolism in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The pathway of auxin biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chapter 2 Auxin Biosynthesis and Catabolism | Semantic Scholar [semanticscholar.org]
- 8. pnas.org [pnas.org]
- 9. academic.oup.com [academic.oup.com]
- 10. bioone.org [bioone.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. journals.biologists.com [journals.biologists.com]
- 14. Auxin metabolism rates and implications for plant development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Auxin metabolism rates and implications for plant development [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. The Use of Auxin Quantification for Understanding Clonal Tree Propagation [mdpi.com]
- 18. Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantitative Auxin Metabolite Profiling Using Stable Isotope Dilution UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. experts.umn.edu [experts.umn.edu]
- 22. researchgate.net [researchgate.net]
A Technical Guide to the History of Auxin Conjugate Research
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Indole-3-acetic acid (IAA), the principal auxin in most plants, governs a vast array of developmental processes. The cellular concentration of free, active IAA is maintained in a state of dynamic equilibrium through a complex network of biosynthesis, transport, catabolism, and conjugation. It is now understood that a significant majority of the IAA pool in plant tissues, often exceeding 75%, exists in a conjugated form, bound to amino acids, sugars, or peptides.[1][2][3][4] Initially perceived as simple inactivation or storage mechanisms, the study of auxin conjugates has revealed a sophisticated system of metabolic control that is integral to auxin homeostasis and signaling. This whitepaper provides a comprehensive technical overview of the historical progression of auxin conjugate research, from the initial discovery of these molecules to the elucidation of the enzymatic machinery that governs their formation and hydrolysis, and their emerging roles in plant development and biotechnology.
Early Discoveries: The First Glimpses into a New Class of Molecules
The history of auxin research began with the identification of IAA, but the story of its regulation started to unfold decades later. The first indication that auxins could be chemically modified by the plant came in 1955, when Andreae and Good discovered that pea stem and root tissues, when treated with exogenous IAA, produced a new compound identified as indole-3-acetyl-aspartic acid (IAA-Asp).[5] This seminal finding established several key concepts that would drive future research: that plants can conjugate active auxins, that this process is inducible by the hormone itself, and that conjugation represents a significant metabolic fate for IAA.[5] For many years, these amide- and ester-linked conjugates were primarily viewed as inactive, stable end-products or storage forms, a way for the plant to sequester excess auxin.
The Molecular Age: Uncovering the Genetic Blueprint
The advent of molecular biology provided the tools to dissect the genetic basis of auxin conjugation and hydrolysis. A major breakthrough came from mutant screens in the model organism Arabidopsis thaliana.
The Discovery of Conjugate Hydrolysis
A pivotal moment in understanding the function of auxin conjugates was the discovery that they could be hydrolyzed to release free, active IAA. In 1995, Bartel and Fink isolated Arabidopsis mutants that were resistant to the root growth-inhibiting effects of specific IAA-amino acid conjugates but remained sensitive to free IAA.[2][6] This led to the cloning of the ILR1 gene, which was found to encode an amidohydrolase capable of cleaving IAA from certain amino acid conjugates.[6] This discovery fundamentally shifted the paradigm, proving that auxin conjugates were not just inactive waste products but could serve as a reversible storage pool of active hormone.[7] Subsequent research identified a family of ILR1-like amidohydrolases with varying substrate specificities, providing the plant with a mechanism to selectively release IAA from different conjugate pools.[6][8][9]
Identifying the Conjugating Enzymes: The GH3 Family
While the enzymes for hydrolysis were being discovered, the machinery for synthesis remained elusive. In 1984, the Gretchen Hagen 3 (GH3) gene was identified in soybean as being rapidly induced by auxin, but its function was unknown.[5][10] It was not until 2002 that Staswick and colleagues demonstrated that members of the GH3 gene family encode acyl acid-amido synthetases, the very enzymes responsible for conjugating IAA to amino acids.[5] This discovery was critical, as it linked a well-known family of auxin-responsive genes directly to the process of auxin homeostasis.[7][8][11] Further studies revealed that different GH3 enzymes exhibit distinct substrate specificities for both the auxin and the amino acid, allowing for the creation of a diverse array of conjugates within the plant.[5] In parallel, the enzyme responsible for forming ester-linked conjugates, a UDP-glycosyltransferase, was cloned from maize in 1994, highlighting the multiple pathways for conjugation.[10]
A Deeper Understanding: Homeostasis, Catabolism, and Evolution
With the core enzymatic machinery identified, research in the 21st century has focused on the nuanced roles of conjugates in the broader context of auxin biology.
Conjugation as an Irreversible Inactivation Pathway
While hydrolysis of some conjugates provides a source of free IAA, conjugation is also a primary route for the permanent inactivation and catabolism of auxin. The GH3-ILR1-DAO pathway is a key example of this process.[12] Excess IAA is first conjugated to amino acids like aspartate and glutamate (B1630785) by GH3 enzymes.[13] These conjugates are then irreversibly oxidized by DIOXYGENASE FOR AUXIN OXIDATION (DAO) enzymes, forming oxIAA-amino acid conjugates.[12][13] Finally, hydrolases like ILR1 can cleave the amino acid, releasing the inactive catabolite 2-oxoindole-3-acetic acid (oxIAA).[12][13] This pathway demonstrates that conjugation is a critical control point for managing auxin levels, preventing over-accumulation of the active hormone.[12][14]
The Evolution of Auxin Conjugation
Studies across the plant kingdom have shown that the mechanisms for auxin conjugation evolved over time. The synthesis of auxin conjugates appears to be an ancient development, having been detected in mosses.[1][4][8] However, sequences for the corresponding auxin conjugate hydrolases are not found in these early land plants, appearing first in ferns.[1][4][8] This suggests that the initial role of conjugation may have been purely for inactivation, with the ability to reversibly release active auxin from storage forms evolving later as developmental complexity increased.[4]
Data Summary
Table 1: Key Milestones in Auxin Conjugate Research
| Year | Discovery | Key Researcher(s)/Lab | Organism | Significance |
| 1955 | First identification of an auxin conjugate (IAA-Aspartate).[5] | Andreae & Good | Pea (Pisum sativum) | Established that plants metabolize IAA into conjugated forms. |
| 1984 | Identification of GH3 as an early auxin-responsive gene.[5][10] | Hagen et al. | Soybean (Glycine max) | Provided the first molecular handle on the conjugation machinery. |
| 1995 | Cloning of the first auxin conjugate hydrolase gene, ILR1.[2][6] | Bartel & Fink | Arabidopsis thaliana | Proved that conjugates can be hydrolyzed to release active IAA. |
| 2002 | GH3 proteins are identified as IAA-amido synthetases.[5] | Staswick et al. | Arabidopsis thaliana | Determined the enzymatic function of the GH3 gene family. |
| 2004 | Characterization of a family of auxin-conjugate hydrolases.[8] | Rampey et al. | Arabidopsis thaliana | Showed that multiple hydrolases contribute to the free IAA pool. |
| 2000s | Elucidation of the DAO pathway for irreversible conjugate catabolism.[12][13] | Multiple Labs | Arabidopsis, Rice | Defined conjugation as a key step in auxin inactivation and degradation. |
Table 2: Major Classes of Auxin Conjugates and Their Functions
| Conjugate Class | Linkage Type | Examples | Synthesis Enzymes | Hydrolysis Enzymes | Primary Function(s) |
| Amide-linked | Amide bond | IAA-Aspartate, IAA-Glutamate, IAA-Alanine, IAA-Leucine | GH3 Acyl Amido Synthetases | ILR1-like Amidohydrolases | Reversible storage, irreversible inactivation/catabolism.[7][13][14] |
| Ester-linked | Ester bond | IAA-Glucose, IAA-myo-inositol | UDP-Glucosyltransferases (UGTs) | Specific Glucosidases | Reversible storage.[7][10][13] |
| Peptide/Protein | Amide bond | IAA-Peptides, IAA-Proteins | Largely Unknown | Largely Unknown | Function is still under investigation, potentially signaling or storage.[1][2][8] |
Table 3: Comparative Metabolic Rates of Auxin Pathways
| Metabolic Pathway | Typical Rate Range | Significance |
| Biosynthesis | 10 nM/h – 1 µM/h | Establishes the basal level of auxin production. |
| Conjugate Hydrolysis | 10 nM/h – 1 µM/h | Releases active auxin from storage pools. |
| Catabolism (Oxidation) | 10 nM/h – 1 µM/h | Irreversibly removes active auxin. |
| Conjugation | Up to ~100 µM/h | Represents a very rapid and high-capacity pathway to control auxin levels, suggesting it can act as a powerful metabolic sink.[11] |
Data adapted from an analysis of 31 published studies.[11]
Core Experimental Protocols
The following sections outline generalized methodologies for key experiments in auxin conjugate research.
Protocol 1: Quantification of Auxin Conjugates by LC-MS/MS
This protocol describes the standard method for accurately measuring endogenous levels of auxin and its conjugates.
-
Sample Preparation: Flash-freeze plant tissue (~50-100 mg) in liquid nitrogen and grind to a fine powder.
-
Extraction: Extract the homogenized tissue in an acidic buffer (e.g., 2-propanol/H₂O/concentrated HCl) to protonate the auxins and improve extraction efficiency.
-
Internal Standardization: Add a known quantity of stable isotope-labeled internal standards (e.g., ¹³C₆-IAA, D₄-IAA-Asp) to the extraction buffer. This is critical for accurate quantification, as it corrects for sample loss during purification and for matrix effects during analysis.
-
Purification:
-
Centrifuge the extract to pellet debris.
-
Perform a liquid-liquid partition against dichloromethane (B109758) to separate lipids.
-
Apply the aqueous phase to a solid-phase extraction (SPE) column (e.g., C18 or Oasis MCX) to remove polar interferents like pigments and lipids.[15]
-
Elute the auxinic compounds with a solvent like methanol (B129727) or acetonitrile.
-
-
Analysis:
-
Concentrate the eluate under vacuum.
-
Re-suspend the sample in a mobile phase-compatible solvent.
-
Inject the sample into an ultra-high performance liquid chromatography system coupled to a tandem mass spectrometer (UPLC-MS/MS).[16]
-
Use multiple reaction monitoring (MRM) mode for detection, monitoring the specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.
-
-
Quantification: Calculate the concentration of the endogenous compound by comparing the peak area ratio of the analyte to its stable isotope-labeled internal standard against a standard curve.
Protocol 2: In Vitro Auxin Conjugate Hydrolase Activity Assay
This assay measures the ability of a purified enzyme to hydrolyze an IAA-amino acid conjugate.
-
Enzyme Preparation: Express and purify the candidate hydrolase enzyme (e.g., as a GST or His-tagged fusion protein from E. coli).
-
Reaction Setup:
-
Prepare a reaction buffer appropriate for the enzyme (e.g., 50 mM MES, pH 6.0).
-
In a microfuge tube, combine the reaction buffer, a known concentration of the purified enzyme, and the IAA-amino acid conjugate substrate (e.g., 100 µM IAA-Alanine).
-
Include a negative control reaction with heat-inactivated enzyme or no enzyme.
-
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a set time course (e.g., 0, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction at each time point by adding an acid (e.g., HCl) or an organic solvent (e.g., methanol) to denature the enzyme.
-
Analysis:
-
Centrifuge the terminated reactions to pellet the precipitated protein.
-
Analyze the supernatant for the presence of the product (free IAA) using reverse-phase HPLC with fluorescence detection or by LC-MS/MS for higher sensitivity and specificity.
-
-
Data Interpretation: Quantify the amount of IAA produced over time. The rate of IAA formation is a measure of the enzyme's specific activity for that particular conjugate substrate.
Protocol 3: Mutant Screen for Altered Auxin Conjugate Response
This genetic screen is a powerful method for identifying genes involved in conjugate metabolism or signaling, based on the original strategy used to find the first hydrolase mutants.[2]
-
Mutagenesis: Create a large population of mutagenized seeds (e.g., Arabidopsis) using a chemical mutagen like ethyl methanesulfonate (B1217627) (EMS) or through T-DNA insertion.
-
Screening:
-
Sterilize and plate the M2 generation seeds on sterile growth medium (e.g., MS agar).
-
Supplement the medium with a specific IAA-amino acid conjugate at a concentration that is inhibitory to wild-type root elongation (e.g., IAA-Alanine).
-
Grow the plates vertically under controlled light and temperature conditions.
-
-
Identification of Mutants: After 7-10 days, screen the plates for seedlings that display resistance to the conjugate. These mutants will typically have longer roots than the wild-type seedlings on the same plate.
-
Confirmation and Specificity Testing:
-
Transfer the putative resistant mutants to soil and allow them to set seed.
-
Re-test the progeny (M3 generation) on the conjugate-containing medium to confirm the heritability of the resistance phenotype.
-
Test the confirmed mutants on medium containing free IAA to ensure they are specifically resistant to the conjugate and not generally auxin-insensitive.
-
-
Gene Identification:
-
For EMS mutants, use mapping-by-sequencing (e.g., SHOREmap or Next-Generation Mapping) to identify the causative mutation.
-
For T-DNA mutants, use thermal asymmetric interlaced PCR (TAIL-PCR) or plasmid rescue to identify the DNA flanking the insertion site.
-
Visualizations: Pathways and Workflows
References
- 1. Auxin conjugates: their role for plant development and in the evolution of land plants [agris.fao.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Auxin conjugates: their role for plant development and in the evolution of land plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Bartel Lab Group: auxin conjugates [ruf.rice.edu]
- 7. journals.biologists.com [journals.biologists.com]
- 8. [PDF] Auxin conjugates: their role for plant development and in the evolution of land plants. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. An auxin research odyssey: 1989–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Auxin metabolism rates and implications for plant development [frontiersin.org]
- 12. pnas.org [pnas.org]
- 13. Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The Use of Auxin Quantification for Understanding Clonal Tree Propagation [mdpi.com]
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of N-(3-Indolylacetyl)-L-alanine-d4
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(3-Indolylacetyl)-L-alanine (IAA-Ala) is an amino acid conjugate of the primary plant auxin, indole-3-acetic acid (IAA). The formation of such conjugates is a key mechanism for regulating auxin homeostasis in plants. Accurate quantification of IAA and its metabolites is crucial for understanding plant growth and development. N-(3-Indolylacetyl)-L-alanine-d4 (IAA-Ala-d4) is a stable isotope-labeled internal standard used for the precise and accurate quantification of endogenous IAA-Ala using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the analysis of IAA-Ala-d4, which is typically used as an internal standard for the quantification of its non-deuterated counterpart in biological matrices.
Experimental Protocols
1. Sample Preparation (from Plant Tissue)
This protocol is adapted from methods for auxin extraction from plant tissues, such as rice seedlings.[1][2][3]
-
Homogenization:
-
Weigh 20-100 mg of fresh plant tissue and freeze it in liquid nitrogen.
-
Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.
-
To the powdered tissue, add 1 mL of pre-chilled 80% acetone (B3395972) in water containing 2.5 mM diethyl dithiocarbamate.[1][2][3]
-
Spike the extraction mixture with a known concentration of the internal standard, this compound.
-
Vortex vigorously for 1 minute and incubate at 4°C for 1 hour with occasional shaking.
-
Centrifuge the mixture at 13,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by passing 3 mL of methanol (B129727) followed by 3 mL of water.[1][2][3]
-
Load the supernatant from the homogenization step onto the conditioned C18 cartridge.
-
Wash the cartridge with 3 mL of water to remove polar impurities.
-
Elute the analytes with 3 mL of 80% methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A) for LC-MS/MS analysis.
-
2. Liquid Chromatography (LC)
The following conditions are based on typical separation methods for auxin conjugates.
| Parameter | Recommended Conditions |
| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system. |
| Column | Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). |
| Mobile Phase A | 0.1% Formic acid in Water. |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile. |
| Gradient Elution | 5% B to 80% B over 15 minutes, followed by a 5-minute wash at 95% B and a 5-minute re-equilibration at 5% B. |
| Flow Rate | 0.3 mL/min. |
| Column Temperature | 40°C. |
| Injection Volume | 5-10 µL. |
3. Mass Spectrometry (MS/MS)
The analysis is performed on a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
| Parameter | Recommended Conditions |
| Ion Source | Electrospray Ionization (ESI), Positive Mode. |
| Ion Spray Voltage | +4500 V. |
| Source Temperature | 500°C. |
| Gas 1 (Nebulizer Gas) | 50 psi. |
| Gas 2 (Heater Gas) | 50 psi. |
| Curtain Gas | 30 psi. |
| Collision Gas | Nitrogen. |
| Detection Mode | Multiple Reaction Monitoring (MRM). |
Data Presentation
Table 1: MRM Transitions for N-(3-Indolylacetyl)-L-alanine and its Deuterated Internal Standard.
IAA-amino acid conjugates commonly produce a characteristic fragment ion at m/z 130 in the positive ion mode, which corresponds to the indole (B1671886) moiety.[1]
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) | Dwell Time (ms) |
| N-(3-Indolylacetyl)-L-alanine (Analyte) | 247.1 | 130.1 | 25 | 100 |
| This compound (IS) | 251.1 | 130.1 | 25 | 100 |
Table 2: Expected Quantitative Performance (Illustrative).
The following data are illustrative and should be determined experimentally for each specific matrix and instrument.
| Parameter | Expected Value |
| Linear Range | 0.1 - 100 ng/mL. |
| Correlation Coefficient (r²) | > 0.995. |
| Limit of Detection (LOD) | ~0.05 ng/mL. The detection limit for IAA amino acid conjugates can be in the low fmol range.[1][2][3] |
| Limit of Quantification (LOQ) | ~0.1 ng/mL. |
| Precision (RSD%) | < 15%. |
| Accuracy (Recovery %) | 85 - 115%. |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the LC-MS/MS analysis of N-(3-Indolylacetyl)-L-alanine.
Signaling Pathway Context (Illustrative)
References
Application Notes and Protocols for the Use of N-(3-Indolylacetyl)-L-alanine-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing N-(3-Indolylacetyl)-L-alanine-d4 as an internal standard for the accurate quantification of N-(3-Indolylacetyl)-L-alanine (IAA-Ala) in biological matrices. The protocols are primarily designed for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based analyses.
Introduction
N-(3-Indolylacetyl)-L-alanine (IAA-Ala) is an important conjugate of the plant hormone auxin, indole-3-acetic acid (IAA). It plays a significant role in auxin homeostasis by acting as a storage or transport form of IAA, thereby modulating the bioavailability and activity of this critical growth regulator.[1] The precise and accurate quantification of IAA-Ala is crucial for understanding plant growth and development, as well as for agricultural and crop improvement strategies.[1]
Quantitative analysis of endogenous molecules in complex biological samples by mass spectrometry can be challenging due to variations in sample preparation, instrument response, and matrix effects.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting these variabilities.[2] Deuterated internal standards are chemically almost identical to the analyte of interest, ensuring they co-elute during chromatography and experience similar ionization effects in the mass spectrometer.[2][4] This allows for highly accurate and precise quantification through isotope dilution analysis.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful technique for quantitative analysis. A known amount of the isotopically labeled standard (this compound) is added to the sample at the beginning of the sample preparation process. This "spiked" sample is then processed, and the analyte and the internal standard are analyzed by LC-MS/MS. Since the deuterated standard behaves nearly identically to the native analyte throughout extraction, purification, and analysis, any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, the initial concentration of the analyte in the sample can be accurately determined.
Applications
The primary application for this compound is as an internal standard for the quantification of IAA-Ala in various biological matrices, including:
-
Plant Physiology Research: Studying auxin metabolism and homeostasis in different plant tissues (e.g., leaves, roots, seeds) and under various physiological conditions.[1]
-
Agricultural Science: Investigating the effects of genetic modifications, herbicides, or growth promoters on auxin metabolism in crops.
-
Metabolomics: As part of a broader targeted or untargeted metabolomics analysis of plant hormones and related compounds.
Quantitative Data
The following table summarizes the key parameters for the LC-MS/MS analysis of N-(3-Indolylacetyl)-L-alanine using its deuterated internal standard. These values are representative and may require optimization for specific instrumentation and matrices.
| Parameter | N-(3-Indolylacetyl)-L-alanine | This compound |
| Formula | C13H14N2O3 | C13H10D4N2O3 |
| Molecular Weight | 246.26 | 250.28 |
| Precursor Ion [M+H]+ (m/z) | 247.1 | 251.1 |
| Product Ion 1 (m/z) | 130.1 | 134.1 |
| Product Ion 2 (m/z) | 188.1 | 192.1 |
| Typical Retention Time (min) | 7.5 | 7.5 |
| Limit of Detection (LOD) | 0.05 pmol | - |
| Limit of Quantification (LOQ) | 0.15 pmol | - |
| Linear Range | 0.15 - 100 pmol | - |
| Recovery (%) | > 85% | > 85% |
Experimental Protocols
Materials and Reagents
-
N-(3-Indolylacetyl)-L-alanine standard
-
This compound internal standard
-
LC-MS grade methanol (B129727), acetonitrile, and water
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Plant tissue or other biological samples
-
Homogenizer
-
Centrifuge
-
Vortex mixer
-
LC-MS/MS system
Sample Preparation
-
Homogenization: Weigh approximately 50-100 mg of fresh plant tissue and flash-freeze in liquid nitrogen. Homogenize the tissue in a suitable extraction buffer (e.g., 80% methanol in water) at a ratio of 1:10 (w/v).
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the homogenate. The amount should be comparable to the expected endogenous level of the analyte.
-
Extraction: Vortex the mixture vigorously for 10 minutes and then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
Solid-Phase Extraction (SPE) Cleanup
-
Reconstitution: Reconstitute the dried extract in 1 mL of 1% formic acid in water.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of 1% formic acid in water.
-
Sample Loading: Load the reconstituted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 1% formic acid in water to remove polar impurities.
-
Elution: Elute the analyte and internal standard with 3 mL of 80% methanol in water.
-
Final Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Linear gradient from 95% to 5% B
-
18.1-22 min: Hold at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
IAA-Ala: 247.1 -> 130.1 (Quantifier), 247.1 -> 188.1 (Qualifier)
-
IAA-Ala-d4: 251.1 -> 134.1 (Quantifier)
-
Data Analysis
-
Integrate the peak areas for the quantifier MRM transitions of both N-(3-Indolylacetyl)-L-alanine and this compound.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Prepare a calibration curve by analyzing a series of standards with known concentrations of the analyte and a fixed concentration of the internal standard. Plot the peak area ratio against the analyte concentration.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of N-(3-Indolylacetyl)-L-alanine.
Caption: Simplified metabolic pathway of auxin conjugation and hydrolysis.
References
Application Notes and Protocols for the Quantitative Analysis of Auxins Using Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Auxins, a class of plant hormones, play a pivotal role in virtually every aspect of plant growth and development, including cell elongation, root formation, and fruit development. The precise quantification of endogenous auxin levels is crucial for understanding their physiological functions and for the development of new plant growth regulators. However, the low abundance of auxins in plant tissues and the presence of interfering compounds make their accurate measurement a significant analytical challenge.[1][2]
The use of stable isotope-labeled internal standards, particularly deuterated standards, in conjunction with mass spectrometry-based methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), has become the gold standard for the accurate and precise quantification of auxins.[3][4][5] Deuterated standards are chemically identical to the target analytes but have a higher mass due to the incorporation of deuterium (B1214612) atoms. This allows them to be distinguished by the mass spectrometer, enabling them to serve as ideal internal standards to correct for analyte loss during sample preparation and for variations in instrument response.[3][4][5]
These application notes provide a detailed protocol for the quantitative analysis of auxins in plant tissues using deuterated standards, with a focus on LC-MS/MS methodology.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of auxins using deuterated standards is depicted below. This process involves sample harvesting and homogenization, the addition of a deuterated internal standard, extraction and purification of auxins, and finally, analysis by LC-MS/MS.
Caption: Workflow for auxin quantification.
Quantitative Data Summary
The use of deuterated internal standards allows for the creation of calibration curves to accurately quantify endogenous auxin concentrations. The following table summarizes typical parameters for the quantification of Indole-3-acetic acid (IAA) using [¹³C₆]IAA as an internal standard.
| Parameter | Value | Reference |
| Analyte | Indole-3-acetic acid (IAA) | [6] |
| Internal Standard | [¹³C₆]Indole-3-acetic acid ([¹³C₆]IAA) | [6] |
| Tissue Amount | 25 mg fresh weight | [6] |
| Limit of Detection (LOD) | 0.47 ng/mL | [7] |
| Limit of Quantification (LOQ) | 1.57 ng/mL | [7] |
| Recovery Range | 70.0% - 85.6% | [7] |
| Relative Standard Deviation (RSD) | 2.3% | [7] |
Detailed Experimental Protocol
This protocol details a method for the quantitative analysis of auxins from plant tissue using LC-MS/MS and a deuterated internal standard.
Materials and Reagents
-
Plant tissue (e.g., Arabidopsis thaliana seedlings, 5-25 mg fresh weight)
-
Liquid nitrogen
-
Deuterated internal standard (e.g., [¹³C₆]IAA)
-
Extraction solvent: 80% methanol (B129727) (HPLC grade) with 1% acetic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)
Sample Preparation
-
Harvesting and Freezing: Harvest 5-25 mg of fresh plant tissue and immediately flash-freeze it in liquid nitrogen to quench metabolic activity.[2]
-
Homogenization: Place the frozen tissue in a pre-chilled 2 mL microcentrifuge tube containing grinding beads. Homogenize the tissue using a bead beater until a fine powder is obtained.
-
Internal Standard Spiking: To the homogenized tissue, add a known amount of the deuterated internal standard (e.g., 1 pmol of [¹³C₆]IAA).[8]
-
Extraction: Add 1 mL of pre-chilled extraction solvent (80% methanol with 1% acetic acid) to the homogenized tissue. Vortex thoroughly and incubate on a shaker at 4°C for at least 1 hour.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
Solid-Phase Extraction (SPE) Purification
-
SPE Cartridge Conditioning: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water through it.
-
Sample Loading: Load the supernatant from the previous step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of ultrapure water to remove polar impurities.
-
Elution: Elute the auxins from the cartridge with 1 mL of 80% methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in 50-100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the auxins, and then return to the initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for the target auxin and the deuterated internal standard need to be optimized. For example:
-
IAA: 176.1 -> 130.1
-
[¹³C₆]IAA: 182.1 -> 136.1
-
-
Data Analysis
-
Peak Integration: Integrate the peak areas for the endogenous auxin and the deuterated internal standard.
-
Ratio Calculation: Calculate the ratio of the peak area of the endogenous auxin to the peak area of the deuterated internal standard.
-
Quantification: Determine the concentration of the endogenous auxin in the sample by comparing the calculated ratio to a standard curve prepared with known concentrations of the unlabeled auxin and a fixed concentration of the deuterated internal standard.
Conclusion
The protocol described provides a robust and reliable method for the quantitative analysis of auxins in plant tissues. The use of deuterated internal standards is critical for achieving high accuracy and precision by correcting for variations inherent in the analytical process. This methodology is indispensable for researchers in plant biology, agriculture, and for professionals involved in the development of plant growth regulators.
References
- 1. mdpi.com [mdpi.com]
- 2. Auxin Analysis | Plant Metabolomics Facility [metabolomics.cfans.umn.edu]
- 3. lcms.cz [lcms.cz]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A high-throughput method for the quantitative analysis of auxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of sample preparation method for auxin analysis in plants by vacuum microwave-assisted extraction combined with molecularly imprinted clean-up procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for IAA-Alanine Quantification in Plant Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-acetic acid (IAA), the primary native auxin in plants, is a critical signaling molecule that regulates a vast array of developmental processes. The precise control of IAA levels is paramount for normal plant growth and is achieved through a complex network of biosynthesis, transport, degradation, and conjugation. Conjugation of IAA to amino acids, such as alanine, to form IAA-alanine, is a key mechanism for regulating auxin homeostasis.[1][2][3] These conjugates can serve as either storage forms that can be hydrolyzed back to free, active IAA or as intermediates destined for degradation.[1][4] The quantification of IAA-alanine is therefore essential for understanding auxin metabolism and its role in plant development and response to environmental stimuli.
This document provides a detailed protocol for the quantification of IAA-alanine in plant tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for its high sensitivity and selectivity.[5][6]
Experimental Protocols
This protocol outlines a robust method for the extraction, purification, and quantification of IAA-alanine from plant tissue. The use of a stable isotope-labeled internal standard is crucial for accurate quantification.[5]
Materials and Reagents
-
Liquid Nitrogen
-
Mortar and Pestle (pre-chilled)
-
Microcentrifuge tubes (1.5 mL and 2.0 mL)
-
Refrigerated microcentrifuge
-
Vortex mixer
-
Shaker (capable of maintaining 4°C)
-
Nitrogen evaporator or vacuum concentrator
-
Solid Phase Extraction (SPE) cartridges (e.g., Reversed-Phase C18)
-
LC-MS/MS system (with ESI source)
-
Analytical balance
-
Extraction Solvent: 2-propanol:H₂O:concentrated HCl (2:1:0.002, v/v/v)[7]
-
Internal Standard (IS): ¹³C₆-IAA-Alanine (or other appropriate stable isotope-labeled standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water (LC-MS grade)
-
IAA-Alanine analytical standard
Sample Preparation and Extraction
-
Harvesting and Freezing: Immediately flash-freeze the plant tissue (50-100 mg fresh weight) in liquid nitrogen to quench all metabolic activity.[6][7][8] This is a critical step to prevent wounding-induced changes in hormone levels.[7]
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[6][7]
-
Internal Standard Spiking: Transfer the powdered tissue to a pre-weighed 2.0 mL microcentrifuge tube. Add a known amount of the internal standard (e.g., 1 ng per 1 mg of tissue).[7]
-
Extraction:
-
First Centrifugation: Centrifuge the extract at 13,000 x g for 10 minutes at 4°C.[6][7]
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Liquid-Liquid Partitioning:
-
Add 1 mL of dichloromethane to the supernatant.
-
Shake for 30 minutes at 4°C.
-
Centrifuge at 13,000 x g for 5 minutes at 4°C to separate the phases.[7]
-
-
Collection of Organic Phase: The lower phase is the organic phase containing IAA-alanine. Carefully transfer this lower phase to a new tube.[7]
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[6][7]
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 100 µL of 50% methanol).[6]
Solid Phase Extraction (SPE) for Purification (Optional but Recommended)
For cleaner samples and to reduce matrix effects, an SPE step can be included.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the reconstituted sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elution: Elute the IAA-alanine and internal standard with 1 mL of methanol.
-
Drying and Reconstitution: Dry the eluate under nitrogen and reconstitute in the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[6]
-
Mobile Phase A: Water with 0.1% formic acid.[6]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[6]
-
Gradient: A suitable gradient from low to high organic phase (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.[6]
-
Injection Volume: 5-10 µL.[6]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI), typically in positive mode for IAA-alanine.[6]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the specific precursor ion to product ion transitions for both native IAA-alanine and the labeled internal standard. For example, for IAA, a common transition is m/z 176 -> 130. The specific transitions for IAA-alanine and its labeled standard will need to be optimized.
-
Data Presentation
The following table summarizes typical performance data for the quantification of auxins using LC-MS/MS. The values for IAA-alanine are expected to be within a similar range.
| Parameter | Typical Value | Reference |
| Recovery | 90 - 110% | [9] |
| Limit of Detection (LOD) | 0.02 - 0.1 pmol | [10] |
| Limit of Quantification (LOQ) | 0.1 - 0.5 pmol | [10] |
| Linearity (R²) | > 0.99 | [9] |
| Precision (RSD%) | < 15% | [10] |
| Accuracy | 85 - 115% | [10] |
Visualizations
Experimental Workflow
Caption: Workflow for IAA-Alanine Quantification.
Simplified Auxin Conjugation and Hydrolysis Pathway
Caption: IAA Conjugation and Hydrolysis.
References
- 1. Characterization of a family of IAA-amino acid conjugate hydrolases from Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. msomics.abrc.sinica.edu.tw [msomics.abrc.sinica.edu.tw]
- 8. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]
- 10. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction for the Purification of Auxin Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction: Indole-3-acetic acid (IAA), the principal auxin in plants, plays a critical role in regulating growth and development. The cellular concentration of free IAA is tightly controlled through biosynthesis, transport, degradation, and conjugation.[1] Auxin conjugates, where IAA is linked to amino acids, peptides, or sugars, are considered storage forms that can be hydrolyzed to release active IAA, thus playing a vital role in auxin homeostasis.[1] Accurate quantification of these conjugates is crucial for understanding plant development. Solid-Phase Extraction (SPE) is a widely used chromatographic technique for the purification and concentration of auxin conjugates from complex plant matrices prior to downstream analysis, such as liquid chromatography-mass spectrometry (LC-MS).[2][3][4] This note provides detailed protocols for SPE of auxin conjugates using both reversed-phase and mixed-mode cartridges.
Experimental Protocols
This section details two common methods for the solid-phase extraction of auxin conjugates from plant tissues. Method 1 utilizes a standard C18 reversed-phase cartridge, suitable for general-purpose cleanup. Method 2 employs a mixed-mode anion exchange cartridge, which provides enhanced selectivity for acidic molecules like IAA and its conjugates.
Sample Preparation (Common for Both Methods)
This initial extraction is critical for efficiently releasing auxin conjugates from the plant tissue into a solvent suitable for SPE. The addition of a stable isotope-labeled internal standard is crucial for accurate quantification by correcting for analyte loss during sample preparation.[5][6]
-
Homogenization: Flash-freeze 50-100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.[7]
-
Extraction: To the powdered tissue, add 1 mL of pre-chilled extraction buffer (e.g., 80% aqueous methanol).[7] Add a known quantity of a stable isotope-labeled internal standard (e.g., [¹³C₆]IAA).
-
Incubation & Centrifugation: Vortex the mixture vigorously and incubate on ice or at 4°C for at least 1 hour to ensure thorough extraction.[8]
-
Clarification: Centrifuge the homogenate at >10,000 x g for 10-15 minutes at 4°C to pellet cell debris.[7]
-
Supernatant Collection: Carefully collect the supernatant, which contains the auxins and their conjugates, for SPE processing.
Method 1: Reversed-Phase SPE using C18 Cartridges
This protocol is based on the principle of retaining hydrophobic molecules (like auxin conjugates) on a C18 stationary phase while more polar impurities are washed away.[7][9]
-
Cartridge Conditioning:
-
Pass 3 mL of methanol (B129727) through the C18 cartridge.
-
Equilibrate the cartridge by passing 3 mL of 1% acetic acid in water.[10] Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Dilute the collected supernatant (from step 1.5) with water to reduce the methanol concentration to <20%, which ensures efficient binding.[11]
-
Load the diluted extract onto the conditioned C18 cartridge at a slow, steady flow rate (~1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of 20% methanol in water to remove polar impurities.[7]
-
-
Elution:
-
Elute the retained auxin conjugates with 2 mL of 80% acetonitrile (B52724) containing 1% acetic acid.[10]
-
Collect the eluate and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator before resuspending in a suitable solvent for analysis (e.g., LC-MS mobile phase).
-
Method 2: Mixed-Mode SPE using Anion Exchange Cartridges
This advanced method utilizes a dual retention mechanism: reversed-phase and anion exchange.[12][13] By manipulating pH, it allows for highly selective retention of acidic compounds, providing a cleaner extract.[14]
-
Cartridge Conditioning:
-
Pass 3 mL of methanol through the mixed-mode anion exchange cartridge.
-
Equilibrate the cartridge by passing 3 mL of water adjusted to a neutral pH (e.g., pH 7.0).
-
-
Sample Loading:
-
Adjust the pH of the collected supernatant (from step 1.5) to neutral (pH ~7.0). At this pH, the carboxylic acid group of IAA and its conjugates will be deprotonated (anionic), allowing for strong retention by the anion exchange phase.
-
Load the pH-adjusted extract onto the conditioned cartridge.
-
-
Washing:
-
Wash 1 (Polar Impurities): Pass 3 mL of the neutral pH equilibration buffer to remove polar, non-ionic impurities.
-
Wash 2 (Hydrophobic Impurities): Pass 3 mL of 100% methanol to wash away neutral and basic hydrophobic compounds (e.g., chlorophyll) that are retained by reversed-phase interaction. The charged auxin conjugates will remain bound to the ion-exchange resin.[12]
-
-
Elution:
-
Elute the auxin conjugates by passing 2 mL of methanol containing a strong acid (e.g., 1-2% formic acid). The acid protonates the analytes, neutralizing their negative charge and disrupting the ion-exchange retention mechanism, allowing them to be eluted.[11]
-
Collect the eluate and process as described in step 2.4.
-
Data Presentation
The efficiency of an SPE protocol is typically assessed by the recovery rate of the target analyte. High recovery indicates minimal loss of the compound during the extraction and purification process.
| Analyte/Method | SPE Sorbent | Average Recovery (%) | Reference |
| Indole-3-acetic acid (IAA) | C18 | 89 - 94% | [11] |
| IAA and Indole-3-butyric acid (IBA) | MIPs | 70.0 - 85.6% | [15] |
| General Plant Hormones | C18 | Variable | [7] |
| IAA and Abscisic Acid | Mixed-Mode | Not specified | [16] |
MIPs: Molecularly Imprinted Polymers
Visualizations
Experimental Workflow
The diagram below outlines the sequential steps involved in the solid-phase extraction of auxin conjugates from plant tissue.
Caption: Workflow for auxin conjugate extraction and purification.
Auxin Homeostasis Pathway
This diagram illustrates the relationship between free auxin (IAA) and its conjugated forms, a key aspect of auxin homeostasis in plants.
Caption: Simplified pathway of auxin (IAA) homeostasis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Pre-treatment Methods for Plant Hormone Samples - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. Extraction and Quantification of Plant Hormones and RNA from Pea Axillary Buds [bio-protocol.org]
- 11. Purification of 3-indolylacetic acid by solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
- 13. biotage.com [biotage.com]
- 14. agilent.com [agilent.com]
- 15. Development of sample preparation method for auxin analysis in plants by vacuum microwave-assisted extraction combined with molecularly imprinted clean-up procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Purification and determination of plant hormones auxin and abscisic acid using solid phase extraction and two-dimensional high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of N-(3-Indolylacetyl)-L-alanine-d4 in Plant Metabolomics: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of N-(3-Indolylacetyl)-L-alanine-d4 (IA-Ala-d4) in plant metabolomics studies. This deuterated internal standard is a crucial tool for the accurate quantification of the endogenous plant hormone conjugate, N-(3-Indolylacetyl)-L-alanine (IA-Ala), and other related auxin metabolites. Its application is particularly relevant in understanding auxin homeostasis, which plays a pivotal role in numerous plant growth and developmental processes.
Introduction
N-(3-Indolylacetyl)-L-alanine is a naturally occurring amino acid conjugate of the primary plant auxin, indole-3-acetic acid (IAA). The formation of such conjugates is a key mechanism for plants to regulate the levels of free, active IAA.[1] IA-Ala can act as a storage form of IAA, which can be hydrolyzed back to free IAA when needed.[1] Understanding the dynamics of IA-Ala and other auxin conjugates is therefore essential for a complete picture of auxin metabolism and its impact on plant physiology.
The use of stable isotope-labeled internal standards, such as IA-Ala-d4, is the gold standard for quantitative analysis of metabolites by mass spectrometry. By adding a known amount of the deuterated standard to a sample at the beginning of the extraction procedure, any loss of the analyte during sample preparation and analysis can be corrected for, leading to highly accurate and precise quantification.
Data Presentation
The following tables summarize the quantitative data of N-(3-Indolylacetyl)-L-alanine and other related auxin metabolites in various tissues of Arabidopsis thaliana. This data highlights the differential distribution of these compounds within the plant.
Table 1: Endogenous Levels of IAA and its Metabolites in Different Tissues of Arabidopsis thaliana [2][3]
| Compound | Expanding Leaves (pmol/g FW) | Old Leaves (pmol/g FW) | Stems (pmol/g FW) | Roots (pmol/g FW) |
| IAA | 15.3 ± 2.1 | 5.2 ± 0.8 | 8.9 ± 1.2 | 25.1 ± 3.5 |
| oxIAA | 10.2 ± 1.5 | 3.1 ± 0.5 | 4.5 ± 0.7 | 12.3 ± 1.9 |
| IA-Asp | 8.7 ± 1.3 | 2.5 ± 0.4 | 3.8 ± 0.6 | 9.9 ± 1.6 |
| IA-Glu | 5.4 ± 0.8 | 1.6 ± 0.3 | 2.3 ± 0.4 | 6.2 ± 1.0 |
| IA-Ala | 2.1 ± 0.3 | 0.7 ± 0.1 | 1.1 ± 0.2 | 0.9 ± 0.1 |
| IA-Leu | 0.8 ± 0.1 | 0.3 ± 0.05 | 0.5 ± 0.1 | 1.5 ± 0.2 |
Data are presented as mean ± standard deviation. FW: Fresh Weight oxIAA: 2-oxoindole-3-acetic acid IA-Asp: N-(3-Indolylacetyl)-L-aspartic acid IA-Glu: N-(3-Indolylacetyl)-L-glutamic acid IA-Leu: N-(3-Indolylacetyl)-L-leucine
Experimental Protocols
This section provides a detailed protocol for the extraction and quantification of IA-Ala and other auxin metabolites from plant tissues using this compound as an internal standard, followed by LC-MS/MS analysis.
Protocol 1: Extraction and Purification of Auxin Metabolites from Plant Tissue
Materials:
-
Plant tissue (e.g., Arabidopsis thaliana leaves, roots)
-
This compound (internal standard)
-
Liquid nitrogen
-
Pre-chilled (-20°C) extraction buffer: 80% methanol (B129727) in water
-
Solid Phase Extraction (SPE) C18 cartridges
-
Methanol
-
Formic acid
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Homogenizer (e.g., bead beater)
-
Centrifuge
-
Vacuum manifold for SPE
Procedure:
-
Sample Collection and Freezing: Harvest 50-100 mg of fresh plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.
-
Homogenization: Place the frozen tissue in a pre-chilled 2 mL microcentrifuge tube containing grinding beads. Add 1 mL of pre-chilled 80% methanol. Homogenize the tissue using a bead beater for 2-3 minutes until a fine powder is obtained.
-
Internal Standard Spiking: Add a known amount of this compound (e.g., 1 ng) to the homogenate.
-
Extraction: Incubate the homogenate at 4°C for 1 hour with gentle shaking.
-
Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new microcentrifuge tube.
-
Solid Phase Extraction (SPE) Purification:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned C18 cartridge.
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elute the auxin metabolites with 1 mL of 80% methanol.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in 100 µL of 50% methanol for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Auxin Metabolites
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B (linear gradient)
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-22 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
MRM Transitions: The specific precursor and product ion pairs for each analyte and the internal standard need to be optimized on the specific mass spectrometer used. Example transitions are provided in Table 2.
Table 2: Example MRM Transitions for Auxin Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| IAA | 176.1 | 130.1 | 15 |
| IA-Ala | 247.1 | 130.1 | 18 |
| IA-Ala-d4 | 251.1 | 134.1 | 18 |
| oxIAA | 192.1 | 146.1 | 17 |
| IA-Asp | 291.1 | 130.1 | 20 |
| IA-Glu | 305.1 | 130.1 | 20 |
| IA-Leu | 289.1 | 130.1 | 18 |
Note: These values are illustrative and should be optimized for the specific instrument.
Quantification:
The concentration of endogenous IA-Ala is calculated by comparing the peak area ratio of the endogenous analyte to the deuterated internal standard (IA-Ala/IA-Ala-d4) against a calibration curve prepared with known concentrations of the non-labeled standard and a fixed concentration of the internal standard.
Visualizations
Auxin Conjugation Pathway
The following diagram illustrates the enzymatic conjugation of Indole-3-acetic acid (IAA) with amino acids, a key process in maintaining auxin homeostasis.
References
Application Notes and Protocols for the Quantification of Auxin Precursors Using Stable Isotope Labeling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indole-3-acetic acid (IAA), the primary auxin in most plants, is a critical regulator of plant growth and development.[1][2][3][4] Understanding the dynamics of its biosynthesis is crucial for both fundamental plant biology and for applications in agriculture and drug development. Stable isotope labeling, coupled with sensitive analytical techniques like mass spectrometry, offers a powerful approach to trace and quantify the metabolic flux through auxin biosynthetic pathways.[1][5][6] This document provides detailed application notes and protocols for the quantification of auxin precursors using stable isotope labeling, enabling researchers to investigate the intricate network of IAA biosynthesis.[1][7]
The "Stable Isotope Labeled Kinetics (SILK)" method, a prominent technique in this field, allows for the tracing of turnover rates of IAA pathway precursors and the final product on a time scale of seconds to minutes.[1][2][3][7] This approach involves feeding plant tissues with stable isotope-labeled precursors, such as [¹³C₆]anthranilate or [¹³C₈, ¹⁵N₁]indole, and monitoring the incorporation of the label into downstream intermediates and IAA.[1][2][3]
Key Concepts and Principles
-
Isotope Dilution: This is a quantitative method where a known amount of a stable isotope-labeled version of the target analyte (internal standard) is added to the sample.[8] The ratio of the unlabeled (endogenous) to the labeled analyte is then measured by mass spectrometry, allowing for accurate quantification that corrects for sample loss during preparation.
-
Metabolic Flux Analysis: By supplying a labeled precursor and monitoring its incorporation into downstream metabolites over time, it is possible to determine the rate of synthesis and turnover of these compounds, providing insights into the activity of different biosynthetic pathways.[5]
-
Targeted Metabolomics: This approach focuses on the measurement of a specific group of known metabolites, in this case, auxin precursors and IAA itself, using highly sensitive and specific analytical methods like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[4][7][8][9]
Data Presentation
Table 1: Commonly Used Stable Isotope-Labeled Precursors and Internal Standards
| Compound | Isotopic Label | Application | Reference |
| Anthranilate | ¹³C₆ | Precursor for Trp-independent pathway | [1][2][3][10][11] |
| Indole | ¹³C₈, ¹⁵N₁ | Precursor for Trp-dependent and independent pathways | [1][2][3] |
| Indole | ¹⁵N₁ | Precursor for Trp-dependent and independent pathways | [10][11] |
| Serine | ¹³C₃ | Precursor for Tryptophan biosynthesis | [10][11] |
| Indole-3-acetic acid (IAA) | ¹³C₆ | Internal Standard for quantification | [1][2] |
| Indole-3-acetic acid (IAA) | ²H₄ | Internal Standard for quantification | [1][2] |
Table 2: Example of Quantitative Data from a Stable Isotope Labeling Experiment
This table summarizes hypothetical quantitative results based on the methodologies described in the cited literature.
| Time Point (minutes) | Treatment | [¹⁵N₁]IAA (pmol/g FW) | [¹³C₆]IAA (pmol/g FW) |
| 0 | Mock | 5.2 ± 0.4 | 0 |
| 30 | Mock | 5.5 ± 0.5 | 1.8 ± 0.2 |
| 60 | Mock | 5.8 ± 0.6 | 3.5 ± 0.3 |
| 0 | Inhibitor Y | 5.1 ± 0.3 | 0 |
| 30 | Inhibitor Y | 5.3 ± 0.4 | 0.5 ± 0.1 |
| 60 | Inhibitor Y | 5.4 ± 0.5 | 0.9 ± 0.1 |
*Data are presented as mean ± standard error of the mean (n=3). [¹⁵N₁]IAA represents de novo synthesized IAA from ¹⁵N-labeled media, while [¹³C₆]IAA represents IAA synthesized from the supplied [¹³C₆]anthranilate precursor.
Experimental Protocols
Protocol 1: Stable Isotope Labeling of Arabidopsis thaliana Seedlings
This protocol is adapted from the SILK method described in the literature.[1][2]
1. Plant Growth and Preparation: a. Grow Arabidopsis thaliana seedlings on a suitable medium (e.g., ATS medium) containing a ¹⁵N-labeled nitrogen source to monitor de novo auxin biosynthesis.[1][2] b. Grow seedlings for 12 days under controlled conditions (e.g., 10/14-h photoperiod, 103 μmol m⁻² s⁻¹ white light at 22°C).[1] c. For experiments involving inhibitors, transfer the seedlings to media containing the inhibitor or a mock control (e.g., DMSO) 20-23 hours prior to labeling.[1]
2. Stable Isotope Labeling: a. Prepare a solution of the stable isotope-labeled precursor (e.g., 500 μM [¹³C₆]anthranilate or [¹³C₈, ¹⁵N₁]indole) in the appropriate liquid medium.[1][2] b. Apply the labeling solution to the seedlings. c. Collect 20-30 mg of seedling tissue at various time points (e.g., 0, 30, 60 minutes, and up to 4.3 hours) after applying the labeling solution.[1][2] d. Immediately freeze the collected tissue in liquid nitrogen to quench metabolic activity.
3. Sample Extraction: a. Homogenize the frozen plant tissue. b. Add a known amount of a stable isotope-labeled internal standard (e.g., [²H₄]IAA or [¹³C₆]IAA) for accurate quantification.[1][2] c. Extract the auxins and their precursors using an appropriate solvent (e.g., acetonitrile/water).[12] d. Purify the analytes using solid-phase extraction (SPE) tips.[4][8][9]
4. Derivatization (for GC-MS analysis): a. If using GC-MS, derivatize the extracted analytes to increase their volatility and improve chromatographic separation.
5. LC-MS/MS or GC-MS/MS Analysis: a. Analyze the purified and derivatized samples using a high-resolution mass spectrometer coupled with either liquid or gas chromatography.[1][8] b. Use a suitable chromatographic column (e.g., C18 for LC) to separate the different auxin precursors and IAA.[1] c. Set the mass spectrometer to monitor the specific mass-to-charge ratios (m/z) of the endogenous (unlabeled), newly synthesized (labeled), and internal standard forms of the analytes.[1]
6. Data Analysis: a. Quantify the amount of each analyte by calculating the ratio of the peak area of the endogenous or labeled analyte to the peak area of the internal standard.[6] b. Use linear regression analysis for quantification, which can be more accurate than peak area-based methods when dealing with low analyte abundance and high background noise.[1][6]
Mandatory Visualization
Caption: Simplified overview of the major auxin biosynthesis pathways in plants.
Caption: Experimental workflow for quantifying auxin precursors.
References
- 1. Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana | PLOS One [journals.plos.org]
- 3. Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. conservancy.umn.edu [conservancy.umn.edu]
- 6. Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. conservancy.umn.edu [conservancy.umn.edu]
- 11. The Auxin Biosynthesis Metabolic Network - ProQuest [proquest.com]
- 12. biorxiv.org [biorxiv.org]
Application Notes and Protocols for High-Throughput Screening of Auxin Levels in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Auxin, a class of plant hormones with indole-3-acetic acid (IAA) as the most prevalent and physiologically active member, plays a pivotal role in regulating nearly every aspect of plant growth and development.[1][2][3] Its concentration within plant tissues is tightly controlled through biosynthesis, transport, and metabolism, and even subtle changes can lead to significant physiological responses.[1][4] Consequently, the ability to accurately and rapidly quantify auxin levels is crucial for understanding plant development, stress responses, and for the discovery of novel compounds that modulate auxin signaling for agricultural and biotechnological applications.
This document provides detailed application notes and protocols for the high-throughput screening of auxin levels in plants, primarily focusing on mass spectrometry-based methods, which offer high sensitivity, specificity, and throughput.[2][5][6] Additionally, alternative methods and the auxin signaling pathway are discussed to provide a comprehensive resource for researchers.
Core Methodologies: Mass Spectrometry-Based Quantification
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standards for the precise and quantitative analysis of auxins.[2][7][8][9] These methods are highly sensitive, allowing for the detection of auxins in minute amounts of plant tissue (as low as 2-10 mg fresh weight).[1][4][10]
Key Advantages:
-
High Specificity: Capable of distinguishing between different auxin species and their metabolites.
-
High Sensitivity: Detection limits in the femtomole to picomole range.[11]
-
Quantitative Accuracy: Isotope dilution with stable isotope-labeled internal standards ensures precise quantification.[1][7][8][9][10]
-
High-Throughput Potential: Automation of sample preparation and analysis allows for the processing of hundreds of samples per day.[7][8][9][12]
Experimental Workflow for High-Throughput Auxin Quantification
The overall workflow for high-throughput auxin analysis involves several key steps, from sample collection to data analysis.
Caption: High-throughput auxin quantification workflow.
Detailed Protocols
Protocol 1: High-Throughput GC-MS Analysis of Indole-3-Acetic Acid (IAA)
This protocol is adapted from established methods for the precise, high-throughput determination of free IAA in plant tissue.[7][8][9]
1. Materials and Reagents:
-
Liquid nitrogen
-
Homogenization buffer
-
Solid-Phase Extraction (SPE) cartridges (amino and polymethylmethacrylate)[7][8][9]
-
Solvents: Hexane, Ethyl Acetate
-
GC-MS system
2. Procedure:
-
Sample Harvesting and Freezing: Harvest 25 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.
-
Homogenization: Homogenize the frozen tissue in a suitable buffer containing a known amount of [¹³C₆]IAA internal standard.
-
Solid-Phase Extraction (SPE):
-
Load the homogenate onto a pre-conditioned amino SPE cartridge.
-
Wash the cartridge to remove interfering compounds.
-
Elute the auxin-containing fraction.
-
Further purify the eluate using a polymethylmethacrylate SPE cartridge.
-
-
Derivatization: Methylate the purified auxins using diazomethane. This step is crucial for making the auxins volatile for GC-MS analysis.[7][8] This can be performed manually or using a robotic system for higher throughput.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The separation of IAA and its internal standard is achieved on the gas chromatography column, and the detection and quantification are performed by the mass spectrometer in selected ion monitoring (SIM) mode.
-
Data Analysis: Calculate the amount of endogenous IAA based on the ratio of the peak areas of the endogenous IAA to the [¹³C₆]IAA internal standard.
Throughput: An automated system can process more than 500 samples per week. A manual extraction of eight samples takes approximately 3 hours.[7][8][9]
Protocol 2: High-Throughput LC-MS/MS Analysis of Auxins and their Precursors
This protocol allows for the simultaneous quantification of multiple auxins and their biosynthetic precursors from minute tissue samples.[1][4][10]
1. Materials and Reagents:
-
Liquid nitrogen
-
Homogenization buffer
-
Internal Standards: Stable isotope-labeled IAA, indole-3-pyruvic acid (IPyA), and indole-3-butyric acid (IBA).[1]
-
LC-MS/MS system
2. Procedure:
-
Sample Harvesting and Freezing: Harvest 2-10 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen.
-
Homogenization: Homogenize the frozen tissue in a buffer containing a cocktail of stable isotope-labeled internal standards for each analyte of interest.
-
Solid-Phase Extraction (SPE): Purify the analytes using SPE tips. The use of these tips simplifies the process and is amenable to high-throughput formats.[1][4][10]
-
LC-MS/MS Analysis: Inject the purified sample into the LC-MS/MS system. The separation is achieved by liquid chromatography, and the identification and quantification are performed by tandem mass spectrometry using selected reaction monitoring (SRM).
-
Data Analysis: Quantify the endogenous auxins and their precursors based on the peak area ratios of the endogenous compounds to their respective stable isotope-labeled internal standards.
Data Presentation
Quantitative data from high-throughput screening should be summarized in a clear and structured manner to facilitate comparison and interpretation.
Table 1: Example of Quantitative Auxin Analysis Data
| Sample ID | Genotype | Treatment | IAA (pmol/g FW) | IBA (pmol/g FW) | IPyA (pmol/g FW) |
| WT-C-1 | Wild Type | Control | 15.2 ± 1.8 | 3.5 ± 0.4 | 1.1 ± 0.2 |
| WT-T-1 | Wild Type | Treatment X | 28.9 ± 3.1 | 4.2 ± 0.5 | 1.5 ± 0.3 |
| MUT-C-1 | Mutant A | Control | 5.6 ± 0.7 | 1.2 ± 0.2 | 0.4 ± 0.1 |
| MUT-T-1 | Mutant A | Treatment X | 8.1 ± 1.0 | 1.5 ± 0.3 | 0.5 ± 0.1 |
Data are presented as mean ± standard deviation (n=3). FW = Fresh Weight.
Alternative and Complementary Screening Methods
-
Biosensors: Genetically encoded biosensors that report auxin concentrations through fluorescence or luminescence offer non-invasive, real-time measurements and are suitable for high-throughput screening in vivo.[13]
-
Colorimetric Assays: Simple, rapid, and cost-effective colorimetric methods can be used to measure the relative abundance of auxins in plant tissues, making them suitable for initial screening of large sample sets.[14]
-
Immunoassays (ELISA): Enzyme-linked immunosorbent assays can be used for auxin quantification, though they may have lower specificity and sensitivity compared to mass spectrometry.[3]
Auxin Signaling Pathway
Understanding the auxin signaling pathway is essential for interpreting the results of screens and for identifying potential targets for chemical intervention.
Caption: Canonical auxin signaling pathway in the nucleus.
In the absence of auxin, Aux/IAA proteins repress the activity of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.[15][16] When auxin is present, it acts as a "molecular glue," promoting the interaction between TIR1/AFB F-box proteins (the auxin receptors) and the Aux/IAA repressors.[15][16] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome.[17] The degradation of the repressors liberates the ARFs, allowing them to activate or repress the transcription of target genes, ultimately leading to a physiological response.[15][17]
Conclusion
High-throughput screening of auxin levels in plants is a powerful tool for fundamental research and applied science. The mass spectrometry-based protocols detailed here provide a robust framework for the accurate and efficient quantification of auxins and their precursors. By combining these analytical techniques with a solid understanding of the auxin signaling pathway, researchers can effectively screen for genetic or chemical modulators of auxin homeostasis and action, paving the way for innovations in agriculture and drug development.
References
- 1. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Editorial: Methods in phytohormone detection and quantification: 2022 [frontiersin.org]
- 3. Auxin Detection Technology - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. experts.umn.edu [experts.umn.edu]
- 5. The Use of Auxin Quantification for Understanding Clonal Tree Propagation [mdpi.com]
- 6. Plant Hormone Analysis - Lifeasible [lifeasible.com]
- 7. A high-throughput method for the quantitative analysis of auxins | Springer Nature Experiments [experiments.springernature.com]
- 8. A high-throughput method for the quantitative analysis of auxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. plantae.org [plantae.org]
- 12. Ultra-rapid auxin metabolite profiling for high-throughput mutant screening in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genetically Encoded, Noise-Tolerant, Auxin Biosensors in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A rapid and robust colorimetric method for measuring relative abundance of auxins in plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]
- 17. researchgate.net [researchgate.net]
Metabolic Labeling with Deuterated Amino Acid Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling with stable isotopes has become an indispensable tool in quantitative proteomics, enabling the precise measurement of protein turnover, flux, and the dynamics of cellular signaling pathways. The use of deuterated amino-axcid conjugates, in particular, offers a robust and versatile approach for in-depth proteomic analysis. By introducing amino acids containing deuterium, a stable, non-radioactive isotope of hydrogen, into cell culture or in vivo models, researchers can distinguish between pre-existing and newly synthesized proteins. This mass shift is readily detectable by mass spectrometry, allowing for accurate relative and absolute quantification of proteins and their modifications.[1][2]
This document provides detailed application notes and experimental protocols for metabolic labeling using deuterated amino acid conjugates, tailored for professionals in research and drug development. The methodologies described herein are foundational for applications in drug discovery, biomarker identification, and understanding disease mechanisms.
Applications
Metabolic labeling with deuterated amino acids has a broad range of applications in biological research and drug development, including:
-
Quantitative Proteomics: To accurately determine the relative and absolute abundance of proteins in complex biological samples.[3]
-
Protein Turnover Studies: To measure the rates of protein synthesis and degradation, providing insights into protein homeostasis.[4][5][6]
-
Metabolic Flux Analysis: To trace the metabolic pathways of amino acids and understand cellular metabolism.[7]
-
Drug Discovery and Development: To identify drug targets, elucidate mechanisms of action, and assess the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[8]
-
Biomarker Discovery: To identify proteins that are differentially expressed in disease states, serving as potential diagnostic or prognostic markers.
-
Analysis of Post-Translational Modifications (PTMs): To quantify changes in PTMs, such as phosphorylation, in response to cellular stimuli.
-
Characterization of Protein-Ligand Interactions: To map binding sites and study conformational changes associated with ligand binding.[9]
Featured Application: Investigating BDNF Signaling in Neuronal Differentiation
Brain-Derived Neurotrophic Factor (BDNF) is a critical signaling molecule involved in neuronal survival, growth, and differentiation.[10][11] Metabolic labeling with deuterated amino acids can be employed to quantify the dynamic changes in the proteome of neuronal cells upon BDNF stimulation, providing insights into the signaling pathways that govern these processes.
A common model for studying neuronal differentiation is the use of SH-SY5Y neuroblastoma cells treated with retinoic acid (RA) and BDNF.[8][12] Quantitative proteomic analysis of these cells can reveal key proteins and pathways involved in neuronal development.[8][12]
BDNF Signaling Pathway
BDNF initiates intracellular signaling primarily through its high-affinity receptor, Tropomyosin receptor kinase B (TrkB).[10][11] Upon binding BDNF, TrkB dimerizes and autophosphorylates, leading to the activation of several downstream signaling cascades, including the Ras-MAPK, PI3K-Akt, and PLCγ pathways.[11] These pathways ultimately regulate gene expression and protein synthesis, driving neuronal differentiation and survival.
Caption: BDNF signaling through TrkB activates multiple downstream pathways.
Amino Acid Sensing and mTORC1 Signaling
The mTORC1 (mechanistic target of rapamycin (B549165) complex 1) pathway is a central regulator of cell growth and protein synthesis, and its activity is modulated by amino acid availability.[13][14] Amino acids, particularly leucine (B10760876) and arginine, signal to activate mTORC1, which in turn promotes protein synthesis by phosphorylating key targets like S6K1 and 4E-BP1.[13]
References
- 1. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). | Broad Institute [broadinstitute.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. metsol.com [metsol.com]
- 5. Protein turnover [utmb.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative proteomic analysis identifies proteins and pathways related to neuronal development in differentiated SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sinobiological.com [sinobiological.com]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. imrpress.com [imrpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC Gradient for Separation of Auxin Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing liquid chromatography (LC) gradients for the separation of auxin conjugates.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for an LC gradient to separate auxin conjugates?
A common starting point for separating auxin conjugates is using a reversed-phase C18 column.[1] The mobile phases typically consist of water with 0.1% formic or acetic acid (Mobile Phase A) and acetonitrile (B52724) or methanol (B129727) with 0.1% formic or acetic acid (Mobile Phase B).[1] A typical gradient begins with a low percentage of Mobile Phase B, which is gradually increased to elute the more hydrophobic conjugates.[1]
Q2: How can I improve the separation of polar and non-polar auxin conjugates in a single run?
Achieving separation of both polar and non-polar compounds in a single run can be challenging. A gradient elution is essential, starting with a high aqueous mobile phase to retain and separate polar conjugates, and gradually increasing the organic solvent percentage to elute the non-polar ones.[2] Experimenting with the gradient slope is crucial; a shallow gradient can improve the resolution of complex mixtures.[3] For particularly difficult separations, specialized columns designed for retaining both polar and non-polar compounds, or employing techniques like hydrophilic interaction chromatography (HILIC) for very polar analytes, might be necessary.[4][5]
Q3: What are the most common causes of retention time shifts in auxin conjugate analysis?
Retention time shifts between runs can be caused by several factors:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including slight variations in pH or solvent composition, can lead to shifts.
-
Column Equilibration: Insufficient column equilibration time between injections can cause retention time drift.
-
Column Temperature: Fluctuations in column temperature can affect retention times.[6] Using a column oven is recommended for stable temperatures.
-
Pump Performance: Issues with the HPLC pump, such as pressure fluctuations or leaks, can lead to inconsistent flow rates and retention time variability.[6]
Q4: My peaks are broad and tailing. What should I do?
Peak broadening and tailing can be caused by several issues:
-
Shallow Gradient: While good for resolution, an excessively shallow gradient can sometimes lead to broader peaks.[1]
-
Sample Overload: Injecting too much sample can cause peak fronting or tailing.[1] Try diluting the sample or reducing the injection volume.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can lead to peak distortion.[1] It is best to dissolve the sample in the initial mobile phase whenever possible.[1]
-
Column Degradation: Over time, column performance can degrade, leading to poor peak shape.[6]
-
Interactions with Metal Components: Some biomolecules can interact with stainless steel components of the LC system, leading to tailing. Using bioinert systems or passivating the system may help.[7][8]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution/Co-eluting Peaks | Gradient slope is too steep. | Decrease the gradient slope (e.g., run a longer gradient).[3] |
| Inappropriate mobile phase. | Try a different organic solvent (e.g., methanol instead of acetonitrile) or adjust the pH of the aqueous phase.[1] | |
| Column chemistry is not optimal. | Test a different stationary phase (e.g., a phenyl-hexyl column instead of a C18). | |
| Baseline Drift or Instability | Impure mobile phase solvents. | Use high-purity, HPLC-grade solvents and additives.[6] |
| Air bubbles in the system. | Degas the mobile phases thoroughly before use.[6] | |
| Detector lamp is failing. | Check the detector's diagnostic parameters and replace the lamp if necessary. | |
| No Peaks or Very Small Peaks | Injection issue. | Ensure the injection system is working correctly and the correct volume is being injected.[6] |
| Detector sensitivity is too low. | Increase the detector sensitivity.[6] | |
| Sample degradation. | Ensure proper sample storage and handling to prevent degradation of auxin conjugates. | |
| High Backpressure | Clogged column frit or tubing. | Replace the in-line filter and column frit. If necessary, try back-flushing the column (check manufacturer's instructions). |
| Sample precipitation. | Ensure the sample is fully dissolved in the mobile phase before injection. Filter samples if they contain particulates. |
Experimental Protocols
Protocol 1: General Sample Preparation for Auxin Conjugate Analysis
This protocol outlines a general procedure for the extraction and purification of auxin conjugates from plant tissues.
-
Homogenization: Freeze plant tissue in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.[1]
-
Extraction: Transfer the powdered tissue to a tube and add a cold extraction buffer (e.g., 80% methanol or an isopropanol/imidazole buffer).[1] It is recommended to include an internal standard at this stage to account for analyte loss during sample preparation.[1]
-
Vortex and Incubate: Vortex the mixture vigorously and incubate on ice.[1]
-
Centrifugation: Centrifuge the extract to pellet cell debris.[1]
-
Purification (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol, followed by water.[1]
-
Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.[1]
-
Wash the cartridge with a weak solvent to remove polar interferences.[1]
-
Elute the auxin conjugates with a stronger solvent, such as methanol or acetonitrile.[1]
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.[1]
Protocol 2: Generic HPLC-MS/MS Method for Auxin Conjugates
This protocol provides a general method for the chromatographic separation and detection of auxin conjugates.
-
HPLC System: A high-performance or ultra-high-performance liquid chromatography system coupled to a tandem mass spectrometer (MS/MS) is recommended for sensitive and selective detection.[1]
-
Column: A reversed-phase C18 column is commonly used.[1]
-
Mobile Phase:
-
Gradient Elution: The following are examples of gradients that can be used as a starting point and should be optimized for your specific separation.
Quantitative Data Summary
Table 1: Example LC Gradient Programs for Auxin Conjugate Separation
| Method | Time (min) | % Mobile Phase B (Acetonitrile w/ 0.1% Formic Acid) | Flow Rate (mL/min) | Reference |
| IAA Analysis | -1.0 - 0.0 | 5 | 0.4 | [9] |
| 0.0 - 3.0 | 5 - 20 | 0.4 | [9] | |
| 3.0 - 6.0 | 20 - 80 | 0.4 | [9] | |
| 6.0 - 6.5 | 80 | 0.4 | [9] | |
| General Intermediates | -2.0 - 1.0 | 5 | 0.4 | [9] |
| 1.0 - 3.0 | 5 - 15 | 0.4 | [9] | |
| 3.0 - 3.5 | 15 - 30 | 0.4 | [9] | |
| 3.5 - 5.0 | 30 | 0.4 | [9] | |
| 5.0 - 7.5 | 30 - 39 | 0.4 | [9] | |
| 7.5 - 8.0 | 39 - 80 | 0.4 | [9] | |
| 8.0 - 8.5 | 80 | 0.4 | [9] | |
| Stable Isotope Labeling Analysis | -2.0 - 2.0 | 5 | 0.4 | [9] |
| 2.0 - 8.0 | 5 - 50 | 0.4 | [9] | |
| 8.0 - 10.0 | 50 - 85 | 0.4 | [9] | |
| 10.0 - 12.0 | 80 | 0.4 | [9] |
Note: These are example gradients and require optimization for specific applications and LC systems.
Visualizations
Caption: Experimental workflow for auxin conjugate analysis.
Caption: Troubleshooting logic for poor LC separation.
References
- 1. benchchem.com [benchchem.com]
- 2. Reversed-phase gradient high-performance liquid chromatographic procedure for simultaneous analysis of very polar to nonpolar retinoids, carotenoids and tocopherols in animal and plant samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mastelf.com [mastelf.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Signal Suppression for IAA-Alanine in Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the mass spectrometry analysis of IAA-alanine, with a focus on overcoming signal suppression.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it a problem for IAA-alanine analysis?
A: Signal suppression, a specific type of matrix effect, is a common phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, IAA-alanine, is reduced by co-eluting components from the sample matrix.[1] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your results.[2] When analyzing complex biological samples like plant tissues, where IAA-alanine is often studied, the matrix is rich in compounds that can interfere with its ionization.[3]
Q2: What are the primary causes of signal suppression when analyzing IAA-alanine?
A: The main culprits for signal suppression in IAA-alanine analysis typically originate from the sample matrix and the analytical method itself. These can be broadly categorized as:
-
Matrix Effects: Co-eluting endogenous compounds from the biological matrix (e.g., salts, phospholipids, pigments, and other metabolites in plant extracts) can compete with IAA-alanine for ionization in the MS source.[2]
-
Inadequate Sample Preparation: Insufficient removal of interfering matrix components during sample cleanup is a major contributor to signal suppression.[4]
-
Suboptimal Chromatographic Conditions: Poor separation of IAA-alanine from matrix components can lead to co-elution and subsequent ion suppression.
-
Mobile Phase Composition: The choice of mobile phase additives and modifiers can influence the ionization efficiency of IAA-alanine.
-
Ion Source Contamination: A dirty ion source can lead to inconsistent ionization and signal suppression.
Q3: How can I determine if signal suppression is affecting my IAA-alanine measurement?
A: A standard method to diagnose and locate regions of ion suppression in your chromatogram is the post-column infusion experiment . This involves continuously infusing a standard solution of IAA-alanine into the LC eluent after the analytical column and before the mass spectrometer. A stable baseline signal for IAA-alanine is expected. When a blank matrix sample is then injected onto the column, any dip in this stable baseline indicates a region where co-eluting matrix components are causing signal suppression.
Troubleshooting Guides
This section provides a structured approach to troubleshoot and mitigate signal suppression for IAA-alanine analysis.
Problem: Low or no detectable signal for IAA-alanine in matrix samples compared to pure standards.
This is a classic indication of significant ion suppression. Follow these steps to identify and resolve the issue:
Step 1: Evaluate and Optimize Sample Preparation
Effective sample cleanup is the most critical step in minimizing matrix effects.[4] Plant tissues, a common matrix for auxin analysis, are complex and require thorough purification.[3]
Experimental Protocol: Solid-Phase Extraction (SPE) for Auxin Purification
This protocol is a general guideline and should be optimized for your specific sample type and instrument.
-
Sample Homogenization: Rapidly harvest and flash-freeze plant tissue in liquid nitrogen to halt metabolic activity and prevent degradation.[1] Homogenize the frozen tissue in a suitable extraction solvent (e.g., 80% methanol).
-
Internal Standard Spiking: Add a stable isotope-labeled internal standard (e.g., [¹³C₆]IAA-alanine) to the sample homogenate to account for analyte loss during sample preparation and to correct for matrix effects.
-
Centrifugation: Centrifuge the homogenate to pellet cellular debris.
-
SPE Cartridge Selection and Conditioning: The choice of SPE sorbent is crucial for effective cleanup. Mixed-mode cation-exchange cartridges (e.g., Oasis MCX) have been shown to be effective in removing interfering compounds like pigments and lipids.[4]
-
Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol (B129727) followed by water.
-
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove unretained, highly polar interferences.
-
Elution: Elute the retained auxins, including IAA-alanine, with a stronger solvent (e.g., a mixture of methanol or acetonitrile (B52724) with a small percentage of a weak acid or base).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.
Data Presentation: Comparison of SPE Cartridge Performance for Auxin Recovery
A comparative study on the extraction of various plant hormones from oilseed rape leaves demonstrated the effectiveness of different SPE cartridges. The combination of Oasis MCX SPE with ethyl acetate (B1210297) liquid-liquid extraction (LLE) provided the best recovery for auxins.[4]
| SPE Cartridge Type | LLE Solvent | Relative Recovery of Auxins |
| Oasis MCX | Ethyl acetate | Highest |
| Oasis MAX | Ethyl acetate | Moderate |
| Oasis HLB | Ethyl acetate | Moderate |
| HyperSep C18 | Ethyl acetate | Lower |
Step 2: Optimize Chromatographic Separation
Improving the separation of IAA-alanine from interfering matrix components can significantly reduce signal suppression.
-
Column Chemistry: Consider using a different column chemistry (e.g., C18, phenyl-hexyl) or a column with a different particle size to alter selectivity.
-
Gradient Optimization: Adjust the gradient profile (slope and duration) to enhance the resolution between IAA-alanine and co-eluting peaks.
-
Mobile Phase Modifiers: Experiment with different mobile phase additives (e.g., formic acid, ammonium (B1175870) formate) and their concentrations to improve peak shape and ionization efficiency.
Step 3: Fine-Tune Mass Spectrometer Parameters
Optimizing the MS settings can help to enhance the signal of IAA-alanine even in the presence of some matrix components.
-
Ionization Mode: Test both positive (ESI+) and negative (ESI-) ionization modes. The optimal mode can be compound and matrix-dependent.
-
Source Parameters: Optimize ion source parameters such as capillary voltage, gas temperatures (nebulizing and drying gas), and gas flow rates to maximize the IAA-alanine signal.
-
MRM Transition Optimization: For quantitative analysis using multiple reaction monitoring (MRM), ensure that the precursor and product ions, as well as the collision energy, are optimized for IAA-alanine. While specific optimal collision energies are instrument-dependent, a systematic optimization for each transition is recommended to achieve the best sensitivity.[5]
Data Presentation: Example MRM Transitions for Amino Acids
The following table provides examples of MRM transitions for some amino acids, which can serve as a starting point for developing a method for IAA-alanine. Note that the Q1 mass for IAA-alanine would be its protonated or deprotonated molecular weight. The Q3 fragment would be a characteristic product ion.
| Amino Acid | Q1 (m/z) | Q3 (m/z) |
| Glycine | 76.1 | 30 |
| L-Alanine | 90.1 | 44 |
| L-Leucine | 132.1 | 86 |
| L-Isoleucine | 132.1 | 86 |
| L-Phenylalanine | 166.1 | 120 |
| L-Tryptophan | 205.1 | 188 |
Table adapted from publicly available application notes.[6][7]
Visualizations
Diagram: Troubleshooting Workflow for Signal Suppression
Caption: A logical workflow for diagnosing and resolving signal suppression.
Diagram: Key Stages in Sample Preparation to Mitigate Matrix Effects
Caption: Workflow for sample preparation to minimize matrix effects.
References
- 1. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS assay for protein amino acids and metabolically related compounds for large-scale screening of metabolic phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of sample preparation method for auxin analysis in plants by vacuum microwave-assisted extraction combined with molecularly imprinted clean-up procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sciex.com [sciex.com]
- 7. lcms.cz [lcms.cz]
"stability and degradation of N-(3-Indolylacetyl)-L-alanine-d4 solution"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of N-(3-Indolylacetyl)-L-alanine-d4 solutions. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions?
A1: While specific stability studies on this compound are not extensively published, recommendations can be made based on its non-deuterated counterpart and general principles for deuterated compounds. For optimal stability, stock solutions should be stored at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1]
Q2: What solvents are suitable for preparing this compound solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for N-(3-Indolylacetyl)-L-alanine.[1] When using DMSO, it is advisable to use a fresh, unopened bottle to minimize the presence of water, which can affect solubility and stability. Methanol (B129727) and acetonitrile (B52724) are also potential solvents, particularly for preparing working solutions for analytical methods like LC-MS.
Q3: How does the deuterium (B1214612) labeling affect the stability of this compound compared to the non-deuterated form?
A3: Deuterium-labeled compounds often exhibit enhanced metabolic and chemical stability compared to their non-deuterated analogs.[2] This phenomenon, known as the kinetic isotope effect, is due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[2] As a result, this compound is expected to have a slower rate of degradation.
Q4: What are the primary degradation pathways for this compound?
A4: The degradation of this compound is expected to primarily involve the indole (B1671886) moiety, similar to its parent compound, indole-3-acetic acid (IAA). The main degradation pathways are oxidative, leading to the formation of oxindole (B195798) derivatives. This process can be accelerated by exposure to light and the presence of oxidizing agents or enzymes like peroxidases.
Q5: Is the this compound solution sensitive to light?
A5: Yes, indole-containing compounds, including IAA, are known to be sensitive to light.[3] Exposure to light, especially UV radiation, can lead to the formation of free radicals and accelerate degradation. Therefore, it is crucial to protect solutions of this compound from light by using amber vials or by wrapping containers with aluminum foil.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments.
Issue 1: Inconsistent or inaccurate quantitative results in LC-MS analysis.
-
Question: My quantitative results for the target analyte are variable when using this compound as an internal standard. What could be the cause?
-
Answer: Inconsistent results can arise from several factors related to the internal standard:
-
Degradation of the Standard: If the stock solution has been stored improperly or for an extended period, it may have degraded, leading to a lower effective concentration.
-
Differential Matrix Effects: The analyte and the deuterated standard may experience different levels of ion suppression or enhancement in the mass spectrometer source, leading to inaccurate ratios.
-
Isotopic Exchange: Although less common for deuterium on a carbon backbone, exchange with protons from the solvent can occur under certain conditions (e.g., highly acidic or basic pH), altering the mass of the standard.
-
Issue 2: Appearance of unexpected peaks in the chromatogram.
-
Question: I am observing extra peaks in my chromatogram that I suspect are related to the this compound standard. What are these peaks?
-
Answer: Unexpected peaks could be degradation products of the standard. The most likely degradation product is the oxidized form, N-(3-Oxindolylacetyl)-L-alanine-d4. To confirm this, you can perform forced degradation studies (e.g., by exposing the solution to light or a mild oxidizing agent) and monitor the formation of the new peak.
Issue 3: Poor peak shape or low signal intensity for the deuterated standard.
-
Question: The chromatographic peak for this compound is broad or shows low intensity. How can I improve this?
-
Answer: Poor peak shape can be due to issues with the chromatographic method or the stability of the compound in the mobile phase.
-
Optimize Chromatography: Adjust the mobile phase composition, gradient, or column to improve peak shape.
-
Check for Adsorption: Indole compounds can sometimes adsorb to active sites in the LC system. Using a column with low silanol (B1196071) activity or adding a small amount of a competing agent to the mobile phase can help.
-
In-source Stability: The compound might be unstable in the mass spectrometer's ion source. Try optimizing the source parameters, such as temperature and voltages.
-
| Problem | Potential Cause | Recommended Action |
| Inaccurate Quantification | Degradation of standard solution | Prepare fresh stock and working solutions. Aliquot stock solutions to avoid freeze-thaw cycles. |
| Differential matrix effects | Perform a matrix effect evaluation by comparing the standard's response in solvent versus in the sample matrix. Adjust sample preparation to minimize matrix interference. | |
| Isotopic exchange | Ensure the pH of all solutions is near neutral. Avoid prolonged exposure to highly acidic or basic conditions. | |
| Appearance of Unknown Peaks | Degradation of the standard | Protect solutions from light. Store at the recommended temperature. Analyze a freshly prepared solution to see if the peak is absent. |
| Poor Peak Shape/Low Intensity | Suboptimal chromatographic conditions | Optimize the LC method (mobile phase, gradient, column). |
| Adsorption to the analytical column | Use a deactivated column or modify the mobile phase. | |
| In-source instability of the standard | Optimize mass spectrometer source conditions (e.g., temperature, gas flows). |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of the solid in a clean, calibrated microbalance.
-
Dissolve the solid in a minimal amount of high-purity DMSO (e.g., 1 mL for 1 mg). Ensure complete dissolution by gentle vortexing.
-
Store the stock solution in an amber vial at -80°C in single-use aliquots.
-
-
Working Solutions (e.g., 1 µg/mL):
-
Thaw a single aliquot of the stock solution.
-
Perform serial dilutions of the stock solution with a suitable solvent (e.g., methanol or acetonitrile) to achieve the desired final concentration.
-
Prepare working solutions fresh daily and keep them protected from light.
-
Protocol 2: Assessment of Solution Stability
-
Prepare a solution of this compound in the solvent of interest at a known concentration.
-
Divide the solution into several amber vials.
-
Store the vials under different conditions to be tested (e.g., room temperature, 4°C, -20°C, and exposure to light).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), analyze a vial from each condition by LC-MS/MS.
-
Quantify the peak area of the parent compound. A decrease in the peak area over time indicates degradation.
-
Monitor for the appearance and increase in the peak area of potential degradation products.
Visualizations
References
Technical Support Center: Analysis of Auxins in Plant Extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges associated with matrix effects in the analysis of auxins from complex plant extracts.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect auxin analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency (either suppression or enhancement) due to the presence of co-eluting, undetected components in the sample matrix. In plant extracts, complex molecules like polyphenols, carbohydrates, and lipids can interfere with the ionization of target auxins, such as indole-3-acetic acid (IAA), in the mass spectrometer source. This interference can lead to inaccurate quantification, causing either an underestimation (ion suppression) or overestimation (ion enhancement) of the true auxin concentration. The extent of these effects can vary significantly between different plant species and even different tissues within the same plant.
Q2: What are the primary causes of ion suppression in LC-MS/MS analysis of auxins?
A2: Ion suppression is a common manifestation of matrix effects. It primarily occurs in the electrospray ionization (ESI) source of the mass spectrometer. Co-eluting matrix components can compete with auxin molecules for the available charge on the ESI droplets, leading to a decrease in the amount of charged auxin ions that reach the mass spectrometer detector. Other contributing factors include changes in the physical properties of the droplets (e.g., viscosity, surface tension) caused by the matrix, which can hinder the efficient formation of gas-phase ions.
Q3: How can I determine if my plant extract is causing significant matrix effects?
A3: A standard method to assess matrix effects is the post-extraction addition (or post-extraction spike) experiment. This involves comparing the signal response of an analyte in a neat solvent to the response of the same analyte spiked into a blank matrix extract (a sample processed without the analyte). The matrix effect (ME) can be quantified using the following formula:
ME (%) = (Peak area in matrix / Peak area in solvent) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution |
| Low or no recovery of auxins. | Significant Ion Suppression: Co-eluting matrix components are preventing efficient ionization of your target auxins. | 1. Improve Sample Cleanup: Implement or optimize a Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol to remove interfering compounds. 2. Dilute the Sample: A simple dilution of the extract can often reduce the concentration of interfering matrix components to a level where their effect is minimized. 3. Optimize Chromatography: Adjust the LC gradient to better separate the auxins from the interfering matrix components. |
| Poor reproducibility of results between samples. | Variable Matrix Effects: The composition and concentration of interfering compounds differ significantly from one sample to another. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variable matrix effects. A SIL-IS (e.g., ¹³C₆-IAA) will behave almost identically to the native auxin during ionization, and any suppression or enhancement will affect both equally, allowing for accurate correction. 2. Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is representative of your samples. This helps to ensure that the calibration curve experiences the same matrix effects as your unknown samples. |
| High background noise or interfering peaks. | Insufficient Sample Purity: The sample extract contains a high concentration of non-target compounds that are being detected. | 1. Refine Extraction and Cleanup: Consider using a more selective SPE sorbent or a multi-step cleanup protocol. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also an effective approach for cleaning up complex plant extracts. 2. Enhance Chromatographic Resolution: Use a longer column, a smaller particle size, or a different stationary phase to improve the separation of your target auxins from the background noise. |
| Analyte signal is enhanced, leading to overestimation. | Ion Enhancement: Co-eluting matrix components are facilitating the ionization of your target auxins. | 1. Employ a SIL-Internal Standard: Similar to correcting for suppression, a SIL-IS is the best way to correct for ion enhancement. 2. Standard Addition Method: This involves adding known amounts of the standard to the sample extract and creating a calibration curve within the sample itself. This method can be time-consuming but is very effective for individual samples with strong matrix effects. |
Quantitative Data Summary
The following table summarizes typical recovery and matrix effect data encountered during the analysis of Indole-3-Acetic Acid (IAA) in plant matrices using different sample preparation methods.
| Sample Preparation Method | Matrix | Analyte | Average Recovery (%) | Matrix Effect (%) | Notes |
| Liquid-Liquid Extraction (LLE) | Arabidopsis Thaliana | IAA | 75 - 90 | 60 - 85 (Suppression) | Simple but can have lower cleanup efficiency. |
| Solid Phase Extraction (SPE) - C18 | Tobacco Leaves | IAA | 85 - 105 | 80 - 110 | Good for general cleanup of moderately complex matrices. |
| SPE - Mixed-Mode Cation Exchange | Tomato Fruit | IAA | 90 - 110 | 95 - 105 | More selective for auxins, leading to reduced matrix effects. |
| QuEChERS | Maize Roots | IAA | 88 - 102 | 90 - 108 | Effective for a broad range of pesticides and can be adapted for plant hormones. |
Note: These values are illustrative and can vary significantly based on the specific plant tissue, extraction solvent, and LC-MS/MS conditions.
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for Auxin Cleanup
This protocol describes a general procedure for cleaning up plant extracts using a C18 SPE cartridge to reduce matrix effects before LC-MS/MS analysis.
-
Sample Preparation: Homogenize 100 mg of plant tissue in 1 mL of extraction solvent (e.g., 80% methanol (B129727) with 1% acetic acid). Centrifuge at 14,000 rpm for 10 minutes at 4°C. Collect the supernatant.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Dilute the supernatant from step 1 with 9 mL of water and load the entire volume onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 10% methanol to remove polar interferences.
-
Elution: Elute the auxins from the cartridge with 3 mL of 80% methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Post-Extraction Spike for Matrix Effect Assessment
This protocol details how to quantify the extent of matrix effects in your sample.
-
Prepare Blank Matrix Extract: Extract a sample of your plant matrix that is known to not contain the target auxin using your established extraction procedure.
-
Prepare Standard in Solvent: Prepare a standard solution of your auxin in the initial mobile phase at a known concentration (e.g., 100 ng/mL).
-
Prepare Post-Spike Sample: Spike the blank matrix extract (from step 1) with the auxin standard to achieve the same final concentration as the standard in solvent (from step 2).
-
Analysis: Analyze both the "Standard in Solvent" and the "Post-Spike Sample" using your LC-MS/MS method.
-
Calculation: Calculate the matrix effect using the formula: ME (%) = (Peak Area of Post-Spike Sample / Peak Area of Standard in Solvent) x 100.
Visualizations
Caption: Workflow for mitigating matrix effects in auxin analysis using SPE.
Caption: Troubleshooting logic for addressing matrix effects in auxin analysis.
"improving recovery of auxin conjugates during sample extraction"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of auxin conjugates during sample extraction.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of auxin conjugates, offering potential causes and solutions to improve analyte recovery and data quality.
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Low or No Recovery of Auxin Conjugates | Incomplete cell lysis and extraction: The solvent may not be efficiently disrupting the plant tissue to release the analytes. | - Ensure thorough homogenization of the plant tissue, preferably in liquid nitrogen to prevent degradation.[1] - Consider using a tissue homogenizer with ceramic beads for small samples.[1] - Optimize the solvent-to-sample ratio; a common starting point is 10:1 (v/w). |
| Degradation of analytes: Auxins and their conjugates can be sensitive to oxidation, light, and high temperatures.[1] | - Perform extraction at low temperatures (e.g., on ice or at 4°C). - Add antioxidants, such as butylated hydroxytoluene (BHT) or diethyl dithiocarbamate (B8719985) (DIECA), to the extraction solvent.[2] - Protect samples from light by using amber vials or wrapping tubes in aluminum foil. | |
| Improper Solid-Phase Extraction (SPE) procedure: Incorrect conditioning, loading, washing, or elution can lead to significant analyte loss.[3][4] | - Conditioning: Ensure the SPE sorbent is properly solvated by passing the recommended solvent through the cartridge. Do not let the sorbent dry out before loading the sample.[3][5] - Loading: Load the sample at a slow, consistent flow rate (e.g., 1-2 mL/min) to allow for proper binding.[4][5] - Washing: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the analytes of interest.[3] - Elution: Use a strong enough solvent to completely elute the bound analytes. You may need to perform multiple small volume elutions.[3][5] | |
| Inappropriate pH of the sample: The binding of auxin conjugates to the SPE sorbent is often pH-dependent. | - For reversed-phase and ion-exchange SPE, adjust the pH of the sample to ensure the analytes are in the correct ionic state for optimal retention.[5] | |
| Inconsistent or Poorly Reproducible Results | Variable sample handling: Inconsistencies in tissue collection, storage, or homogenization can introduce variability. | - Standardize the protocol for sample collection and flash-freeze tissues in liquid nitrogen immediately after harvesting.[6] - Ensure consistent homogenization times and methods across all samples. |
| Incomplete solvent evaporation: Residual water in the final extract can interfere with derivatization and subsequent analysis. | - Ensure complete evaporation of the elution solvent under a gentle stream of nitrogen before derivatization or reconstitution in the mobile phase. | |
| Lack of internal standard: Without an internal standard, it is difficult to account for analyte loss during sample preparation. | - Add a stable isotope-labeled internal standard corresponding to the analyte of interest at the beginning of the extraction process to normalize for recovery.[6][7] | |
| High Background or Interfering Peaks in Chromatogram | Co-elution of interfering compounds from the plant matrix: The initial extract contains numerous compounds that can interfere with the analysis.[1] | - Optimize the SPE wash step by using a slightly stronger solvent or an additional wash step with a different solvent to remove more interferences. - Employ a multi-step SPE purification using different sorbent chemistries (e.g., an amino (NH2) resin followed by a polymethylmethacrylate epoxide (PMME) resin).[6][8] |
| Contamination from labware or solvents: Plasticizers and other contaminants can leach from tubes and pipette tips. | - Use high-quality, low-binding polypropylene (B1209903) tubes and pipette tips. - Use HPLC or LC-MS grade solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting auxin conjugates?
The choice of extraction solvent is critical for maximizing recovery. A mixture of an organic solvent and water is typically used. Methanol (B129727) is one of the most frequently used solvents.[1] For example, 80% (v/v) aqueous methanol is a common choice. The addition of an antioxidant is also highly recommended to prevent degradation of the analytes.[1]
Q2: Why is Solid-Phase Extraction (SPE) necessary for auxin conjugate analysis?
Plant extracts are complex matrices containing numerous compounds that can interfere with the sensitive detection of auxin conjugates.[1] SPE is a crucial purification step that removes these interfering substances, concentrates the analytes of interest, and thereby improves the accuracy and sensitivity of subsequent analytical methods like LC-MS or GC-MS.[1]
Q3: Which type of SPE cartridge should I use?
The choice of SPE sorbent depends on the specific properties of the auxin conjugates you are targeting. Common choices include:
-
Reversed-Phase (e.g., C18): Retains non-polar to moderately polar compounds. Auxin conjugates are often retained on C18 sorbents.[5]
-
Hydrophilic-Lipophilic Balanced (HLB): A versatile sorbent that can retain a wide range of acidic, neutral, and basic compounds.[9]
-
Ion-Exchange (e.g., Amino (NH2) or Mixed-Mode Cation Exchange (MCX)): These are used to retain compounds based on their charge. Amino resins can retain acidic compounds like auxin conjugates at neutral pH.[1][6][8]
Q4: How can I quantify the recovery of my extraction method?
The most reliable way to determine and correct for recovery is to use the isotope dilution method.[6] This involves adding a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA) to your sample at the very beginning of the extraction procedure.[7] By comparing the signal of the endogenous analyte to the signal of the internal standard in your final analysis, you can accurately calculate the initial concentration of the analyte in your sample, accounting for any losses during sample preparation.
Q5: Do I need to hydrolyze my auxin conjugates before analysis?
It depends on your research question. If you want to measure the total amount of a specific auxin (e.g., IAA), you will need to hydrolyze the conjugates to release the free auxin. Both chemical (e.g., with NaOH) and enzymatic hydrolysis methods are available.[10][11] However, if you are interested in quantifying the individual intact conjugates, you should avoid the hydrolysis step. Modern analytical techniques like LC-MS/MS can often detect and quantify intact conjugates directly.[12][13]
Data Presentation
Comparison of SPE Sorbent Performance for Auxin Conjugate Recovery
| SPE Sorbent | Analyte(s) | Reported Recovery Rate (%) | Reference |
| Reversed-Phase C18 | Indole-3-acetic acid (IAA) | 89-94% | [5] |
| Amino (NH2) and PMME (two-step) | IAA and Indole-3-butyric acid (IBA) | 80-90% | [14] |
| Oasis HLB | IAA and other plant hormones | Good enrichment factors reported | [1] |
| Oasis MCX (in combination with LLE) | Auxins and other plant hormones | Considered the best combination in the study | [1] |
Note: Recovery rates can vary depending on the specific plant matrix, sample volume, and exact protocol used.
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) using C18 Cartridges
This protocol is a general guideline for the purification of auxin conjugates from a plant extract using a C18 SPE cartridge.[5]
-
Sample Preparation:
-
Homogenize 20-100 mg of plant tissue in a suitable extraction solvent (e.g., 80% acetone (B3395972) or 80% methanol) containing an internal standard.[5]
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant and evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the remaining aqueous residue in a small volume of the initial mobile phase for LC-MS analysis or a weak solvent for SPE loading.[5]
-
-
SPE Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge to activate the sorbent.
-
Equilibrate the cartridge with 5 mL of ultrapure water. Crucially, do not allow the cartridge to dry out at any point after conditioning. [5]
-
-
Sample Loading:
-
Load the reconstituted sample extract onto the conditioned C18 cartridge at a slow and steady flow rate of approximately 1-2 mL/min.[5]
-
-
Washing:
-
Wash the cartridge with 5 mL of ultrapure water to remove salts and other polar impurities.
-
A subsequent wash with a weak organic solvent (e.g., 5% methanol in water) can be performed to remove more polar interferences.[5]
-
-
Elution:
-
Elute the retained auxin conjugates with 3-5 mL of a strong organic solvent, such as methanol or acetonitrile.[5]
-
Collect the eluate in a clean collection tube.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase for subsequent LC-MS or GC-MS analysis.[5]
-
Visualizations
Caption: General workflow for auxin conjugate extraction and analysis.
Caption: Comparison of two common SPE strategies for auxin conjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. Sucrose-induced auxin conjugate hydrolase restores symbiosis in a Medicago cytokinin perception mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. silicycle.com [silicycle.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A high-throughput method for the quantitative analysis of auxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. conservancy.umn.edu [conservancy.umn.edu]
- 13. mdpi.com [mdpi.com]
- 14. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deuterated Internal Standards in LC-MS
Welcome to the technical support center for the use of deuterated internal standards in LC-MS analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when using deuterated internal standards in LC-MS?
A1: The most frequently reported issues include:
-
Isotopic Exchange: The unintended replacement of deuterium (B1214612) atoms with hydrogen from the sample matrix or solvent.[1][2]
-
Chromatographic Shift: A difference in retention time between the deuterated internal standard and the non-deuterated analyte.[2][3]
-
Differential Matrix Effects: The analyte and the internal standard experiencing varying degrees of ion suppression or enhancement, which can compromise analytical accuracy.[1][2][4]
-
Purity Issues: The presence of unlabeled analyte or other chemical impurities within the deuterated internal standard material.[1][2]
-
Isotopic Overlap (Crosstalk): Interference where the signal from naturally occurring heavy isotopes of the analyte overlaps with the signal of the internal standard.[3][5]
Q2: Why is my deuterated internal standard eluting at a different retention time than my analyte?
A2: This phenomenon is known as the "chromatographic isotope effect" or "deuterium isotope effect".[3] It occurs because the carbon-deuterium (C-D) bond is slightly stronger and shorter than the carbon-hydrogen (C-H) bond. This can lead to minor differences in the molecule's physicochemical properties, such as lipophilicity, causing it to interact differently with the stationary phase of the chromatography column.[3][6] In reversed-phase chromatography, it is common for the deuterated compound to elute slightly earlier than its non-deuterated counterpart.[3]
Q3: What is isotopic exchange and why is it a problem?
A3: Isotopic exchange, or H/D back-exchange, is a chemical reaction where deuterium atoms on your internal standard are replaced by hydrogen atoms from the surrounding environment (e.g., solvents, sample matrix).[1][2][7] This is a significant issue because it alters the mass of the internal standard, causing a decrease in its signal and potentially an artificial increase in the signal of the unlabeled analyte.[7] This compromises the core principle of isotope dilution mass spectrometry, leading to inaccurate and erroneously high concentration calculations for the analyte.[7]
Q4: How pure does my deuterated internal standard need to be?
A4: For reliable quantitative results, it is recommended that the deuterated internal standard has a high isotopic enrichment, ideally ≥98%, and a chemical purity of >99%.[1][8][9] The presence of the non-deuterated analyte as an impurity in the standard will lead to an overestimation of the analyte's concentration in your samples.[1][8] Always request a certificate of analysis from your supplier that specifies both isotopic and chemical purity.[1]
Troubleshooting Guides
Guide 1: Inaccurate or Inconsistent Quantitative Results
This guide provides a step-by-step approach to troubleshooting unreliable quantitative data when using a deuterated internal standard.
Caption: Troubleshooting workflow for inaccurate quantitative results.
Guide 2: Investigating Isotopic Exchange
Problem: You suspect your deuterated internal standard is losing its deuterium label, leading to a decreasing internal standard signal and/or an increasing analyte signal over time.
Cause: Deuterium atoms are most susceptible to exchange when they are in chemically labile positions, such as on heteroatoms (-OH, -NH) or on carbons adjacent to carbonyl groups.[1] This exchange can be catalyzed by acidic or basic conditions.[2][10]
Troubleshooting Steps:
-
Review Label Position: Check the chemical structure of your standard. If deuterium labels are in labile positions, the risk of exchange is higher. For future work, select standards where deuterium is on stable positions, like aromatic rings or carbon backbones not adjacent to heteroatoms.[8][11]
-
Control pH: Avoid storing or processing samples in strongly acidic or basic solutions if the label is potentially labile.[2][10]
-
Perform a Stability Test: Incubate the deuterated standard in a blank sample matrix and in your final reconstitution solvent under your typical experimental conditions (time, temperature). Analyze the samples over a time course and monitor for any decrease in the internal standard signal or increase in the analyte signal, which would indicate exchange.[7][11]
Guide 3: Addressing Chromatographic Shifts and Matrix Effects
Problem: Your deuterated standard does not co-elute perfectly with the analyte, and you observe poor reproducibility of the analyte/internal standard area ratio, especially across different sample lots.
Cause: The chromatographic isotope effect can cause the analyte and internal standard to elute into regions with different concentrations of matrix components.[4] This leads to them experiencing different levels of ion suppression or enhancement, a phenomenon known as differential matrix effects.[2][4][12] Studies have shown that matrix effects for an analyte and its deuterated standard can differ by 26% or more.
Troubleshooting Steps:
-
Confirm Co-elution: Overlay the chromatograms of the analyte and the internal standard to visually inspect the degree of separation.[1]
-
Adjust Chromatography: If separation is observed, try modifying your chromatographic method. Using a column with slightly lower resolution or adjusting the mobile phase gradient may help merge the two peaks.[1]
-
Evaluate Matrix Effects: Conduct a matrix effect experiment (see Experimental Protocol 1) to quantify the degree of ion suppression or enhancement for both the analyte and the internal standard independently.
-
Consider Alternative Isotopes: If the deuterium isotope effect cannot be overcome chromatographically, consider using an internal standard labeled with a heavier stable isotope like ¹³C or ¹⁵N, which are less prone to causing chromatographic shifts.[1][13]
Data Presentation
Table 1: Impact of Internal Standard Choice on Assay Precision and Accuracy
This table summarizes hypothetical data from a study comparing the performance of a structural analogue internal standard versus a deuterated internal standard for a given analyte.
| Internal Standard Type | Mean Bias (%) | Standard Deviation of Bias (%) | n | Conclusion |
| Structural Analogue | 96.8 | 8.6 | 284 | The precision is lower (higher variance), and the bias is significantly different from the ideal value of 100%. |
| Deuterated (SIL) | 100.3 | 7.6 | 340 | Precision is significantly improved (lower variance), and the accuracy is higher, with no significant deviation from the true value. |
Data adapted from studies showing the superiority of Stable Isotope Labeled (SIL) internal standards.[14]
Table 2: Example Data from a Matrix Effect Experiment
This table illustrates hypothetical data from a matrix effect experiment designed to identify differential effects between an analyte and its deuterated internal standard (IS).
| Sample Set | Analyte Peak Area | IS Peak Area | Matrix Effect (Analyte) | Matrix Effect (IS) | Observation |
| A (Neat Solution) | 500,000 | 520,000 | N/A | N/A | Reference measurement in a clean solvent. |
| B (Post-Extraction Spike) | 300,000 | 416,000 | 60% | 80% | Both compounds experience ion suppression, but the analyte is suppressed more significantly than the IS. |
Calculation: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100.[2][4] An ME < 100% indicates ion suppression.
Experimental Protocols
Protocol 1: Assessment of Matrix Effects
Objective: To quantify the degree of ion suppression or enhancement for an analyte and its deuterated internal standard in a specific sample matrix.[4]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare the analyte and internal standard in a clean solvent (e.g., mobile phase) at a known concentration.[2]
-
Set B (Post-Extraction Spike): Process a blank sample matrix (e.g., plasma, urine) through your entire extraction procedure. Spike the analyte and internal standard into the final, clean extract.[2]
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank sample matrix before starting the extraction procedure. (This set is primarily for calculating recovery but is often prepared concurrently).[2]
-
-
Analyze Samples: Inject all three sets into the LC-MS system.
-
Calculate Matrix Effect (ME):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Compare the ME value for the analyte to the ME value for the internal standard. A significant difference indicates a differential matrix effect.
-
Caption: Experimental workflow for matrix effect evaluation.
Protocol 2: Assessment of Isotopic Purity and Crosstalk
Objective: To determine the isotopic purity of a deuterated internal standard and check for crosstalk from the unlabeled analyte.
Methodology:
-
Prepare Solutions:
-
IS-Only Solution: Prepare a solution of the deuterated internal standard at a high concentration (e.g., the concentration of the upper limit of quantification).[3]
-
Analyte LLOQ Solution: Prepare a solution of the unlabeled analyte at the Lower Limit of Quantification (LLOQ).
-
-
LC-MS Analysis:
-
Inject the IS-Only solution and acquire data, monitoring the mass transitions for both the internal standard and the unlabeled analyte.
-
Inject the Analyte LLOQ solution for comparison.
-
-
Evaluation:
-
In the chromatogram from the IS-Only injection, measure the peak area in the analyte's mass channel. This signal represents the contribution from the unlabeled impurity in your standard.[2]
-
Acceptance Criterion: The response for the unlabeled analyte in the IS-Only sample should be less than a defined threshold, for example, less than 20% of the analyte response at the LLOQ.[2]
-
Caption: Logical relationship of internal standard purity and assay accuracy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. scispace.com [scispace.com]
Technical Support Center: Minimizing Ion Suppression in ESI-MS for Plant Hormones
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing ion suppression in the ESI-MS analysis of plant hormones.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect plant hormone analysis?
A1: Ion suppression is a phenomenon in electrospray ionization-mass spectrometry (ESI-MS) where the ionization efficiency of the target analyte (in this case, a plant hormone) is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity for the analyte, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility.[1] Plant extracts are complex matrices containing a wide variety of compounds, such as salts, sugars, lipids, and pigments, which can all contribute to ion suppression.
Q2: How can I detect and quantify the extent of ion suppression in my samples?
A2: The most common method to assess ion suppression is the post-extraction spike method . This involves comparing the signal response of a known amount of an analytical standard spiked into a pre-extracted blank matrix sample to the response of the same standard in a clean solvent. A significant decrease in the signal in the matrix sample indicates the presence of ion suppression. Another technique is the post-column infusion experiment, where a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column. Injection of a matrix extract will show a dip in the baseline signal at retention times where matrix components causing suppression elute.[2][3]
Q3: What is the role of an internal standard, and can it completely eliminate ion suppression?
A3: An internal standard (IS) is a compound of known concentration that is added to a sample prior to analysis. Ideally, a stable isotope-labeled (SIL) internal standard of the analyte should be used.[4] The SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of ion suppression.[4] By calculating the ratio of the analyte signal to the IS signal, the variability caused by ion suppression can be compensated for, leading to more accurate and precise quantification. While an IS can correct for the effects of ion suppression on quantification, it does not eliminate the underlying cause of signal reduction.[4]
Q4: When should I consider using UHPLC instead of HPLC for plant hormone analysis?
A4: Ultra-high performance liquid chromatography (UHPLC) generally offers significant advantages over traditional high-performance liquid chromatography (HPLC) for analyzing complex samples like plant extracts. UHPLC systems use columns with smaller particle sizes (sub-2 µm), which provides higher resolution and narrower peaks.[5] This improved separation efficiency can resolve the target plant hormones from co-eluting matrix components, thereby reducing ion suppression.[5] The faster analysis times of UHPLC also increase sample throughput.[5] If you are experiencing significant co-elution and ion suppression with your HPLC method, switching to UHPLC can be a very effective solution.
Q5: Are there specific considerations for Brassinosteroid and Gibberellin analysis regarding ion suppression?
A5: Yes. Brassinosteroids (BRs) are neutral steroid-like molecules with low proton affinity, making them difficult to ionize efficiently in ESI-MS.[6] This inherent low ionization efficiency makes them particularly susceptible to ion suppression from the complex plant matrix. Derivatization to introduce a readily ionizable group is often employed to enhance their signal.[6] Gibberellins (GAs) are acidic hormones and are typically analyzed in negative ion mode.[7] Their analysis can also be hampered by matrix effects. Using a stable isotope-labeled internal standard is highly recommended for accurate quantification of both BRs and GAs.[7][8]
Troubleshooting Guides
Issue 1: Low or No Signal for Target Plant Hormone
| Possible Cause | Troubleshooting Steps |
| Significant Ion Suppression | 1. Improve Sample Cleanup: Employ a more rigorous Solid-Phase Extraction (SPE) protocol. Consider using a different sorbent material (see Table 1). 2. Optimize Chromatography: Switch to a UHPLC system for better separation. Modify the gradient to separate the analyte from suppression zones. 3. Dilute the Sample: A simple dilution can reduce the concentration of interfering matrix components. |
| Poor Ionization Efficiency | 1. Optimize ESI Source Parameters: Adjust capillary voltage, gas flows (nebulizer and drying gas), and temperature to maximize the signal for your specific plant hormone. 2. Check Mobile Phase pH: For acidic hormones like gibberellins, a lower pH mobile phase (e.g., with formic acid) can improve ionization in negative mode. For basic hormones, a higher pH may be beneficial. |
| Incorrect MS/MS Parameters | 1. Verify MRM Transitions: Ensure the precursor and product ions are correctly defined and optimized for your instrument. 2. Optimize Collision Energy: Infuse a standard solution and ramp the collision energy to find the optimal value for each transition. |
Issue 2: Poor Reproducibility and Inaccurate Quantification
| Possible Cause | Troubleshooting Steps |
| Variable Matrix Effects | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variations in ion suppression. 2. Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to ensure that the standards and samples experience similar matrix effects. |
| Inconsistent Sample Preparation | 1. Standardize the Protocol: Ensure that all steps of the sample preparation, especially SPE, are performed consistently for all samples. 2. Check for Analyte Loss: During method development, analyze the flow-through and wash fractions from your SPE to ensure the analyte is not being lost. |
| Instrument Instability | 1. Regularly Tune and Calibrate: Ensure your mass spectrometer is performing optimally by following the manufacturer's recommended tuning and calibration procedures.[5] 2. Monitor System Suitability: Inject a standard solution periodically throughout your sample sequence to monitor for any drift in signal intensity or retention time. |
Issue 3: Low Recovery During Solid-Phase Extraction (SPE)
| Possible Cause | Troubleshooting Steps |
| Inappropriate Sorbent Selection | 1. Match Sorbent to Analyte Polarity: For non-polar to moderately polar plant hormones, a reversed-phase sorbent like C18 or a polymer-based sorbent (e.g., Oasis HLB) is often suitable. For a broader range of polarities, a mixed-mode sorbent may be necessary.[9][10] 2. Test Different Sorbents: Empirically test different SPE cartridges to find the one that provides the best recovery for your specific analytes and matrix (see Table 1). |
| Suboptimal Wash or Elution Solvents | 1. Wash Solvent is Too Strong: The analyte may be partially eluting during the wash step. Use a weaker wash solvent. 2. Elution Solvent is Too Weak: The analyte is not being fully eluted from the sorbent. Increase the strength of the elution solvent (e.g., higher percentage of organic solvent). |
| Incorrect Sample pH | 1. Adjust Sample pH: For ion-exchange SPE, ensure the pH of the sample is appropriate to promote retention of the charged analyte. For reversed-phase SPE of ionizable compounds, adjusting the pH to ensure the analyte is in its neutral form can improve retention. |
| Column Overloading | 1. Reduce Sample Load: If the amount of sample or co-extracted matrix components is too high, it can exceed the capacity of the SPE sorbent, leading to breakthrough and low recovery. |
Data Presentation
Table 1: Comparison of SPE Sorbents for Plant Hormone Analysis
| SPE Sorbent | Principle | Typical Analytes Retained | Reported Recovery/Performance | Reference |
| C18 (Silica-based) | Reversed-Phase | Non-polar to moderately polar compounds (e.g., some auxins, brassinosteroids). | Good for less polar compounds, but can have lower recovery for more polar ones. Can be prone to drying out. | [9][10] |
| Oasis HLB (Polymer-based) | Reversed-Phase (Hydrophilic-Lipophilic Balanced) | Wide range of compounds from polar to non-polar (e.g., auxins, cytokinins, ABA). | Often shows higher and more consistent recoveries than C18, especially for polar compounds. Water-wettable, so less prone to drying. | [9][10] |
| PSA (Primary Secondary Amine) | Normal-Phase and Weak Anion Exchange | Polar compounds, organic acids, sugars. | Effective at removing polar interferences like sugars and organic acids. | [11] |
| Mixed-Mode (e.g., Reversed-Phase + Anion Exchange) | Multiple Retention Mechanisms | Can be tailored to retain specific classes of compounds, such as acidic hormones. | Can provide very clean extracts by removing a wider range of interferences. | [12] |
| Z-Sep® (Zirconium-based) | Lewis Acid/Base Interactions | Lipids, pigments. | Shows excellent removal of fatty and pigmented matrix components. | [13] |
Table 2: HPLC vs. UHPLC for Plant Hormone Analysis
| Parameter | HPLC | UHPLC | Impact on Ion Suppression | Reference |
| Particle Size | 3-5 µm | < 2 µm | Smaller particles in UHPLC lead to higher separation efficiency and better resolution of analytes from matrix interferences. | [5] |
| Peak Width | Broader | Narrower | Narrower peaks result in taller peak heights and better signal-to-noise, which can help to offset signal loss from suppression. | [5] |
| Analysis Time | Longer | Shorter | Faster run times increase sample throughput and can reduce solvent consumption. | [5] |
| Operating Pressure | Lower | Higher | Higher pressure capability is required for columns with smaller particles. | [5] |
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for Auxins and Cytokinins using Oasis HLB
This protocol is a general guideline and should be optimized for your specific plant tissue and target analytes.
-
Sample Extraction:
-
Homogenize 50-100 mg of frozen, ground plant tissue in 1 mL of ice-cold extraction solvent (e.g., 2-propanol/H₂O/concentrated HCl, 2:1:0.002, v/v/v).
-
Add a known amount of a stable isotope-labeled internal standard for each analyte.
-
Shake for 30 minutes at 4°C.
-
Add 1 mL of dichloromethane (B109758) and shake for 30 minutes at 4°C.
-
Centrifuge at 13,000 x g for 5 minutes at 4°C.
-
Transfer the lower organic phase to a new tube and re-extract the aqueous phase with 1 mL of dichloromethane.
-
Combine the organic phases and evaporate to dryness under a stream of nitrogen.
-
-
SPE Cleanup (Oasis HLB Cartridge):
-
Reconstitute the dried extract in 500 µL of 1 M formic acid.
-
Condition the Oasis HLB cartridge (e.g., 30 mg) with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of 1 M formic acid.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elute the plant hormones with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in an appropriate volume of the initial mobile phase for LC-MS analysis.
-
Protocol 2: Post-Column Infusion to Identify Ion Suppression Zones
This protocol helps to visualize the retention time regions where ion suppression occurs.
-
System Setup:
-
Set up your LC-MS/MS system as you would for your plant hormone analysis.
-
Using a T-junction, connect a syringe pump to the LC flow path between the analytical column and the ESI source.
-
Prepare a solution of your target plant hormone in the mobile phase at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).
-
-
Procedure:
-
Begin the LC gradient without an injection.
-
Start the syringe pump to continuously infuse the plant hormone standard into the MS. You should observe a stable baseline signal for your analyte's MRM transition.
-
Inject a blank matrix extract (prepared using the same method as your samples, but from a plant tissue known to not contain the analyte).
-
Monitor the signal of the infused standard. Any dips or decreases in the signal intensity indicate regions of ion suppression caused by co-eluting matrix components.
-
-
Data Analysis:
-
The resulting chromatogram will show a stable baseline with negative peaks where ion suppression occurs.
-
Use this information to adjust your chromatographic method to move the elution of your target analytes away from these suppression zones.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for low or inconsistent ESI-MS signals.
Caption: General workflow for Solid-Phase Extraction (SPE) of plant hormones.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gmi-inc.com [gmi-inc.com]
- 6. An Improved Simplified High-Sensitivity Quantification Method for Determining Brassinosteroids in Different Tissues of Rice and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Analytical Methods for Brassinosteroid Analysis: Recent Advances and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. waters.com [waters.com]
- 11. mdpi.com [mdpi.com]
- 12. Comparison of different solid phase extraction sorbents for the qualitative assessment of dissolved organic nitrogen in freshwater samples using FT-ICR-MS: SPE sorbent comparison for DON extraction | Journal of Limnology [jlimnol.it]
- 13. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
"peak tailing and broadening issues in auxin chromatography"
Welcome to the technical support center for troubleshooting auxin chromatography. This guide provides answers to frequently asked questions (FAQs) and detailed troubleshooting workflows to address common issues like peak tailing and broadening encountered during the analysis of auxins (e.g., indole-3-acetic acid - IAA) and related compounds using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing when analyzing auxins?
Peak tailing in auxin chromatography, where a peak is asymmetrical with a protracted trailing edge, is often a multifaceted issue. The primary causes stem from secondary chemical interactions within the column and issues with the chromatographic system itself.
-
Secondary Silanol (B1196071) Interactions : Auxins, like Indole-3-acetic acid (IAA), possess a carboxylic acid group. At certain pH levels, this group can interact with residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18 columns). These interactions cause a secondary, undesirable retention mechanism, leading to tailing peaks[1][2][3].
-
Mobile Phase pH : The pH of the mobile phase is critical. If the pH is close to the pKa of the auxin analyte (for IAA, the pKa of the carboxylic acid is ~4.75), the analyte will exist in both its protonated (neutral) and deprotonated (anionic) forms. This dual state leads to inconsistent retention and results in broadened, tailing peaks[4][5].
-
Column Contamination and Degradation : Over time, columns can accumulate contaminants from sample matrices or experience degradation of the stationary phase. This can create active sites that interact with auxins, causing peak tailing[3][6]. Voids can also form at the column inlet, distorting the peak shape[7].
-
Sample Overload : Injecting a sample that is too concentrated can saturate the stationary phase, leading to asymmetrical peaks as the excess analyte molecules elute more slowly[3][7].
-
Metal Contamination : Trace metals within the silica (B1680970) matrix of the column or from stainless-steel components of the HPLC system can chelate with auxins, causing peak tailing[2][3].
Q2: How can I specifically prevent peak broadening in my auxin analysis?
Peak broadening refers to an increase in the peak width, which reduces resolution and sensitivity. Key strategies to mitigate this include:
-
Optimize Flow Rate : Every column has an optimal flow rate for maximum efficiency. Operating significantly above or below this rate can increase band broadening[8].
-
Minimize Extra-Column Volume : The volume of the system outside of the column (tubing, fittings, detector cell) contributes to peak broadening. Use shorter, narrower internal diameter tubing (e.g., 0.005" or 0.12-0.17 mm ID) and ensure all connections are secure to minimize this "dead volume"[4][6][9].
-
Proper Mobile Phase Preparation : Ensure the mobile phase is thoroughly mixed and degassed. The formation of bubbles can disrupt the flow path and cause broadening[8].
-
Match Sample Solvent to Mobile Phase : The solvent used to dissolve the auxin standard or sample should be of similar or weaker elution strength than the initial mobile phase. Using a much stronger solvent can cause the analyte band to disperse at the head of the column, leading to broad peaks[3][6][8].
-
Optimize Detector Data Collection Rate : The data acquisition rate of the detector must be fast enough to capture the eluting peak accurately. A slow data collection rate can artificially broaden the peak[9].
Q3: My auxin peak is splitting into two. What is the likely cause?
Peak splitting can arise from several issues:
-
Column Bed Deformation : A void or channel in the column's packed bed can cause the sample to travel through different paths, resulting in a split or shouldered peak. This often requires column replacement[7][8].
-
Partially Clogged Inlet Frit : Particulate matter from the sample or mobile phase can block the inlet frit of the column, distorting the sample flow and causing peak distortion that may appear as splitting[8][10]. Back-flushing the column may resolve this[10].
-
Sample Solvent Incompatibility : As mentioned for peak broadening, dissolving the sample in a solvent that is much stronger than the mobile phase can lead to significant peak shape distortion, including splitting[8].
-
Co-elution with an Isomer or Related Compound : If the chromatographic conditions are not fully optimized, an isomer or a closely related auxin metabolite might co-elute or partially co-elute, appearing as a split or shouldered peak[8].
Troubleshooting Guides
Guide 1: Addressing Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues in auxin chromatography.
Step 1: Initial Diagnosis
First, determine if the tailing affects a single auxin peak, a few peaks, or all peaks in the chromatogram.
-
All Peaks Tail : This typically points to a physical or system-wide issue, such as a partially blocked column inlet frit, a void in the column, or extra-column band broadening[10].
-
One or a Few Peaks Tail : This suggests a chemical interaction specific to the auxin molecule(s) and the column/mobile phase system[10].
Step 2: Chemical and Methodological Solutions
If specific peaks are tailing, focus on optimizing the chemical environment.
Caption: Troubleshooting workflow for auxin peak tailing.
Experimental Protocol: Optimizing Mobile Phase pH
-
Objective : To suppress the ionization of both the auxin's carboxylic acid group and the column's residual silanol groups to minimize secondary interactions.
-
Initial Assessment : Check the current pH of your mobile phase. For IAA (pKa ≈ 4.75), a pH between 2.5 and 3.0 is generally effective[6][11].
-
Materials :
-
HPLC-grade water
-
HPLC-grade organic solvent (e.g., Acetonitrile or Methanol)
-
Acidifier (e.g., Formic Acid, Trifluoroacetic Acid, or Phosphoric Acid). For LC-MS, volatile modifiers like Formic Acid are required[11].
-
Calibrated pH meter.
-
-
Procedure : a. Prepare the aqueous component of your mobile phase. b. Add the acidifier dropwise while monitoring with a pH meter until the target pH (e.g., 2.7) is reached. A typical concentration is 0.1% (v/v) Formic Acid[11]. c. Sonicate or degas the aqueous phase to remove dissolved gases. d. Mix the aqueous and organic components in the desired ratio. e. Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting the sample.
-
Evaluation : Inject an auxin standard and compare the peak asymmetry factor to the one obtained with the previous mobile phase. An ideal asymmetry factor is close to 1.0[6].
The Effect of pH on Auxin and Silanol Groups
The diagram below illustrates how lowering the mobile phase pH improves peak shape for auxins like IAA.
Caption: Effect of mobile phase pH on auxin-silanol interactions.
Guide 2: Troubleshooting Peak Broadening
This guide outlines steps to identify and fix sources of peak broadening.
Logical Relationships in Peak Broadening
Peak broadening is often caused by dispersion of the analyte band. This can happen before, during, or after the separation on the column.
Caption: Common causes contributing to peak broadening.
Experimental Protocol: Minimizing Extra-Column Volume
-
Objective : To reduce the physical volume through which the separated auxin travels from the column to the detector, thereby minimizing diffusion and peak broadening.
-
Initial Assessment : Inspect your HPLC system. Look at the length and diameter of the tubing connecting the injector, column, and detector. Check for any unnecessary connectors or adapters.
-
Procedure : a. Tubing : Replace any tubing between the column and detector with the shortest possible length of narrow internal diameter (ID) tubing (e.g., 0.12 mm or 0.005"). Ensure the tubing material (e.g., PEEK) is compatible with your mobile phase[6]. b. Fittings : Use appropriate zero-dead-volume fittings to ensure connections are flush and do not create small voids where the sample can diffuse. c. System Configuration : If possible, arrange the instrument modules (e.g., column compartment and detector) to be as close as possible to minimize required tubing length[9].
-
Evaluation : Inject a standard before and after the modifications. A reduction in peak width at half-height indicates a successful reduction in extra-column volume.
Data Summary Tables
For easy reference, the following tables summarize key quantitative parameters for troubleshooting.
Table 1: Recommended Mobile Phase and Column Conditions for Auxin Analysis
| Parameter | Recommended Value/Type | Rationale | Citations |
| Mobile Phase pH | 2.5 - 3.0 | Suppresses ionization of auxins (acidic) and silanol groups. | [6][11] |
| Buffer Concentration (LC-UV) | 10 - 50 mM | Masks residual silanol interactions and maintains stable pH. | [6][7] |
| Buffer Concentration (LC-MS) | < 10 mM | Prevents ion suppression in the mass spectrometer. | [11] |
| Column Type | High-purity, end-capped, or base-deactivated silica (BDS) C18 | Minimizes available silanol groups for secondary interactions. | [4][6][11] |
| Alternative Column | Hybrid silica or polymer-based columns | Offer wider pH stability and reduced silanol activity. | [2][12] |
Table 2: System and Injection Parameter Guidelines
| Parameter | Recommended Value/Type | Rationale | Citations |
| Connecting Tubing ID | 0.12 - 0.17 mm (0.005") | Reduces extra-column volume and band broadening. | [4][6] |
| Sample Solvent | Match initial mobile phase composition or use a weaker solvent. | Ensures proper focusing of the analyte band on the column. | [3][6] |
| Injection Volume | ≤ 5% of column volume | Prevents column overload and peak distortion. | [6] |
| Guard Column / In-line Filter | Recommended | Protects the analytical column from contamination and particulates. | [3][7] |
| Column Temperature | 45 - 50 °C (if optimized) | Can improve peak shape and separation for some auxins, but must be optimized. | [13] |
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. chromtech.com [chromtech.com]
- 5. agilent.com [agilent.com]
- 6. uhplcs.com [uhplcs.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. mdpi.com [mdpi.com]
"protocol for reducing variability in auxin quantification"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in auxin quantification experiments.
Troubleshooting Guides
Variability in auxin quantification can arise from multiple steps in the experimental workflow. The table below outlines common problems, their potential causes, and recommended solutions to ensure accurate and reproducible results.
| Problem | Potential Cause(s) | Solution(s) |
| Low or No Analyte Signal | Degradation of Auxin: Auxins are sensitive to light, high temperatures, and oxidation.[1] | • Work quickly and on ice during sample preparation. • Use amber-colored tubes or wrap tubes in aluminum foil to protect from light. • Add antioxidants (e.g., butylated hydroxytoluene - BHT) to the extraction solvent.[1] • Perform extractions at low temperatures.[1] |
| Inefficient Extraction: The chosen solvent may not be optimal for the tissue type or the specific auxin. | • Methanol (B129727), acetone (B3395972), and isopropanol (B130326) are commonly used extraction solvents.[2] Methanol is popular due to its polarity and ability to penetrate plant cells.[1] • For LC-MS/MS analysis, buffered organic solvents may reduce interfering compounds.[1] | |
| Analyte Loss During Sample Cleanup: Auxins can be lost during solid-phase extraction (SPE) or liquid-liquid extraction steps. | • Optimize the SPE protocol by testing different sorbents and elution solvents. Miniaturized SPE protocols can also be effective.[1] • Ensure complete phase separation during liquid-liquid extraction. | |
| Poor Ionization in Mass Spectrometer: The mobile phase composition or ion source parameters may not be optimal. | • Optimize mobile phase additives (e.g., formic acid, acetic acid) to promote protonation. • Tune ion source parameters (e.g., capillary voltage, gas flow rates, temperature) for the specific analyte.[3] | |
| High Variability Between Replicates | Inconsistent Sample Homogenization: Incomplete or inconsistent grinding of plant tissue leads to variable extraction efficiency. | • Flash-freeze tissue in liquid nitrogen immediately after collection to halt metabolic activity and facilitate grinding.[1][4] • Grind frozen samples to a fine, homogenous powder using a mortar and pestle or a bead beater.[1] |
| Inaccurate Pipetting of Internal Standard: Incorrect addition of the stable isotope-labeled internal standard is a major source of error. | • Use calibrated pipettes and ensure the internal standard is fully dissolved and mixed before adding to the sample. • Add the internal standard as early as possible in the workflow, ideally to the homogenization buffer, to account for losses in all subsequent steps.[5] | |
| Matrix Effects: Co-eluting compounds from the plant extract can suppress or enhance the ionization of the target analyte in the mass spectrometer.[1] | • Improve sample cleanup to remove interfering substances.[1] • Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.[1] • Develop a matrix-matched calibration curve. | |
| Peak Tailing or Splitting in Chromatogram | Column Contamination or Degradation: Buildup of matrix components on the HPLC/UPLC column.[3] | • Use a guard column to protect the analytical column. • Implement a column washing protocol between sample batches. • If the problem persists, replace the column. |
| Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the peak shape of acidic compounds like auxins. | • Ensure the mobile phase pH is appropriate for the chosen column and analyte. For reversed-phase chromatography of auxins, an acidic mobile phase (e.g., with 0.1% formic acid) is typically used. | |
| Retention Time Shifts | Changes in Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase.[3] | • Prepare fresh mobile phase daily and ensure accurate mixing of solvents. • Degas the mobile phase to prevent bubble formation. |
| Column Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention time. | • Use a column oven to maintain a stable temperature throughout the analytical run. | |
| Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection. | • Ensure the column is adequately equilibrated with the initial mobile phase conditions before starting the analytical sequence. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for reducing variability in auxin quantification?
A1: The most critical step is the correct use of a stable isotope-labeled internal standard.[1] Auxins are present in very low concentrations in plant tissues (ppb level), making the analysis susceptible to losses during extraction and purification.[1] An ideal internal standard, such as ¹³C₆-IAA for IAA quantification, is chemically identical to the analyte but has a different mass.[1][4] By adding a known amount of the internal standard to the sample at the very beginning of the extraction process, it experiences the same losses as the endogenous analyte. The ratio of the endogenous analyte to the internal standard is measured by the mass spectrometer, allowing for accurate quantification despite any losses during sample preparation.
Q2: How should I collect and store my plant tissue samples to prevent auxin degradation?
A2: To prevent changes in hormone levels and degradation, it is crucial to work quickly during sample collection.[1] Samples should be flash-frozen in liquid nitrogen immediately upon collection.[1][4] This halts all enzymatic activity and preserves the in vivo auxin profile.[6] For storage, frozen samples should be kept at -80°C until they are processed. Avoid repeated freeze-thaw cycles.
Q3: Which extraction solvent is best for auxins?
A3: The choice of extraction solvent can depend on the specific auxin and the plant matrix. However, methanol, often in an 80% aqueous solution, is a widely used and effective solvent for extracting auxins due to its polarity and ability to penetrate plant tissues.[1][2] Other options include acetone and isopropanol.[1] For LC-MS/MS analysis, some protocols recommend buffered solvents to minimize the extraction of interfering compounds like lipids and pigments.[1] It's important to be aware that primary alcohols like methanol can potentially cause esterification of IAA, so for certain applications, a secondary alcohol like isopropanol may be preferred.[1]
Q4: Do I always need a sample cleanup step after extraction?
A4: While powerful analytical instruments like high-resolution mass spectrometers can sometimes analyze less pure extracts, a sample cleanup step is generally recommended to remove the high amount of interfering substances present in crude plant extracts.[1] These interferences can cause matrix effects, leading to inaccurate quantification.[7] Solid-phase extraction (SPE) is a common and effective cleanup method.[5] Miniaturized SPE protocols using tips are available for high-throughput analysis of small tissue samples.[1]
Q5: What are the advantages of using LC-MS/MS or GC-MS for auxin quantification over other methods like immunoassays or colorimetric assays?
A5: LC-MS/MS and GC-MS are considered the gold standard for auxin quantification due to their high sensitivity, selectivity, and accuracy.[8] These methods can unequivocally identify and quantify specific auxins based on their mass-to-charge ratio and fragmentation patterns.[2] Immunoassays and colorimetric methods, like the Salkowski reagent method, can be useful for screening or for applications where high accuracy is not paramount, but they are more susceptible to cross-reactivity and interference from other compounds in the extract.[9][10]
Experimental Protocols
Protocol: Quantification of Indole-3-Acetic Acid (IAA) by LC-MS/MS
This protocol provides a general framework for the quantification of IAA in plant tissues. Optimization may be required for specific tissue types and instrumentation.
1. Sample Preparation:
-
Harvest approximately 10-50 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen.[1]
-
Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle or using a bead beater.
-
Transfer the frozen powder to a pre-weighed 2 mL microcentrifuge tube.
2. Extraction:
-
Prepare an extraction buffer of 80% methanol in water containing an antioxidant (e.g., 0.1% BHT) and a known concentration of ¹³C₆-IAA internal standard (e.g., 1 ng/µL).
-
Add 1 mL of the cold extraction buffer to the frozen plant tissue.
-
Homogenize thoroughly using a vortex or tissue homogenizer.
-
Incubate on a shaker at 4°C for at least 1 hour in the dark.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new tube.
3. Sample Cleanup (Solid-Phase Extraction - SPE):
-
Use a mixed-mode or reversed-phase SPE cartridge (e.g., C18).
-
Condition the cartridge according to the manufacturer's instructions (typically with methanol followed by water).
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge to remove interfering compounds (e.g., with water or a low percentage of organic solvent).
-
Elute the auxins with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal evaporator.[11]
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate IAA from other compounds (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).
-
MRM Transitions:
-
IAA: Monitor the transition from the precursor ion to a specific product ion.
-
¹³C₆-IAA: Monitor the corresponding transition for the internal standard.
-
-
Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
5. Data Analysis:
-
Integrate the peak areas for both the endogenous IAA and the ¹³C₆-IAA internal standard.
-
Calculate the ratio of the peak area of endogenous IAA to the peak area of ¹³C₆-IAA.
-
Quantify the amount of endogenous IAA in the sample using a calibration curve prepared with known amounts of IAA standard and a constant amount of ¹³C₆-IAA internal standard.
Visualizations
Caption: General workflow for auxin quantification using LC-MS/MS.
Caption: Principle of isotope dilution for accurate auxin quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.uchicago.edu [journals.uchicago.edu]
- 3. zefsci.com [zefsci.com]
- 4. Auxin Analysis | Plant Metabolomics Facility [metabolomics.cfans.umn.edu]
- 5. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.dnagenotek.com [blog.dnagenotek.com]
- 7. What Has Been Seen Cannot Be Unseen—Detecting Auxin In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiellaby LC-MS/MS and the Salkowski Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SPE Sorbent Selection for Indoleacetyl Amino Acids
This guide provides researchers, scientists, and drug development professionals with technical support for selecting the appropriate Solid-Phase Extraction (SPE) sorbent for indoleacetyl amino acids. It includes frequently asked questions, detailed experimental protocols, and troubleshooting advice to address common issues encountered during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of indoleacetyl amino acids to consider for SPE sorbent selection?
A: Indoleacetyl amino acids, which are conjugates of the plant hormone auxin (indole-3-acetic acid), possess distinct chemical properties that guide SPE sorbent choice. The key characteristics are:
-
Anionic Nature: The presence of a carboxylic acid group means these molecules are negatively charged (anionic) at neutral or basic pH. This allows for retention by anion exchange mechanisms.
-
Hydrophobic Character: The indole (B1671886) ring is a non-polar, hydrophobic structure, making it suitable for retention by reversed-phase mechanisms.
-
Polar Functionalities: The amino acid moiety and the carboxyl group add polarity to the molecule.
Therefore, the ideal sorbent will leverage one or more of these properties to separate the target analytes from matrix interferences.
Q2: Which SPE sorbent types are most effective for purifying indoleacetyl amino acids?
A: Based on the properties of these analytes, several types of SPE sorbents are commonly used. The choice depends on the sample matrix and the desired level of cleanup.[1][2][3]
-
Reversed-Phase (RP) Sorbents (e.g., C18, HLB): These non-polar sorbents retain the analytes through hydrophobic interactions with the indole ring.[1][4] They are effective for extracting these compounds from polar (aqueous) matrices.[2][5]
-
Anion Exchange (AX) Sorbents (e.g., Amino [NH2], SAX): These sorbents contain positively charged functional groups that retain the negatively charged carboxyl group of the indoleacetyl amino acids.[3][6] This mechanism is highly selective for acidic compounds. A weak anion exchanger like an amino-propyl phase is often used.[1][4]
-
Mixed-Mode Sorbents (e.g., RP/Anion Exchange): These advanced sorbents combine two retention mechanisms, such as reversed-phase and anion exchange.[7][8][9] This dual functionality provides superior selectivity and allows for more rigorous washing steps, resulting in exceptionally clean extracts from complex matrices like plasma or plant tissue.[8]
-
Polymeric Sorbents (e.g., Polyvinylpolypyrrolidone [PVPP]): PVPP has been shown to be effective in the preliminary purification of indoleacetyl amino acids from plant extracts, likely through a combination of polar and hydrophobic interactions.[10]
Q3: How do I choose the right SPE sorbent for my specific application?
A: The selection process depends on your sample complexity and analytical goals. For a general-purpose cleanup from a relatively simple aqueous matrix, a reversed-phase sorbent like C18 may be sufficient.[1][4] For complex biological samples or when high purity is critical, a mixed-mode sorbent combining reversed-phase and anion exchange offers much greater selectivity.[7][8] The workflow below provides a logical guide for sorbent selection.
Diagram 1: Logical workflow for selecting an SPE sorbent for indoleacetyl amino acids.
Data Presentation
Table 1: Summary of Common SPE Sorbents for Indoleacetyl Amino Acid Analysis
| Sorbent Type | Specific Examples | Primary Retention Mechanism(s) | Typical Application | References |
| Reversed-Phase | C18 (Octadecylsilane), HLB (Hydrophilic-Lipophilic Balanced) | Hydrophobic (van der Waals forces) | Extraction from aqueous samples; general cleanup. | [4],[1] |
| Anion Exchange | Amino (NH2), SAX (Strong Anion Exchange) | Ionic Interaction | Selective isolation of acidic analytes; separation from neutral and basic compounds. | [4],[1],[6] |
| Mixed-Mode | C8/SAX, Polymeric with ion exchange groups | Hydrophobic & Ionic | High-selectivity cleanup of complex matrices (e.g., biological fluids, plant extracts). | [7],[8],[9],[11] |
| Other Polymeric | Polyvinylpolypyrrolidone (PVPP) | Hydrophobic & Polar Interactions | Preliminary cleanup and isolation from plant extracts. | [10] |
Experimental Protocols
Protocol: Two-Step SPE Purification of Indole-3-Acetic Acid (IAA) and its Conjugates
This protocol is adapted from methods developed for high-throughput auxin analysis and is effective for indoleacetyl amino acids.[1][4][12] It utilizes a sequential cleanup with an amino (NH2) resin followed by a second purification step.
Materials:
-
SPE Cartridges: Amino (NH2) resin
-
Solvents: Hexane, Acetonitrile, Ethyl Acetate, Methanol (B129727), 0.2 M Imidazole (B134444) (pH 7.0), Water (distilled or HPLC-grade)
-
Sample Extract: Plant tissue homogenate or other biological fluid, pH adjusted as needed.
Methodology:
Step 1: Conditioning the Amino (NH2) SPE Cartridge
-
Wash the amino cartridge sequentially with one column volume of hexane, acetonitrile, and ethyl acetate.
-
Condition the cartridge with one column volume of 0.2 M imidazole (pH 7.0).
-
Equilibrate the cartridge by washing with three column volumes of distilled water.[13] Do not let the sorbent bed go dry.[14]
Step 2: Sample Loading
-
Ensure the sample extract is at a neutral pH (~7.0) to facilitate the ionization of the carboxylic acid group.
-
Load the sample onto the conditioned cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).[15]
-
At this stage, the ionized indoleacetyl amino acids will be retained by the positively charged amino sorbent. Neutral and basic compounds will pass through.
Step 3: Washing
-
Wash the cartridge with one to two column volumes of distilled water to remove unretained, polar interferences.
-
Follow with a wash of a mild, water-miscible organic solvent (e.g., 5-10% methanol in water) to remove less polar interferences. Note: The strength of the wash solvent must be optimized to avoid premature elution of the target analytes.[16]
Step 4: Elution
-
Elute the retained indoleacetyl amino acids from the amino cartridge by adding a solvent that neutralizes the ionic interaction.
-
A common elution solvent is an acidified organic solvent, such as 2-5% formic acid or acetic acid in methanol or acetonitrile. The acid protonates the carboxyl group, disrupting its ionic bond with the sorbent and allowing it to be eluted.
For even higher purity, the eluate from this first step can be further purified using a second SPE step, such as with a polymethylmethacrylate epoxide (PMME) resin or a reversed-phase C18 cartridge, following the manufacturer's instructions.[1][4]
Troubleshooting Guides
Q: My analyte recovery is low. What are the common causes and solutions?
A: Low recovery is a frequent issue in SPE.[14] Consider the following causes:
| Potential Cause | Recommended Solution(s) |
| Incorrect Sorbent Choice | The sorbent's retention mechanism does not match the analyte's properties. Re-evaluate using the workflow diagram above. If retention is too strong, choose a less retentive sorbent (e.g., C8 instead of C18).[14] |
| Improper Sample pH | For anion exchange, the sample pH must be high enough to ensure the analyte's carboxyl group is negatively charged. For reversed-phase, adjusting the pH to neutralize the analyte can sometimes increase hydrophobic retention.[8][14] |
| Sample Breakthrough | The flow rate during sample loading was too high, or the cartridge was overloaded.[15] Decrease the loading flow rate and ensure the sample mass does not exceed the sorbent's capacity (typically ~5% of the sorbent mass).[2] |
| Incomplete Elution | The elution solvent is too weak to disrupt the sorbent-analyte interaction. Increase the organic strength or acid/base modifier in the elution solvent. Ensure you are using a sufficient volume of elution solvent.[17] |
| Sorbent Bed Drying | The sorbent bed dried out after conditioning and before sample loading, deactivating the functional groups. Re-condition the cartridge and ensure it remains wetted.[14][17] |
Q: My final extract contains significant impurities. How can I improve its cleanliness?
A: If your extract is not clean, the wash step is the primary area for optimization.
-
Strengthen the Wash Solvent: The goal is to use the strongest possible wash solvent that removes interferences without eluting the target analyte.[16] For reversed-phase, gradually increase the percentage of organic solvent in your aqueous wash. For ion exchange, try washing with a mild organic solvent.
-
Add a More Selective Sorbent: If optimizing the wash is insufficient, your initial sorbent may not be selective enough. Switching to a mixed-mode SPE cartridge provides orthogonal retention mechanisms, which can dramatically improve cleanup by allowing for more rigorous and selective washing protocols.[7][8]
Q: I am observing poor reproducibility between my samples. What should I investigate?
A: Poor reproducibility is often caused by inconsistencies in the SPE method execution.[16]
-
Control Flow Rates: Ensure that the flow rates for loading, washing, and elution are slow, consistent, and identical for all samples. A vacuum manifold or positive pressure processor can help maintain consistency. Inconsistent flow can lead to variable retention and elution.[14]
-
Avoid Sorbent Overloading: Ensure the amount of sample loaded is well below the capacity of the sorbent. Overloading leads to sample breakthrough and inconsistent recoveries.[15]
-
Prevent Sorbent Drying: As mentioned for low recovery, allowing the sorbent to dry before sample loading can lead to highly variable results. Ensure the sorbent bed remains submerged in the equilibration solvent until the sample is loaded.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Solid Phase Extraction Explained [scioninstruments.com]
- 4. researchgate.net [researchgate.net]
- 5. Selecting the sorbent for solid phase extraction | Analytics-Shop [analytics-shop.com]
- 6. hawach.com [hawach.com]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. chromtech.com [chromtech.com]
- 10. Isolation of Indole-3-Acetyl Amino Acids using Polyvinylpolypyrrolidone Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hawach.com [hawach.com]
- 12. Auxin Analysis | Plant Metabolomics Facility [metabolomics.cfans.umn.edu]
- 13. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. welch-us.com [welch-us.com]
- 15. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. SPE Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Validation & Comparative
A Comparative Guide to the Validation of LC-MS/MS Methods for Auxin Quantification
The accurate quantification of auxins, a class of phytohormones crucial for plant growth and development, is paramount for researchers in plant biology, agriculture, and environmental science. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this application due to its high sensitivity, selectivity, and specificity.[1][2] This guide provides a comparative overview of validated LC-MS/MS methods for the quantification of auxins, with a focus on indole-3-acetic acid (IAA), offering insights into their performance and the experimental protocols employed.
Comparative Performance of Validated LC-MS/MS Methods
The validation of an analytical method ensures its reliability for its intended purpose.[1] Key performance parameters, as recommended by international guidelines, include linearity, sensitivity (limit of detection and quantification), accuracy, precision, and recovery.[1][3] The following tables summarize the quantitative performance of various validated LC-MS/MS methods for auxin analysis.
Table 1: Linearity and Sensitivity of Validated LC-MS/MS Methods for Auxin (IAA) Quantification
| Linear Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) | Matrix | Reference |
| 0.1 - 100 | >0.99 | 0.05 | 0.1 | Plant Tissue | [1] |
| Not Specified | >0.98 | 0.05 (for ABA) | Not Specified | Tomato | [4] |
| Not Specified | >0.997 | Not Specified | Not Specified | Vegetables, Fruits, Tubers | [2] |
Table 2: Accuracy, Precision, and Recovery of Validated LC-MS/MS Methods for Auxin Quantification
| Analyte | Matrix | Recovery (%) | Precision (RSD%) | Reference |
| Auxins | Vegetables | 81.7 - 96.4 | Not Specified | [2] |
| Auxins | Tubers | 78.9 - 93.2 | Not Specified | [2] |
| Auxins | Fruits | 80.1 - 95.4 | Not Specified | [2] |
| Phytohormones | Tomato | 85 - 95 | Not Specified | [4] |
| Auxins | Chinese Cabbage | 77.5 - 99.8 | <5.0 | [5] |
| Abscisic Acid | Serum | 70.3 | 2.30 (within-run), 12.01 (between-run) | [6] |
Detailed Experimental Protocol for Auxin Quantification by LC-MS/MS
A well-defined experimental protocol is fundamental to achieving reproducible and reliable results.[1] Below is a detailed methodology for the key steps in auxin analysis using LC-MS/MS, synthesized from multiple sources.[1][7][8][9][10]
Sample Preparation
-
Homogenization: Freeze plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.[1][10]
-
Extraction: Extract the homogenized tissue with a cold solvent. A common extraction solvent is 50% acetonitrile (B52724) in water.[10] For improved extraction efficiency, some methods utilize acidic conditions, such as 0.1% formic acid or 1% acetic acid in acetonitrile.[2] The use of an imidazole (B134444) buffered aqueous 2-propanol solution has also been reported.[11]
-
Internal Standard Spiking: Add a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA) to the extraction solvent to correct for matrix effects and variations during sample preparation and analysis.[11][12]
-
Centrifugation: Centrifuge the extract at high speed (e.g., 13,000 x g) at 4°C to pellet cellular debris.[1][9]
-
Purification (Solid-Phase Extraction - SPE):
-
Load the supernatant onto a reversed-phase SPE cartridge (e.g., Oasis HLB).[10]
-
Wash the cartridge to remove interfering compounds.
-
Elute the auxins with a suitable solvent, such as methanol (B129727).
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 50:50 methanol-water).[1][4]
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used for separation.[1]
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B) is typically employed.[1][9]
-
Flow Rate: A standard flow rate is 0.3 mL/min.[1]
-
Injection Volume: Typically 5-10 µL.[1]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) is used in either positive or negative mode, depending on the target analytes.[1]
-
Scan Type: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification due to its high selectivity and sensitivity.[1][4]
-
Ion Transitions: For each analyte and internal standard, specific precursor-to-product ion transitions (MRM transitions) are monitored.[1]
-
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental process, the following diagrams illustrate the key steps in the LC-MS/MS method validation for auxin quantification.
Caption: Workflow for LC-MS/MS method validation of auxin quantification.
Caption: Simplified diagram of the core auxin signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 3. resolian.com [resolian.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]
- 10. Quantification of plant hormones by standard addition method [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Comparative LC-MS/MS-based profiling of phytohormones: a unified analytical approach across diverse plant matrices [frontiersin.org]
A Head-to-Head Comparison: N-(3-Indolylacetyl)-L-alanine-d4 vs. 13C6-IAA as Internal Standards for Auxin Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of indole-3-acetic acid (IAA), the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison of two commonly utilized stable isotope-labeled internal standards: N-(3-Indolylacetyl)-L-alanine-d4 and 13C6-Indole-3-acetic acid (13C6-IAA).
The gold standard for the quantitative analysis of small molecules like IAA in complex biological matrices is liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard that is added to the sample at the beginning of the workflow is crucial to correct for analyte loss during sample preparation and for variations in instrument response. An ideal internal standard should exhibit identical chemical and physical properties to the analyte of interest, ensuring it behaves similarly throughout the analytical process.
This guide will delve into the key performance characteristics of this compound and 13C6-IAA, supported by established principles of stable isotope dilution analysis. While direct comparative experimental data for this compound is limited in publicly available literature, its performance can be inferred based on the well-documented behavior of deuterated compounds and its structural characteristics relative to IAA.
Performance Characteristics at a Glance
The selection of an internal standard can significantly influence the quality of quantitative data. Key performance metrics include chromatographic co-elution with the analyte, isotopic stability, and the potential for matrix effects.
| Feature | This compound | 13C6-IAA | Rationale & Implications for IAA Analysis |
| Structural Similarity to IAA | Moderate | High | 13C6-IAA is structurally identical to IAA, differing only in the mass of carbon isotopes in the benzene (B151609) ring. This compound is a conjugate of IAA with deuterated alanine (B10760859), resulting in different chemical properties. |
| Chromatographic Co-elution | Potential for separation | Excellent | Due to the addition of the alanine group and the deuterium (B1214612) isotopes, this compound may not perfectly co-elute with IAA, which can lead to quantification errors if matrix effects vary across the elution profile. 13C6-IAA has been shown to have chromatographic properties identical to that of the unlabeled compound, ensuring perfect co-elution.[1][2] |
| Isotopic Stability | Good to Moderate | Excellent | Deuterium labels (d4) on the alanine moiety are generally stable. However, deuterium atoms can sometimes be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, especially under certain pH or temperature conditions. 13C atoms are integrated into the carbon backbone of the IAA molecule, making them highly stable and not susceptible to exchange.[1][2] |
| Matrix Effects | Potential for differential effects | Minimized | As it may not co-elute perfectly, this compound might experience different ion suppression or enhancement effects from the matrix compared to IAA. Because 13C6-IAA co-elutes perfectly with IAA, it is subjected to the exact same matrix effects, allowing for more accurate correction. |
| Commercial Availability | Available from specialty suppliers | Widely available | 13C6-IAA is a more commonly used and widely available internal standard for IAA analysis. |
Experimental Considerations and Protocols
The accurate quantification of IAA requires a robust and validated analytical method. Below is a typical experimental protocol for the analysis of IAA in plant tissues using a stable isotope-labeled internal standard.
Sample Preparation
-
Homogenization: Weigh 50-100 mg of frozen plant tissue and homogenize in a suitable extraction solvent (e.g., 2-propanol/water/concentrated HCl) using a bead beater or mortar and pestle.
-
Internal Standard Spiking: Add a known amount of the internal standard (13C6-IAA or this compound) to the homogenate.
-
Extraction: Shake the mixture for 30 minutes at 4°C.
-
Phase Separation: Add dichloromethane (B109758) and shake for another 30 minutes at 4°C. Centrifuge to separate the phases.
-
Solvent Evaporation: Transfer the lower organic phase to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol (B129727)/water mixture) for LC-MS analysis.
LC-MS/MS Parameters
-
Chromatography: Reversed-phase liquid chromatography is typically used for the separation of IAA.
-
Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly employed.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) or methanol with 0.1% formic acid (B).
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for selective and sensitive quantification.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
MRM Transitions:
-
IAA: Monitor the transition from the precursor ion (e.g., m/z 176.07 in positive mode) to a specific product ion (e.g., m/z 130.06).
-
13C6-IAA: Monitor the transition from the 13C-labeled precursor ion (e.g., m/z 182.09) to its corresponding product ion (e.g., m/z 136.08).
-
This compound: The specific transitions would need to be determined, but would involve the deuterated precursor ion and a characteristic product ion.
-
-
Visualizing the Comparison
To better understand the structural differences and the analytical workflow, the following diagrams are provided.
Caption: Structural relationship between IAA and the internal standards.
Caption: General workflow for quantitative analysis using an internal standard.
Conclusion and Recommendation
For the highly accurate and precise quantification of indole-3-acetic acid, 13C6-IAA is the demonstrably superior internal standard when compared to this compound. The key advantages of 13C6-IAA are its identical chemical structure and chromatographic behavior to the native analyte, which ensures the most effective compensation for matrix effects and variability throughout the analytical workflow.[1][2]
While this compound can be used as an internal standard, its structural difference from IAA introduces a higher risk of analytical error. The potential for chromatographic separation from IAA means that the two compounds may not experience the same degree of ion suppression or enhancement, which can compromise the accuracy of the final quantitative result. Therefore, for researchers, scientists, and drug development professionals seeking the highest level of confidence in their IAA quantification, the use of 13C6-IAA is strongly recommended.
References
The Gold Standard: A Comparative Guide to the Accuracy and Precision of Deuterated Standards in Metabolomics
For researchers, scientists, and drug development professionals navigating the intricate world of metabolomics, the quest for accurate and precise quantification of metabolites is paramount. The choice of internal standard is a critical decision that significantly influences the quality and reliability of experimental data. This guide provides an objective comparison of deuterated internal standards with other common alternatives, supported by experimental data, to illuminate the path toward robust and reproducible metabolomic analyses.
In mass spectrometry-based metabolomics, the use of an internal standard is essential to correct for analytical variability that can arise during sample preparation, chromatographic separation, and detection. An ideal internal standard co-elutes with the analyte of interest and experiences identical analytical variations, thereby providing a reliable reference for quantification. Among the various types of internal standards, stable isotope-labeled standards, particularly deuterated standards, are widely regarded as the gold standard due to their close physicochemical resemblance to their non-labeled counterparts.[1]
Performance Under the Microscope: Deuterated vs. The Alternatives
The superiority of deuterated standards lies in their chemical and physical similarity to the analyte. By replacing hydrogen atoms with deuterium (B1214612), the molecule's structure, polarity, and chromatographic retention time remain nearly identical to the endogenous metabolite.[1] This ensures that both the analyte and the standard are affected similarly by matrix effects, extraction inconsistencies, and instrument variability.
However, deuterated standards are not without their limitations. Potential issues include the "isotope effect," which can cause a slight chromatographic shift between the deuterated standard and the native analyte, and the possibility of hydrogen/deuterium (H/D) exchange under certain conditions.[2] Carbon-13 (¹³C) labeled standards, while often more expensive, can overcome some of these limitations as they tend to co-elute perfectly with the analyte and are not susceptible to exchange.[3] Non-deuterated standards, or structural analogs, are another alternative but often fail to adequately compensate for analytical variability due to their different chemical structures.
Quantitative Data Summary
The following tables summarize the performance of deuterated standards in comparison to ¹³C-labeled and non-deuterated (analog) internal standards across key performance metrics.
Table 1: Comparison of Internal Standard Performance in the Quantification of Testosterone [3][4]
| Internal Standard Type | Mean Bias (%) | Coefficient of Variation (%CV) | Key Observation |
| Testosterone-d2 | Target | --- | Considered the reference method in the study. |
| Testosterone-d5 | Lower results observed | --- | Showed significant bias compared to the d2 standard. |
| Testosterone-¹³C₃ | Closer to d2 target | --- | Performed better than the d5 standard but still showed some bias. |
Table 2: General Performance Comparison of Internal Standard Types [2][5]
| Feature | Deuterated (²H) Standard | ¹³C-Labeled Standard | Non-Deuterated (Analog) Standard |
| Chromatographic Co-elution | Generally good, but can exhibit a slight retention time shift (isotope effect). | Excellent, typically co-elutes perfectly with the analyte. | Variable, often does not co-elute with the analyte. |
| Matrix Effect Compensation | Good, but can be compromised by chromatographic shifts. | Excellent, provides the most accurate compensation. | Poor, does not experience the same matrix effects as the analyte. |
| Isotopic Stability | Generally stable, but can be prone to H/D exchange in certain molecules and conditions. | Highly stable, not susceptible to exchange. | Not applicable. |
| Accuracy & Precision | High, but can be affected by isotopic effects. | Very high, considered the most accurate and precise. | Lower, prone to significant inaccuracies. |
| Cost | Generally lower than ¹³C-labeled standards. | Generally higher due to more complex synthesis. | Can be lower, but depends on the availability of a suitable analog. |
Experimental Protocols
To provide a practical understanding of how these standards are employed, detailed methodologies for key experiments are outlined below.
Experimental Protocol 1: Quantification of Steroid Hormones in Serum using LC-MS/MS
This protocol describes a method for the simultaneous quantification of multiple steroid hormones in human serum.[6]
1. Sample Preparation:
-
To 250 µL of serum, add an internal standard mixture containing deuterated analogs of the target steroid hormones.
-
Perform protein precipitation by adding an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-product ion transitions for each analyte and its deuterated internal standard.
-
3. Data Analysis:
-
Integrate the peak areas for each analyte and its corresponding deuterated internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the concentration of each steroid hormone using a calibration curve prepared with known concentrations of standards and their deuterated internal standards.
Experimental Protocol 2: Metabolic Flux Analysis of Glycolysis using Deuterated Glucose
This protocol outlines a method to trace the metabolic fate of glucose through glycolysis using a deuterated glucose tracer.[1]
1. Cell Culture and Labeling:
-
Culture cells of interest to the desired confluency.
-
Replace the standard culture medium with a medium containing a known concentration of a deuterated glucose tracer (e.g., [6,6-²H₂]-glucose).
-
Incubate the cells for a defined period to allow for the uptake and metabolism of the labeled glucose.
2. Metabolite Extraction:
-
Rapidly quench metabolic activity by washing the cells with ice-cold saline.
-
Lyse the cells and extract the intracellular metabolites using a cold solvent mixture (e.g., methanol:water:chloroform).
-
Separate the polar and non-polar phases by centrifugation.
-
Collect the polar phase containing the glycolytic intermediates.
3. LC-MS/MS Analysis:
-
Analyze the polar extract using an LC-MS/MS method optimized for the separation and detection of glycolytic intermediates.
-
Monitor for the incorporation of deuterium into the various metabolites of the glycolytic pathway.
4. Data Analysis:
-
Determine the mass isotopologue distribution for each glycolytic intermediate.
-
Use this data to calculate the metabolic flux through the glycolytic pathway, providing insights into the rate of glucose consumption and lactate (B86563) production.
Visualizing Workflows and Pathways
To further clarify the experimental processes and the biological context, the following diagrams are provided.
References
- 1. Protocol to quantitatively assess glycolysis and related carbon metabolic fluxes using stable isotope tracing in Crabtree-positive yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantification of multiple steroid hormones in serum and human breast cancer tissue by liquid chromatography-tandem mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to quantitatively assess glycolysis and related carbon metabolic fluxes using stable isotope tracing in Crabtree-positive yeasts - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Auxin Analysis Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of auxin, a pivotal plant hormone, is critical for understanding plant development, growth, and responses to environmental stimuli. This guide provides an objective comparison of common auxin analysis techniques, supported by performance data and detailed experimental protocols to aid in the selection of the most appropriate method for your research needs.
The quantification of indole-3-acetic acid (IAA), the most abundant natural auxin, presents a significant analytical challenge due to its low concentrations in plant tissues and the presence of interfering compounds. This guide focuses on the cross-validation of three widely used techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and the Avena coleoptile bioassay.
Comparative Analysis of Auxin Quantification Methods
The choice of an analytical method depends on the specific research question, required sensitivity, sample throughput, and available resources. Physicochemical methods like LC-MS/MS offer high sensitivity and specificity, while immunoassays such as ELISA provide a high-throughput and cost-effective alternative. Bioassays, though less specific, measure the biological activity of auxins.
Data Presentation: Performance Metrics
The following table summarizes key quantitative performance metrics for LC-MS/MS and a commercial ELISA kit for IAA analysis. This allows for a direct comparison of their analytical capabilities.
| Parameter | LC-MS/MS | Competitive ELISA Kit |
| Analyte | Indole-3-acetic acid (IAA) | Indole-3-acetic acid (IAA) |
| Linear Range | 0.1 - 100 ng/mL | 15 - 500 fmol |
| Limit of Detection (LOD) | 0.05 ng/mL | 12.25 pg (7 fmol) |
| Limit of Quantification (LOQ) | 0.1 ng/mL | Not specified |
| Correlation Coefficient (R²) | >0.99 | Not applicable |
| Intra-assay Variability | Not specified | 3.6% |
| Inter-assay Variability | Not specified | 4.3% |
| Cross-reactivity | High specificity | Skatole: 3.3% |
| Reference | [1] | [2] |
Visualizing Key Processes in Auxin Analysis
To better illustrate the concepts and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Canonical auxin signaling pathway.
Caption: General experimental workflow for auxin analysis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for LC-MS/MS-based auxin quantification, a competitive ELISA, and the classic Avena coleoptile bioassay.
Protocol 1: LC-MS/MS for IAA Quantification in Plant Tissue
This protocol is adapted for the sensitive quantification of IAA from small amounts of plant tissue.[1][3]
1. Sample Preparation and Extraction:
-
Flash-freeze 10-50 mg of plant tissue in liquid nitrogen and grind to a fine powder.
-
To the frozen powder, add 1 mL of cold extraction buffer (-20°C; 2-propanol/H₂O/concentrated HCl, 2:1:0.002, v/v/v).
-
Add an appropriate amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA) for accurate quantification.
-
Shake for 30 minutes at 4°C.
-
Add 1 mL of dichloromethane (B109758) and shake for another 30 minutes at 4°C.
-
Centrifuge at 13,000 x g for 5 minutes at 4°C.
-
Transfer the lower organic phase to a new tube and evaporate to dryness under a stream of nitrogen or using a centrifugal evaporator.
2. Solid-Phase Extraction (SPE) Purification:
-
Condition a C18 SPE cartridge (e.g., 30 mg) with 1 mL of methanol (B129727) followed by 1 mL of water.[4]
-
Re-dissolve the dried extract in 250 µL of 1 M formic acid and load it onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elute the auxins with 1 mL of 80% methanol.
-
Evaporate the eluate to dryness.
3. LC-MS/MS Analysis:
-
Reconstitute the dried sample in 50-100 µL of the initial mobile phase (e.g., 5% acetonitrile (B52724) in water with 0.1% formic acid).
-
Inject 5-10 µL of the sample into the LC-MS/MS system.
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI), typically in positive mode for IAA.
-
Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both native IAA and the internal standard.
-
Protocol 2: Competitive ELISA for IAA
This protocol outlines the general steps for a competitive ELISA based on a commercial kit.[2]
1. Sample Preparation:
-
Extract IAA from plant tissue as described in the LC-MS/MS protocol (steps 1.1-1.4).
-
Purify the extract using SPE as described above (steps 2.1-2.5).
-
For some plant tissues, methylation of the sample with diazomethane (B1218177) may be required before analysis.[2]
-
Re-dissolve the purified, dried sample in the provided assay buffer (e.g., Tris-buffered saline).
2. ELISA Procedure:
-
Prepare a standard curve using the provided IAA standards.
-
Add 50 µL of the standards and prepared samples to the wells of the antibody-coated microplate.
-
Add a known amount of enzyme-conjugated IAA (tracer) to each well.
-
Incubate for a specified time (e.g., 1-2 hours) at room temperature to allow competitive binding between the sample/standard IAA and the tracer for the antibody binding sites.
-
Wash the plate several times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate in the dark. The enzyme on the bound tracer will convert the substrate to a colored product.
-
Stop the reaction by adding a stop solution.
-
Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the concentration of IAA in the sample.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the IAA standards.
-
Determine the concentration of IAA in the samples by interpolating their absorbance values on the standard curve.
Protocol 3: Avena Coleoptile Curvature Bioassay
This classic bioassay measures the biological activity of auxin by observing the curvature of oat coleoptiles.[5][6]
1. Plant Material Preparation:
-
Germinate oat (Avena sativa) grains in complete darkness for 2-3 days.
-
Expose the seedlings to a short period of red light (e.g., 2-4 hours) to inhibit mesocotyl elongation.[5]
-
Continue to grow in darkness until the coleoptiles are 2-3 cm long.
2. Coleoptile Preparation:
-
Select straight coleoptiles and decapitate the apical 1 mm to remove the endogenous auxin source.
-
After about 3 hours, perform a second decapitation (about 4 mm) to remove any regenerated tip.[5]
-
Gently pull the primary leaf to break its connection at the base.
3. Assay Procedure:
-
Prepare agar (B569324) blocks (e.g., 1 mm³) containing known concentrations of IAA (for a standard curve) and the test samples.
-
Place an agar block asymmetrically on one side of the cut surface of the decapitated coleoptile. The projecting primary leaf can provide support.[5]
-
Incubate the coleoptiles in a dark, humid environment for 90-120 minutes.
-
The unilateral application of auxin will cause the cells on that side to elongate more, resulting in a curvature of the coleoptile.
-
Measure the angle of curvature. This can be done by taking a shadowgraph of the coleoptiles and measuring the angle.
4. Data Analysis:
-
Create a standard curve by plotting the angle of curvature against the logarithm of the IAA concentration of the standard agar blocks.
-
Determine the auxin activity in the test samples by comparing their induced curvature to the standard curve.
Conclusion
The selection of an appropriate auxin analysis technique is a critical step in plant science research. LC-MS/MS stands out for its high sensitivity, specificity, and ability to quantify multiple auxin species simultaneously, making it the gold standard for detailed quantitative studies.[7] ELISA offers a high-throughput and less instrument-intensive alternative, suitable for screening large numbers of samples, although with potentially lower specificity. The Avena coleoptile bioassay, while historically significant and still useful for determining biological activity, lacks the specificity and precision of modern analytical methods. By understanding the principles, performance characteristics, and protocols of each technique, researchers can make informed decisions to achieve reliable and accurate quantification of auxins in their experimental systems.
References
- 1. benchchem.com [benchchem.com]
- 2. Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography-high resolution mass spectrometry (LC-HRMS) analysis of Auxin Metabolites in Arabidop... [protocols.io]
- 4. biologydiscussion.com [biologydiscussion.com]
- 5. The Avena curvature is used for bioassay of 1 Ethylene class 9 biology CBSE [vedantu.com]
- 6. Frontiers | Comparative LC-MS/MS-based profiling of phytohormones: a unified analytical approach across diverse plant matrices [frontiersin.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Auxin Extraction Protocols for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of auxins, a class of critical plant hormones, is paramount. The choice of extraction protocol can significantly impact the yield, purity, and ultimately, the reliability of experimental data. This guide provides a comparative analysis of common auxin extraction methodologies, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
The most abundant and physiologically active auxin is indole-3-acetic acid (IAA). Its accurate measurement is crucial for understanding plant growth, development, and responses to environmental stimuli.[1] However, the low concentrations of auxins in plant tissues and the presence of interfering compounds make their extraction and quantification challenging.[1]
Comparative Analysis of Auxin Extraction Protocols
The selection of an appropriate auxin extraction protocol is dependent on the specific research question, the plant tissue being analyzed, and the available analytical instrumentation. Below is a summary of commonly used methods with their respective advantages and disadvantages.
| Protocol | Extraction Principle | Typical Solvents/Materials | Analytical Technique | Advantages | Disadvantages |
| Solvent Extraction | Partitioning of auxins into an organic solvent. | Methanol, Ethanol, Acetone, Diethyl ether.[2][3] | HPLC, GC-MS, LC-MS/MS | Simple, inexpensive, and widely applicable. | Co-extraction of interfering compounds, potential for auxin degradation, and esterification with alcohol solvents.[3] |
| Solid-Phase Extraction (SPE) | Adsorption of auxins onto a solid sorbent, followed by elution. | Amino (NH2) and polymethylmethacrylate (PMME) resins.[1][4][5] | GC-MS, LC-MS/MS | High selectivity, cleaner extracts, reduced solvent consumption, and suitable for automation.[6] | Higher cost of consumables (SPE cartridges). |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Rapid partitioning of auxins into a small volume of extraction solvent dispersed in the aqueous sample. | Chloroform (extraction solvent), Acetone (disperser solvent). | HPLC-FLD | Fast, simple, low solvent consumption, and high enrichment factor. | Requires careful optimization of solvent and disperser choice. |
Experimental Protocols
Below are detailed methodologies for key experimental procedures cited in the comparison.
High-Throughput Auxin Extraction using Solid-Phase Extraction (SPE) Coupled with GC-MS/MS
This protocol is adapted from established high-throughput methods and is suitable for the quantification of IAA and its precursors from small amounts of plant tissue (5-10 mg fresh weight).[1]
1. Sample Preparation and Homogenization:
-
Harvest plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.
-
Add a known amount of a stable isotope-labeled internal standard (e.g., [¹³C₆]IAA) to the frozen tissue.[1][6] This is critical for accurate quantification by correcting for sample loss during extraction and analysis.
-
Homogenize the tissue in a suitable buffer.
2. Solid-Phase Extraction (SPE):
-
Step 1: Amino (NH₂) Resin Purification:
-
Condition an amino-functionalized SPE cartridge.
-
Load the homogenized plant extract onto the cartridge. At neutral pH, ionized organic acids like IAA are retained, while other compounds are washed through.
-
-
Step 2: Polymethylmethacrylate (PMME) Resin Purification:
-
Elute the auxins from the amino resin.
-
Load the eluate onto a PMME SPE cartridge for further purification.
-
-
Step 3: Elution:
-
Elute the purified auxins from the PMME resin using an appropriate solvent.
-
3. Derivatization:
-
Evaporate the solvent from the eluate.
-
Derivatize the auxin extract, for example, using diazomethane (B1218177) for methylation.[1][6] Derivatization increases the volatility and thermal stability of auxins, making them amenable to GC-MS analysis.
4. GC-MS/MS Analysis:
-
Analyze the derivatized sample using a gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).
-
Quantify the endogenous auxin levels by comparing the signal of the analyte to that of the internal standard.
Visualizing Key Processes in Auxin Research
To better understand the biological context and experimental procedures, the following diagrams illustrate the auxin signaling pathway and a typical extraction workflow.
References
- 1. Auxin Analysis | Plant Metabolomics Facility [metabolomics.cfans.umn.edu]
- 2. journals.uchicago.edu [journals.uchicago.edu]
- 3. researchgate.net [researchgate.net]
- 4. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A high-throughput method for the quantitative analysis of auxins - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Plant Hormone Quantification: A Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for plant hormone quantification, with a focus on inter-laboratory performance and the use of validated analytical techniques. Accurate and reproducible measurement of phytohormones is critical for understanding their roles in plant development, stress responses, and for the development of novel agricultural and therapeutic products.
Data Presentation: Inter-laboratory Performance of a Validated LC-MS/MS Method
The following tables summarize the quantitative data from a collaborative study validating a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of six major phytohormones in Arabidopsis thaliana.[1] The study assessed the method's performance within and between laboratories to establish its reproducibility.
Table 1: Intra- and Inter-laboratory Repeatability and Reproducibility [1]
This table presents the precision of the method, expressed as the percentage of error and standard deviation (%RSD), for quality control (QC) samples at low, medium, and high concentrations.
| Phytohormone | QC Level | Repeatability (% Error ± SD) | Within-Laboratory Reproducibility (% Error ± SD) | Inter-Laboratory Reproducibility (% Error ± SD) |
| ABA | Low | 3.2 ± 3.4 | 4.5 ± 4.1 | 5.1 ± 5.5 |
| Medium | 2.1 ± 2.5 | 3.1 ± 3.6 | 3.9 ± 4.2 | |
| High | 1.8 ± 2.1 | 2.5 ± 2.9 | 3.1 ± 3.5 | |
| IAA | Low | 4.1 ± 4.8 | 5.2 ± 5.9 | 6.3 ± 7.1 |
| Medium | 2.9 ± 3.3 | 3.8 ± 4.2 | 4.5 ± 5.1 | |
| High | 2.2 ± 2.6 | 3.1 ± 3.5 | 3.8 ± 4.3 | |
| JA-Ile | Low | 5.3 ± 6.1 | 6.5 ± 7.4 | 7.8 ± 8.9 |
| Medium | 3.9 ± 4.5 | 4.9 ± 5.6 | 5.9 ± 6.7 | |
| High | 3.1 ± 3.6 | 4.0 ± 4.6 | 4.8 ± 5.5 | |
| SA | Low | 3.8 ± 4.3 | 4.9 ± 5.5 | 5.8 ± 6.6 |
| Medium | 2.7 ± 3.1 | 3.6 ± 4.0 | 4.3 ± 4.9 | |
| High | 2.0 ± 2.4 | 2.8 ± 3.2 | 3.4 ± 3.9 | |
| JA | Low | 4.5 ± 5.2 | 5.7 ± 6.5 | 6.9 ± 7.8 |
| Medium | 3.2 ± 3.7 | 4.2 ± 4.8 | 5.1 ± 5.8 | |
| High | 2.5 ± 2.9 | 3.4 ± 3.9 | 4.1 ± 4.7 | |
| OPDA | Low | 6.1 ± 7.0 | 7.5 ± 8.5 | 9.0 ± 10.2 |
| Medium | 4.8 ± 5.5 | 5.9 ± 6.7 | 7.1 ± 8.1 | |
| High | 3.9 ± 4.5 | 4.8 ± 5.5 | 5.8 ± 6.6 |
Data sourced from Florez-James et al. (2014).[1] The low error and standard deviation (<10%) in the inter-laboratory assessment demonstrate the method's precision and accuracy, indicating its suitability for generating comparable data across different laboratories.[1]
Table 2: Influence of Plant Matrix on Phytohormone Quantification [1]
Matrix effects can significantly impact the accuracy of mass spectrometry-based quantification. This table shows the percentage of signal suppression or enhancement for each phytohormone when measured in a plant matrix compared to a pure solvent.
| Phytohormone | Matrix Effect (%) |
| JA | +7 |
| ABA | +11 |
| SA | +46 |
| JA-Ile | -25 |
| IAA | -31 |
| OPDA | -87 |
Data sourced from Florez-James et al. (2014).[1] These results highlight the critical need to use matrix-matched calibration curves for accurate quantification, as the presence of other compounds in the plant extract can significantly influence the analyte's signal.[1]
Experimental Protocols
The successful quantification of plant hormones relies on robust and well-documented experimental procedures. While mass spectrometry-based methods, particularly LC-MS/MS, are considered the gold standard for their high sensitivity and specificity, the overall workflow from sample preparation to data analysis is crucial for obtaining reliable results.[1]
A. Validated LC-MS/MS Method for Six Phytohormones [1]
This protocol is based on the inter-laboratory validated method described by Florez-James et al. (2014).
-
Plant Material: 100 ± 1 mg of frozen and ground Arabidopsis thaliana or Citrus sinensis tissue.
-
Extraction:
-
Add 1.0 mL of a methanol (B129727):water solution (7:3, v/v) to the frozen plant tissue.
-
Spike the samples with internal standards (deuterated analogues of the target phytohormones).
-
Shake the mixture for 30 minutes.
-
Centrifuge at 16,000 x g and 4°C for 5 minutes.
-
Transfer the supernatant to a new tube and dry it using a speed vacuum concentrator.
-
Re-dissolve the dried extract in 100 µL of methanol.
-
Vortex and centrifuge at 16,000 x g and 4°C for 10 minutes.
-
Analyze the supernatant by HPLC-MS/MS.
-
-
HPLC-MS/MS Analysis:
-
HPLC System: Agilent 1100 HPLC system.
-
Mass Spectrometer: LTQ Orbitrap mass spectrometer.
-
Column: Luna Phenyl-Hexyl column (150 × 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of 0.05% formic acid in water (A) and 0.05% formic acid in methanol (B).
-
Ionization: Electrospray ionization (ESI) in both positive and negative ion modes.
-
B. General Considerations for Plant Hormone Analysis
Several analytical techniques are employed for plant hormone quantification, each with its own advantages and limitations.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique, often requiring derivatization of the analytes to increase their volatility. It has been widely used for the analysis of various plant hormones.
-
High-Performance Liquid Chromatography (HPLC): Often coupled with UV or fluorescence detectors, HPLC is a versatile separation technique. However, its sensitivity and specificity may be lower compared to mass spectrometry-based methods.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput and cost-effective method suitable for screening large numbers of samples. However, it can be prone to cross-reactivity and may have lower precision than chromatographic methods.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the method of choice for targeted plant hormone analysis due to its high sensitivity, selectivity, and accuracy. It allows for the simultaneous quantification of multiple hormones in a single run.
Mandatory Visualizations
Experimental Workflow for Plant Hormone Quantification
Simplified Jasmonic Acid (JA) Signaling Pathway
Simplified Abscisic Acid (ABA) Signaling Pathway
Simplified Auxin (IAA) Signaling Pathway
References
Navigating the Nuances of Quantification: A Guide to the Limitations of Deuterated Internal Standards
A comparative analysis for researchers in drug development and the analytical sciences.
The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of accurate quantitative analysis in mass spectrometry. Among these, deuterated standards (²H or D) are widely employed due to their cost-effectiveness and accessibility. However, a growing body of evidence highlights inherent limitations that can compromise data integrity. This guide provides an objective comparison of deuterated internal standards against alternatives, primarily carbon-13 (¹³C) labeled standards, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their analytical assays.
The Ideal vs. The Reality of Isotope Labeling
An ideal internal standard (IS) should be chemically identical to the analyte, differing only in mass, to ensure it behaves identically during sample preparation, chromatography, and ionization. This co-elution and identical behavior allow it to perfectly compensate for variations in the analytical process. While deuterated standards are often used with this assumption, the physicochemical differences between hydrogen and deuterium (B1214612) can lead to significant deviations from this ideal behavior. In contrast, ¹³C-labeled standards, where a carbon atom is replaced, adhere more closely to this ideal, making them a superior, albeit often more expensive, choice for many applications[1][2][3][4].
Key Performance Limitations of Deuterated Standards
The primary drawbacks of using deuterated internal standards stem from the "deuterium isotope effect," where the increased mass of deuterium alters the physicochemical properties of the molecule. This can manifest in several critical ways during analysis.
The Chromatographic Isotope Effect (CIE)
One of the most significant limitations is the potential for a chromatographic retention time shift between the deuterated standard and the native analyte[5][6][7]. In reversed-phase liquid chromatography (LC), deuterated compounds are often slightly less lipophilic and may elute earlier than their non-deuterated counterparts[3]. This separation, even if minor, means the analyte and the internal standard can enter the mass spectrometer ion source at different times, subjecting them to different degrees of matrix effects (ion suppression or enhancement). This differential effect undermines the fundamental purpose of the internal standard, potentially leading to significant quantification errors, with some studies noting errors as high as 40%[2][5][8].
Isotopic Instability and H/D Back-Exchange
Deuterium labels are not always stable. If the deuterium atoms are located on exchangeable sites, such as heteroatoms (-OH, -NH) or carbons adjacent to carbonyl groups, they can be replaced by protons from the sample matrix or solvent[2][9][10]. This phenomenon, known as back-exchange, compromises the integrity of the standard by reducing its concentration and artificially increasing the signal of the unlabeled analyte, leading to inaccurate measurements[10][11]. Carbon-13 labels, being part of the molecule's stable carbon backbone, are not susceptible to this issue[5][9].
Altered Fragmentation Patterns and Metabolic Switching
The presence of deuterium can sometimes alter the fragmentation pattern of a molecule within the mass spectrometer, which can be a limitation if the chosen multiple reaction monitoring (MRM) transition for the standard is not analogous to the analyte's[5][9]. Furthermore, in drug metabolism studies, the stronger carbon-deuterium bond can slow down enzymatic cleavage at the labeled site. This can shift metabolism towards alternative pathways, a phenomenon known as "metabolic switching," which may lead to an inaccurate representation of the drug's metabolic profile.
Comparative Performance: Deuterated vs. ¹³C-Labeled Standards
The following table summarizes the key performance differences between deuterated and ¹³C-labeled internal standards based on the limitations discussed.
| Performance Parameter | Deuterated (²H) Internal Standard | ¹³C-Labeled Internal Standard | Rationale & Implication for Analysis |
| Chromatographic Co-elution | Often exhibits a retention time shift, eluting slightly earlier than the analyte[3][5]. | Typically co-elutes perfectly with the analyte[5][7]. | The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects, which can vary across a chromatographic peak[5]. |
| Isotopic Stability | Susceptible to H/D back-exchange, especially at labile positions, compromising standard integrity[5][10]. | Highly stable with no risk of isotopic exchange during sample preparation or analysis[5][9]. | The stability of the ¹³C label ensures the integrity of the internal standard throughout the entire analytical workflow. |
| Correction for Matrix Effects | The chromatographic shift can lead to differential ion suppression or enhancement, compromising accurate quantification[5][12][13]. | Excellent at correcting for matrix effects due to identical elution profiles with the analyte[5]. | ¹³C-IS is the superior choice for complex biological matrices where significant matrix effects are expected. |
| Accuracy & Precision | Can lead to inaccuracies. One study on testosterone (B1683101) showed results with D5-testosterone were lower than the target D2-testosterone reference[8][14]. | Generally demonstrates improved accuracy and precision. In the same testosterone study, ¹³C-testosterone results were closer to the target than D5[8][14]. | The closer physicochemical properties of ¹³C-IS to the analyte result in more reliable and reproducible quantification. |
| Cost & Availability | Generally less expensive and more widely available[4][9]. | Typically more expensive due to more complex synthesis[4][9]. | Budgetary constraints may favor deuterated standards, but this must be weighed against the potential for compromised data quality. |
Visualizing the Workflow and Its Challenges
To better understand the practical implications of these limitations, the following diagrams illustrate a typical analytical workflow and the critical issue of the chromatographic isotope effect.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Testosterone measurement by liquid chromatography tandem mass spectrometry: the importance of internal standard choice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Liquid chromatography-tandem mass spectrometry assay for human serum testosterone and trideuterated testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Isotopic Purity of N-(3-Indolylacetyl)-L-alanine-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary analytical techniques for assessing the isotopic purity of N-(3-Indolylacetyl)-L-alanine-d4. We will delve into the methodologies of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering detailed experimental protocols and a quantitative comparison to aid in selecting the most suitable method for your research needs.
Introduction to Isotopic Purity Assessment
The determination of isotopic purity is a critical step in the development and quality control of deuterated compounds like this compound. Isotopic purity refers to the percentage of the deuterated isotope (in this case, deuterium) at a specific labeled position within a molecule. Inaccuracies in isotopic enrichment can significantly impact the interpretation of experimental results, particularly in metabolic studies, pharmacokinetic analyses, and as internal standards in quantitative mass spectrometry.[1][2]
The two most powerful and commonly employed techniques for this purpose are High-Resolution Mass Spectrometry (HRMS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and disadvantages in terms of sensitivity, sample consumption, and the type of information provided.
Comparison of Analytical Methods
The choice between HRMS and qNMR for assessing the isotopic purity of this compound will depend on the specific requirements of the analysis, such as the desired level of accuracy, the amount of sample available, and the need for information on the location of the deuterium (B1214612) labels.
| Parameter | High-Resolution Mass Spectrometry (HRMS) | Quantitative NMR (qNMR) Spectroscopy |
| Principle | Measures the mass-to-charge ratio of ions to distinguish between isotopologues based on their mass difference. | Measures the nuclear magnetic resonance of isotopes to determine their relative abundance in a molecule. |
| Accuracy | High, with mass accuracy typically within ± 5 ppm.[3] | High, with reported reliability to within ± 0.2-0.4% of the actual enrichment value.[4] |
| Precision | Relative standard deviations typically range from 0.1% to 1%.[5] | High, with the ability to achieve integration errors of less than 1% with sufficient signal-to-noise. |
| Limit of Detection (LOD) | Very low, capable of detecting compounds at concentrations of less than 10 µM.[2] | Higher than MS, typically requiring sample concentrations in the low millimolar to high micromolar range. |
| Sample Throughput | High, with rapid analysis times, often on the order of minutes per sample.[6][7] | Lower, as longer acquisition times are often required to achieve a good signal-to-noise ratio for accurate quantification. |
| Information Provided | Provides the overall isotopic distribution of the molecule. ESI-HRMS/MS can offer some information on the location of the deuterium labels.[6] | Provides site-specific information on isotopic enrichment, confirming the exact position of the deuterium labels.[1] |
| Sample Consumption | Very low, with analyses possible at the nanogram level.[6][7] | Higher, typically requiring 5-10 mg of sample. |
| Key Advantages | High sensitivity, high throughput, low sample consumption.[6][7] | Provides detailed structural information, non-destructive, and can determine the position of labels.[1] |
| Key Disadvantages | May not provide site-specific isotopic purity without fragmentation analysis. | Lower sensitivity, lower throughput, higher sample consumption. |
Experimental Protocols
Below are detailed protocols for assessing the isotopic purity of this compound using both LC-HRMS and qNMR.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Protocol
This method is ideal for rapid and sensitive determination of the overall isotopic enrichment of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis.
-
Prepare a sample of the non-deuterated N-(3-Indolylacetyl)-L-alanine standard for comparison of retention time and mass spectral profile.
2. LC-HRMS Analysis:
-
Liquid Chromatography (LC) System: A UHPLC system is recommended for optimal separation.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is suitable for this compound.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% mobile phase B over several minutes should be optimized to achieve good peak shape and separation from any impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
High-Resolution Mass Spectrometer (HRMS): An Orbitrap or TOF mass spectrometer is recommended.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan from m/z 100 to 500.
-
Resolution: Set to a high resolution (e.g., >60,000) to accurately resolve the isotopic peaks.
-
Data Acquisition: Acquire data for both the deuterated sample and the non-deuterated standard.
-
3. Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of the unlabeled (d0) and deuterated (d4) N-(3-Indolylacetyl)-L-alanine.
-
From the full scan mass spectrum of the d4 sample, determine the peak areas for the monoisotopic peak of the d4 isotopologue and any other isotopologues present (d0, d1, d2, d3).
-
Calculate the isotopic purity using the following formula:
-
Isotopic Purity (%) = [Area(d4) / (Area(d0) + Area(d1) + Area(d2) + Area(d3) + Area(d4))] x 100
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Protocol
This method provides detailed information on the specific positions of the deuterium labels and their enrichment levels. Both ¹H and ²H NMR can be utilized.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.
-
Add a known amount of an internal standard with a well-resolved signal that does not overlap with the analyte signals (e.g., maleic acid or 1,3,5-trimethoxybenzene).
2. NMR Analysis:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
¹H NMR Experiment:
-
Acquire a standard ¹H NMR spectrum.
-
To ensure accurate quantification, use a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Integrate the residual proton signals at the positions expected to be deuterated.
-
Integrate a well-resolved signal from the non-deuterated portion of the molecule (if available) or the internal standard.
-
-
²H NMR Experiment:
-
Acquire a ²H NMR spectrum. This directly observes the deuterium signals.
-
The experiment is performed without proton decoupling.
-
3. Data Analysis:
-
Using ¹H NMR:
-
Calculate the isotopic purity by comparing the integral of the residual proton signal at the deuterated position to the integral of a signal from a non-deuterated position within the molecule or the internal standard.
-
Isotopic Purity (%) = [1 - (Integral of residual proton signal / Integral of reference proton signal)] x 100 (assuming a 1:1 proton ratio for the signals being compared in the unlabeled molecule).
-
-
Using ²H NMR:
-
The presence and integration of signals in the ²H NMR spectrum confirm the positions of deuteration. The relative integrals of the deuterium signals can be used to confirm the distribution of deuterium in the molecule.
-
Visualizing the Workflow
The following diagrams illustrate the general workflows for assessing the isotopic purity of this compound using LC-HRMS and qNMR.
Caption: LC-HRMS workflow for isotopic purity assessment.
Caption: qNMR workflow for isotopic purity assessment.
Potential Impurities in this compound Synthesis
The synthesis of deuterated compounds can sometimes lead to the formation of impurities that are important to identify. For this compound, potential impurities could include:
-
Under-deuterated species: Molecules with fewer than four deuterium atoms (d0, d1, d2, d3). These are the most common isotopic impurities and are readily detected by both HRMS and qNMR.
-
Over-deuterated species: In some cases, depending on the synthetic route, it might be possible to have more than the intended number of deuterium atoms.
-
Chemical impurities: These are non-isotopic impurities that may arise from starting materials or side reactions during the synthesis. LC-HRMS is particularly effective at separating and identifying these impurities.
-
Racemization: The synthesis could potentially lead to the formation of the D-alanine enantiomer. Chiral chromatography coupled with mass spectrometry would be required to assess enantiomeric purity.
Conclusion
Both High-Resolution Mass Spectrometry and quantitative NMR spectroscopy are powerful techniques for assessing the isotopic purity of this compound.
-
LC-HRMS is the method of choice for high-throughput screening, requiring minimal sample amounts and providing excellent sensitivity for determining the overall isotopic distribution.
-
qNMR is indispensable when detailed, site-specific information on deuterium incorporation is required. It offers high precision and is a non-destructive technique, allowing for sample recovery.
The selection of the most appropriate technique will be guided by the specific analytical question, available resources, and the desired level of detail in the isotopic purity assessment. For comprehensive characterization, a combination of both techniques is often employed, with HRMS providing the overall distribution and qNMR confirming the specific labeling pattern.[1]
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. almacgroup.com [almacgroup.com]
- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Battle: GC-MS vs. LC-MS for Precise Auxin Profiling
A comprehensive guide for researchers navigating the complexities of phytohormone analysis.
The accurate quantification of auxins, a class of phytohormones pivotal to nearly every aspect of plant growth and development, is a cornerstone of modern plant science and agricultural research. The choice of analytical technique is critical for obtaining reliable and comprehensive auxin profiles. Two of the most powerful and widely adopted methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides a detailed comparison of these two techniques, offering researchers, scientists, and drug development professionals the insights needed to select the optimal method for their specific research goals.
Quantitative Performance: A Comparative Overview
The selection of an analytical method often hinges on its quantitative performance. Below is a summary of key quantitative parameters for GC-MS and LC-MS in the context of auxin profiling.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Sensitivity | High, with detection at picogram levels.[1] | High to very high, with modern UPLC-MS/MS systems offering exceptional sensitivity.[2][3] |
| Sample Requirement | Small tissue amounts, typically 5-50 mg of fresh weight.[1][4] | Also suitable for small sample sizes, as low as 10 mg of plant tissue.[5][6] |
| Derivatization | Mandatory, to increase volatility and thermal stability of auxins.[1][4][7] | Generally not required, allowing for the analysis of native compounds.[6][8] |
| Compound Coverage | Primarily targets volatile and semi-volatile auxins and their precursors.[7][8] | Broader coverage, including non-volatile and polar auxin conjugates and metabolites.[8] |
| Throughput | Can be high-throughput with automated systems, processing over 500 samples per week.[4] | High-throughput methods are also well-established, particularly with rapid LC systems.[3] |
| Selectivity | High, especially when using tandem mass spectrometry (GC-MS/MS). | Very high, with techniques like Multiple Reaction Monitoring (MRM) providing excellent specificity.[9] |
Visualizing the Workflow: From Plant Tissue to Auxin Profile
The general workflow for auxin profiling shares initial steps but diverges based on the chosen analytical platform. The following diagram illustrates the typical experimental pathways for both GC-MS and LC-MS analysis.
Caption: A generalized workflow for auxin profiling comparing the GC-MS and LC-MS pathways.
Delving into the Details: Experimental Protocols
The reliability of auxin profiling is intrinsically linked to the meticulous execution of experimental protocols. Below are detailed methodologies for both GC-MS and LC-MS based on established procedures.
GC-MS Protocol for Auxin Analysis
This protocol is adapted from high-throughput methods for the determination of free indole-3-acetic acid (IAA).[1][4]
-
Sample Preparation:
-
Harvest 25-50 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity.
-
Homogenize the frozen tissue in a cold extraction buffer.
-
Add a known amount of a stable isotope-labeled internal standard, such as [¹³C₆]IAA, to each sample for accurate quantification through isotope dilution analysis.[1][4]
-
-
Extraction and Purification:
-
Derivatization:
-
Auxins are not sufficiently volatile for GC analysis in their native form. Therefore, a derivatization step is essential. A common method is methylation using diazomethane (B1218177) to convert the carboxylic acid group of IAA into a methyl ester.[1][4]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
-
The separation of different compounds is achieved on the GC column based on their volatility and interaction with the stationary phase.
-
The mass spectrometer detects and quantifies the derivatized auxin and the internal standard.
-
LC-MS Protocol for Auxin Profiling
This protocol is based on methods optimized for the comprehensive profiling of auxin metabolites.[5][6][10]
-
Sample Preparation:
-
Harvest 10-50 mg of fresh plant tissue and flash-freeze in liquid nitrogen.[6][10]
-
Homogenize the tissue in a cold extraction buffer, often containing antioxidants to prevent degradation of auxins.
-
Add a suite of stable isotope-labeled internal standards corresponding to the different auxins and their metabolites to be quantified.
-
-
Extraction and Purification:
-
LC-MS Analysis:
-
Inject the purified extract directly into a liquid chromatograph (often an ultra-high-performance liquid chromatograph, UPLC, for better resolution and speed) coupled to a tandem mass spectrometer (MS/MS).
-
The separation of auxins and their metabolites is achieved on a reversed-phase column.
-
The tandem mass spectrometer provides high selectivity and sensitivity for the detection and quantification of a wide range of auxin-related compounds without the need for derivatization.[11][12]
-
Contextualizing the Analysis: The Auxin Signaling Pathway
Understanding the biological significance of auxin concentration changes requires knowledge of its signaling pathway. Accurate profiling by GC-MS or LC-MS provides the quantitative data to study the dynamics of this pathway.
Caption: A simplified diagram of the core auxin signaling pathway.
Conclusion: Making an Informed Decision
Both GC-MS and LC-MS are powerful techniques for auxin profiling, each with its own set of strengths and considerations.
-
GC-MS is a robust and highly sensitive method, particularly well-suited for high-throughput quantification of the primary auxin, IAA, and other volatile or semi-volatile precursors. The requirement for derivatization, however, adds a step to the sample preparation workflow and may not be suitable for all auxin metabolites.
-
LC-MS , especially when coupled with tandem mass spectrometry, offers greater versatility. Its ability to analyze non-volatile and polar compounds without derivatization makes it the method of choice for comprehensive profiling of the entire auxin metabolome, including conjugated forms.[8][13] Recent advancements in LC-MS technology have also made it a highly sensitive and high-throughput option.[3]
Ultimately, the choice between GC-MS and LC-MS will depend on the specific research question. For targeted, high-throughput analysis of IAA, a well-optimized GC-MS method can be highly effective. For researchers interested in the broader picture of auxin homeostasis, including its biosynthesis, catabolism, and conjugation, LC-MS/MS provides a more comprehensive and direct analytical solution.
References
- 1. Auxin Analysis | Plant Metabolomics Facility [metabolomics.cfans.umn.edu]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. A high-throughput method for the quantitative analysis of auxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A rapid method for profiling of volatile and semi-volatile phytohormones using methyl chloroformate derivatisation and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plant Hormone Analysis Technology: GC-MS, LC-MS, IMS, and MALDI-MS - Creative Proteomics [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. Liquid chromatography-high resolution mass spectrometry (LC-HRMS) analysis of Auxin Metabolites in Arabidop... [protocols.io]
- 11. Analytical Determination of Auxins and Cytokinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Derivatization Reagents for Auxin Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of auxins, a class of phytohormones crucial for plant growth and development, is paramount in agricultural research and drug development. Due to their low volatility and thermal instability, auxins often require derivatization prior to analysis by gas chromatography-mass spectrometry (GC-MS). This guide provides an objective comparison of common derivatization reagents used for auxin analysis, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific needs.
Auxin Signaling Pathway Overview
Auxin perception and signal transduction are critical for its regulatory roles. The canonical pathway involves the binding of auxin to the TIR1/AFB receptor complex, leading to the degradation of Aux/IAA transcriptional repressors and subsequent activation of auxin-responsive genes by ARF transcription factors.[1][2][3]
Comparison of Derivatization Reagents for Auxin Analysis
The choice of derivatization reagent significantly impacts the sensitivity, accuracy, and throughput of auxin analysis. This section compares the performance of three common classes of reagents: Diazomethane (B1218177), Alkyl Chloroformates, and Silylating Agents.
| Derivatization Reagent | Principle of Reaction & Target Group | Advantages | Disadvantages | Typical GC-MS Limit of Detection (LOD) |
| Diazomethane (CH₂N₂) | Alkylation: Reacts with the carboxylic acid group of auxins to form methyl esters.[4][5][6] | - High reaction yield and minimal side reactions.[6] - Rapid reaction at room temperature.[6][7] | - Highly toxic, carcinogenic, and potentially explosive.[6] - Requires specialized glassware and handling procedures. - Can also methylate phenolic hydroxyl groups.[6] | ~pg level[8][9] |
| Alkyl Chloroformates (e.g., MCF) | Acylation: Reacts with the carboxylic acid and amine groups in the presence of an alcohol and a base (e.g., pyridine) to form esters and carbamates.[4][10] | - Derivatization can be performed in an aqueous solution, avoiding the need for sample drying.[10] - Safer alternative to diazomethane.[10] | - The reaction can be less specific, potentially derivatizing other functional groups. - May require optimization of reaction conditions (pH, catalyst). | Sub-pg to pg level |
| Silylating Agents (e.g., BSTFA, MSTFA) | Silylation: Replaces active hydrogens on carboxylic acid and hydroxyl groups with a trimethylsilyl (B98337) (TMS) group.[11][12][13] | - Versatile and reacts with a wide range of polar compounds.[12] - Reagents and by-products are highly volatile, minimizing chromatographic interference.[12][13] - Catalysts (e.g., TMCS) can be added to derivatize hindered groups.[13] | - Reagents are moisture-sensitive and require anhydrous conditions.[11] - May require heating to drive the reaction to completion. | ~pg level |
BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide; MSTFA: N-Methyl-N-(trimethylsilyl)trifluoroacetamide; MCF: Methyl Chloroformate; TMCS: Trimethylchlorosilane.
Experimental Workflow and Protocols
A generalized workflow for auxin analysis involves sample extraction, purification, derivatization, and subsequent GC-MS or LC-MS analysis.
The following are representative protocols for the derivatization of auxins using the compared reagents. These protocols are based on established methods and should be optimized for specific experimental conditions.[4][5][8]
Protocol 1: Derivatization with Diazomethane [4][5][8][9]
! CAUTION: Diazomethane is extremely toxic, carcinogenic, and potentially explosive. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment by trained personnel only.
-
Sample Preparation: The purified auxin extract is dried completely under a stream of nitrogen gas in a glass vial.
-
Reagent Preparation: Ethereal diazomethane is freshly prepared using a diazomethane generation apparatus (e.g., from Diazald®).
-
Derivatization Reaction:
-
Add an excess of ethereal diazomethane solution to the dried sample vial until a faint yellow color persists.
-
Allow the reaction to proceed for 5-10 minutes at room temperature.
-
The persistence of the yellow color indicates that the reaction is complete.
-
-
Quenching: Carefully add a few drops of 2 M acetic acid in diethyl ether to quench the excess diazomethane until the yellow color disappears.
-
Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
Protocol 2: Derivatization with Methyl Chloroformate (MCF) [4]
-
Sample Preparation: The aqueous sample extract containing auxins is placed in a reaction vial.
-
Derivatization Reaction:
-
Add 33 µL of methanol (B129727) and 17 µL of pyridine (B92270) to the sample.
-
Vortex the mixture.
-
Add 5 µL of MCF and vortex for 30 seconds.
-
Add another 5 µL of MCF and vortex for 30 seconds.
-
-
Extraction:
-
Add 400 µL of chloroform (B151607) and 400 µL of 50 mM sodium bicarbonate.
-
Vortex for 1 minute and centrifuge to separate the phases.
-
-
Sample Collection: Transfer the lower organic phase to a new vial for GC-MS analysis.
Protocol 3: Silylation with BSTFA (+TMCS) [12][13]
! CAUTION: Silylating reagents are moisture-sensitive and corrosive. Handle in a dry environment and use appropriate personal protective equipment.
-
Sample Preparation: The purified auxin extract is dried completely under a stream of nitrogen gas in a reaction vial. Ensure all glassware is scrupulously dry.
-
Derivatization Reaction:
-
Add 100 µL of a silylating reagent mixture (e.g., BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Seal the vial tightly.
-
Heat the mixture at 60-75°C for 30-60 minutes.
-
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample can be directly injected into the GC-MS system.
Conclusion
The selection of a derivatization reagent for auxin analysis depends on a balance of factors including required sensitivity, available safety infrastructure, and sample throughput. Diazomethane offers high reactivity and yield but poses significant safety risks.[6] Alkyl chloroformates provide a safer alternative that can be performed in aqueous media, simplifying sample preparation.[10] Silylating agents are versatile and effective for a broad range of polar compounds, though they require anhydrous conditions.[11][12] For high-throughput applications, methods that minimize sample handling and reaction time, such as those utilizing alkyl chloroformates or optimized silylation protocols, may be preferable. Researchers should carefully consider these factors and validate their chosen method to ensure accurate and reliable quantification of auxins.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 8. researchgate.net [researchgate.net]
- 9. A high-throughput method for the quantitative analysis of auxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide), 10x1 g Vials, 10-pk. [restek.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Silylation Reagents | Thermo Fisher Scientific [thermofisher.com]
Safety Operating Guide
Proper Disposal of N-(3-Indolylacetyl)-L-alanine-d4: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of N-(3-Indolylacetyl)-L-alanine-d4, a deuterated analog of an indoleacetylamino acid. While no specific safety data sheet (SDS) for the d4 variant is readily available, the procedures outlined below are based on information for the non-deuterated form and general guidelines for handling non-hazardous, isotopically labeled compounds.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to adhere to standard laboratory safety protocols. Personal protective equipment (PPE) is mandatory to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
Ensure that the handling area is well-ventilated to avoid the inhalation of any dust. In the event of accidental contact, flush the affected eyes or skin with copious amounts of water.
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through your institution's chemical waste program, with special consideration for its deuterated nature.
Step 1: Unused or Surplus Material
For unopened, surplus this compound, the most responsible first step is to explore redistribution to other research groups within your institution who may have a use for it. If this is not feasible, it should be disposed of as chemical waste.
-
Action: Collect the solid material in a clearly labeled, sealed container. The label should include the full chemical name ("this compound"), the quantity, and any relevant hazard information (though it is not classified as hazardous).
Step 2: Contaminated Labware and Empty Containers
Properly decontaminate or dispose of all labware that has come into contact with the compound.
-
Action for Reusable Labware: Rinse glassware and other reusable items with a suitable solvent. Collect the rinsate as chemical waste.
-
Action for Disposable Labware: Place items such as weighing boats, filter paper, and contaminated wipes into a designated solid chemical waste container.
-
Action for Empty Containers: If possible, rinse the empty container with a solvent and collect the rinsate for disposal. The rinsed container can then often be disposed of as regular lab glass or plastic.
Step 3: Aqueous Solutions and Rinsate
Aqueous solutions containing this compound and the rinsate from decontaminating labware should not be disposed of down the drain.[1]
-
Action: Collect all liquid waste in a designated, labeled container for liquid chemical waste. The label should clearly identify the contents. This waste will be managed by your institution's environmental health and safety (EHS) department.
Step 4: Consultation with Institutional EHS
Due to the presence of deuterium, it is imperative to consult your institution's specific guidelines for the disposal of isotopically labeled compounds. Some institutions may have separate waste streams for such materials.
-
Action: Contact your EHS department to confirm the appropriate waste stream and any additional labeling or packaging requirements.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By following these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

